Oxythiamine diphosphate ammonium
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C12H20N4O8P2S |
|---|---|
Molekulargewicht |
442.32 g/mol |
IUPAC-Name |
azanium [hydroxy-[2-[4-methyl-3-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethoxy]phosphoryl] phosphate |
InChI |
InChI=1S/C12H17N3O8P2S.H3N/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-15(8)6-10-5-13-9(2)14-12(10)16;/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,16,17,18,19,20,21);1H3 |
InChI-Schlüssel |
QUIUGUUYFMIBOH-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Oxythiamine Diphosphate Ammonium: A Technical Guide to its Function as a Transketolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxythiamine (B85929) diphosphate (B83284), the active metabolite of oxythiamine, is a potent competitive inhibitor of transketolase, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP). By targeting transketolase, oxythiamine diphosphate disrupts crucial cellular processes, including nucleotide synthesis and the production of reducing equivalents, leading to an anti-proliferative and pro-apoptotic effect in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of oxythiamine diphosphate, quantitative inhibition data, detailed experimental protocols for assessing its inhibitory activity, and visual representations of the involved signaling pathways and experimental workflows.
Introduction
Transketolase (TKT) is a thiamine (B1217682) diphosphate (TPP)-dependent enzyme that plays a central role in the non-oxidative branch of the pentose phosphate pathway.[1] It catalyzes the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. This function is critical for the synthesis of ribose-5-phosphate (B1218738), a precursor for nucleotides and nucleic acids, and for the production of NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense.[1]
Oxythiamine is a thiamine antagonist that is converted intracellularly to oxythiamine diphosphate (OTDP). OTDP acts as a competitive inhibitor of TPP-dependent enzymes, with a particularly high affinity for transketolase.[2][3] This inhibition blocks the pentose phosphate pathway, leading to a depletion of ribose-5-phosphate and NADPH, which can induce cell cycle arrest and apoptosis, particularly in cancer cells that often exhibit an upregulated PPP.[4][5]
Mechanism of Action
Oxythiamine diphosphate ammonium (B1175870) salt is a potent inhibitor of transketolase.[1] Its mechanism of action is primarily through competitive inhibition with the enzyme's natural cofactor, thiamine pyrophosphate (TPP).[2] OTDP binds to the TPP-binding site on the transketolase enzyme, preventing the formation of the active holoenzyme and thereby blocking its catalytic activity.[2][6] In silico studies have identified key amino acid residues in the active site of human transketolase-like protein 1 (TKTL1) that are crucial for the binding of oxythiamine, including Ser49, Lys84, Glu128, His160, and Lys218.[6][7][8]
Quantitative Inhibition Data
The inhibitory potency of oxythiamine diphosphate against transketolase has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to describe its efficacy.
| Parameter | Enzyme Source | Value (µM) | Reference |
| IC50 | Rat Liver Transketolase | 0.2 | [2] |
| IC50 | Yeast Transketolase | ~0.03 | [2][9] |
| IC50 | MIA PaCa-2 Cells (Oxythiamine) | 14.95 | [4] |
| Ki | Thiamine Pyrophosphate (Yeast) | 0.03 | [9] |
| Ki | Pyruvate Dehydrogenase Complex (Mammalian) | 0.025 | [3] |
Experimental Protocols
Transketolase Inhibition Assay (Spectrophotometric Method)
This protocol describes a continuous spectrophotometric assay to determine the inhibitory effect of oxythiamine diphosphate on transketolase activity. The assay measures the rate of NADH oxidation, which is coupled to the transketolase reaction.[10][11]
Materials:
-
Purified transketolase enzyme
-
Oxythiamine diphosphate ammonium
-
Thiamine pyrophosphate (TPP)
-
Ribose-5-phosphate (R5P)
-
Xylulose-5-phosphate (X5P) (or enzymes to generate it in situ from R5P)
-
Triosephosphate isomerase (TPI)
-
Glycerol-3-phosphate dehydrogenase (GDH)
-
NADH
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 5 mM MgCl2)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in the reaction buffer.
-
Assay Mixture Preparation: For each reaction, prepare an assay mixture containing R5P, X5P, TPI, GDH, and NADH in the reaction buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the reaction buffer.
-
Enzyme Preparation: Prepare a solution of transketolase enzyme in the reaction buffer.
-
Assay Protocol: a. To each well of a 96-well microplate, add the assay mixture. b. Add a specific concentration of oxythiamine diphosphate or vehicle control to the respective wells. c. Add a fixed concentration of TPP to all wells. d. Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes). e. Initiate the reaction by adding the transketolase enzyme solution to each well. f. Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the transketolase activity.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor. b. Plot the reaction velocity against the inhibitor concentration. c. Determine the IC50 value, which is the concentration of oxythiamine diphosphate that causes 50% inhibition of transketolase activity.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of oxythiamine on cancer cells.[4]
Materials:
-
Cancer cell line (e.g., MIA PaCa-2)
-
Cell culture medium and supplements
-
Oxythiamine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of oxythiamine for a specified period (e.g., 48 hours). Include a vehicle-treated control group.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the control group and determine the IC50 value of oxythiamine.
Visualizations
Signaling Pathway: Inhibition of Pentose Phosphate Pathway and Induction of Apoptosis
Caption: Inhibition of Transketolase by Oxythiamine Diphosphate Disrupts the Pentose Phosphate Pathway.
Experimental Workflow: Screening for Transketolase Inhibitors
Caption: A typical workflow for identifying and characterizing novel transketolase inhibitors.
Logical Relationship: Decision Tree for Utilizing Oxythiamine in Research
Caption: Decision-making process for the application of oxythiamine in experimental design.
Conclusion
This compound is a valuable tool for researchers studying the pentose phosphate pathway and its role in various physiological and pathological processes, particularly in cancer biology. Its well-characterized mechanism as a competitive inhibitor of transketolase, coupled with its demonstrated cellular effects, makes it a cornerstone for investigating the metabolic vulnerabilities of proliferating cells. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for the effective utilization of this compound in a research or drug development setting. Further investigations into the broader signaling consequences of transketolase inhibition will continue to unveil novel therapeutic opportunities.
References
- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. Khan Academy [khanacademy.org]
- 4. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rfums-bigtree.s3.amazonaws.com [rfums-bigtree.s3.amazonaws.com]
- 7. jackwestin.com [jackwestin.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. actascientific.com [actascientific.com]
An In-depth Technical Guide to the Biochemical Properties of Oxythiamine Diphosphate Ammonium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxythiamine (B85929) diphosphate (B83284), the active metabolite of the thiamine (B1217682) antagonist oxythiamine, is a potent inhibitor of key metabolic enzymes dependent on thiamine diphosphate (ThDP). This technical guide provides a comprehensive overview of the biochemical properties of oxythiamine diphosphate ammonium (B1175870), a salt form noted for its enhanced solubility and stability.[1] The document details its mechanism of action as a competitive inhibitor, presents quantitative data on its inhibitory effects on crucial enzymes, and outlines relevant experimental protocols for its characterization. The information herein is intended to support researchers and professionals in the fields of biochemistry, pharmacology, and drug development in understanding and utilizing this important metabolic inhibitor.
Introduction
Thiamine (Vitamin B1) is an essential nutrient that, in its active form, thiamine diphosphate (ThDP), serves as a critical cofactor for several enzymes central to carbohydrate and amino acid metabolism. Oxythiamine is a structural analog and antagonist of thiamine.[2] Within the cell, oxythiamine is phosphorylated by thiamine pyrophosphokinase to its active form, oxythiamine diphosphate (OTPP), also referred to as oxythiamine pyrophosphate. OTPP then acts as a competitive inhibitor of ThDP-dependent enzymes, thereby disrupting critical metabolic pathways. This inhibitory action has positioned oxythiamine and its diphosphate form as valuable tools in metabolic research and as potential therapeutic agents, particularly in oncology. The ammonium salt of oxythiamine diphosphate is often utilized in research due to its improved water solubility and stability compared to the free form, while exhibiting comparable biological activity at equivalent molar concentrations.[1]
Physicochemical Properties of Oxythiamine Diphosphate Ammonium
The ammonium salt of oxythiamine diphosphate presents as a white to off-white solid. It is characterized by enhanced water solubility, a crucial property for its application in various experimental settings.
| Property | Value/Description | Reference |
| Molecular Formula | C₁₂H₁₇N₃O₈P₂S · xNH₃ | [3] |
| Appearance | White to off-white solid | |
| Solubility | Enhanced water solubility compared to the free form. | [1] |
| Stability | Generally more stable than the free form. | [1] |
| Storage | Recommended storage at -20°C. | [3] |
Mechanism of Action
Oxythiamine diphosphate exerts its biological effects by acting as a competitive inhibitor of ThDP-dependent enzymes. It binds to the ThDP binding site on these enzymes, but due to a critical structural difference—the substitution of the amino group on the pyrimidine (B1678525) ring with a hydroxyl group—it is unable to perform the catalytic functions of ThDP. This leads to the effective blockage of key metabolic reactions.
The primary enzymatic targets of OTPP include:
-
Transketolase (TKT): A key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).
-
Pyruvate (B1213749) Dehydrogenase Complex (PDHC): A critical mitochondrial enzyme complex that links glycolysis to the citric acid cycle.
-
2-Oxoglutarate Dehydrogenase Complex (OGDHC): A key regulatory enzyme in the citric acid cycle.[2]
Quantitative Inhibition Data
The inhibitory potency of oxythiamine diphosphate against its target enzymes has been quantified in various studies. The following tables summarize the available inhibition constants (Ki) and 50% inhibitory concentrations (IC50).
Table 1: Inhibition of Pyruvate Dehydrogenase Complex (PDHC) by Oxythiamine Diphosphate (OTPP)
| Enzyme Source | Kᵢ (µM) | Kₘ for TPP (µM) | Notes | Reference |
| Mammalian | 0.025 | 0.06 | OTPP is a competitive inhibitor. | [2] |
| Bovine Adrenals | 0.07 | 0.11 | OTPP is a strong competitive inhibitor. | [4] |
Table 2: Inhibition of Transketolase (TKT) by Oxythiamine Diphosphate
| Enzyme Source | IC₅₀ (µM) | Kᵢ (nM) | Notes | Reference |
| Rat Liver | 0.02 - 0.2 | [1] | ||
| Yeast | ~0.03 | [5] | ||
| Not Specified | 30 | Competitive inhibition with respect to thiamine pyrophosphate. | [1] |
Table 3: Inhibition of 2-Oxoglutarate Dehydrogenase Complex (OGDHC) by Oxythiamine Diphosphate (OTPP)
| Enzyme Source | Inhibition | Notes | Reference |
| Rat Adrenal | Resistant to in vivo administration | [4] | |
| Bison Heart | Weakly inhibited | Holoenzyme form. | [6] |
Signaling Pathways and Metabolic Consequences
The inhibition of ThDP-dependent enzymes by oxythiamine diphosphate has profound effects on cellular metabolism and signaling.
Caption: Metabolic pathways affected by Oxythiamine Diphosphate inhibition.
Experimental Protocols
Measurement of Pyruvate Dehydrogenase Complex (PDHC) Activity Inhibition
This protocol describes a spectrophotometric assay to measure PDHC activity, which can be adapted to assess inhibition by oxythiamine diphosphate. The assay measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.
Materials:
-
0.25 M Tris-HCl Buffer (pH 8.0)
-
0.2 M Sodium Pyruvate
-
4 mM Coenzyme A (CoA)
-
40 mM NAD+
-
40 mM Thiamine Pyrophosphate (TPP)
-
10 mM MgCl₂
-
200 mM Dithiothreitol (DTT)
-
Purified PDHC enzyme or cell/tissue lysate
-
This compound (inhibitor)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, CoA, and NAD+.
-
Add varying concentrations of oxythiamine diphosphate to the experimental wells. Include a control with no inhibitor.
-
Pre-incubate the reaction mixture with the enzyme preparation for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, sodium pyruvate, and the cofactor, TPP.
-
Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) for several minutes.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the type of inhibition and the inhibition constant (Kᵢ) by plotting the data using methods such as Lineweaver-Burk or Dixon plots.
Caption: Workflow for PDHC inhibition assay.
Measurement of 2-Oxoglutarate Dehydrogenase Complex (OGDHC) Activity Inhibition
A similar spectrophotometric approach can be used to measure OGDHC activity by monitoring NADH production at 340 nm. The substrate for this reaction is 2-oxoglutarate.
Materials:
-
50 mM MOPS buffer (pH 7.0)
-
1 mM ThDP
-
1 mM MgCl₂
-
1 mM CaCl₂
-
1 mM Dithiothreitol
-
0.15 mM Coenzyme A
-
0.25 mM NAD+
-
2-oxoglutarate (substrate)
-
Purified OGDHC or mitochondrial lysate
-
This compound (inhibitor)
Procedure:
-
Prepare a reaction medium containing MOPS buffer, ThDP, MgCl₂, CaCl₂, dithiothreitol, Coenzyme A, and NAD+.
-
Add various concentrations of oxythiamine diphosphate to the test samples.
-
Add the enzyme preparation to the reaction media.
-
Start the reaction by adding 2-oxoglutarate.
-
Monitor the rate of NADH formation by measuring the change in absorbance at 340 nm.
-
Analyze the data as described for the PDHC inhibition assay to determine the extent of inhibition.
Cell-Based Proliferation Assay (MTT Assay)
This assay is used to assess the cytostatic or cytotoxic effects of oxythiamine on cultured cells.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Oxythiamine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of oxythiamine concentrations for a specified duration (e.g., 24, 48, 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm).
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.
Caption: Workflow for MTT cell proliferation assay.
Conclusion
This compound is a valuable biochemical tool for the study of thiamine-dependent metabolic pathways. Its well-characterized mechanism as a competitive inhibitor of key enzymes such as transketolase and pyruvate dehydrogenase complex, coupled with its enhanced solubility and stability in the ammonium salt form, makes it a reliable agent for in vitro and in vivo research. The quantitative data and experimental protocols provided in this guide offer a solid foundation for scientists and researchers to effectively utilize this compound in their investigations into metabolic regulation, cancer biology, and the development of novel therapeutic strategies. Further research to precisely quantify its inhibitory effect on the 2-oxoglutarate dehydrogenase complex would be beneficial to fully elucidate its metabolic impact.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Salt | LGC Standards [lgcstandards.com]
- 4. Effect of oxythiamine on adrenal thiamine pyrophosphate-dependent enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different extent of inhibition of pyruvate dehydrogenase and 2-oxoglutarate dehydrogenase both containing endogenous thiamine pyrophosphate, by some anticoenzyme analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of Oxythiamine Diphosphate Ammonium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxythiamine (B85929) diphosphate (B83284) (OTPP), the biologically active form of the thiamine (B1217682) antagonist oxythiamine, is a potent inhibitor of thiamine diphosphate (TPP)-dependent enzymes, most notably transketolase. This inhibition disrupts the pentose (B10789219) phosphate (B84403) pathway, a critical metabolic route for the synthesis of nucleotides and NADPH, thereby inducing apoptosis in rapidly proliferating cells, such as cancer cells. This technical guide provides a comprehensive overview of the synthesis and characterization of Oxythiamine Diphosphate Ammonium (B1175870). It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the synthetic workflow and its primary biological signaling pathway.
Introduction
Thiamine (Vitamin B1) is an essential nutrient that, in its active form as thiamine diphosphate (TPP), serves as a crucial cofactor for several enzymes involved in carbohydrate and amino acid metabolism. Oxythiamine is a synthetic antagonist of thiamine, differing by the substitution of a hydroxyl group for the amino group on the pyrimidine (B1678525) ring. In vivo, oxythiamine is phosphorylated to oxythiamine diphosphate (OTPP), which then acts as a competitive inhibitor of TPP-dependent enzymes.[1] The primary target of OTPP is transketolase (TKT), a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[2] By inhibiting TKT, OTPP blocks the synthesis of ribose-5-phosphate, a precursor for nucleotide biosynthesis, and the production of NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense.[3] This disruption of cellular metabolism can lead to cell cycle arrest and apoptosis, making OTPP a compound of significant interest in cancer research.[1][3]
This whitepaper details the synthesis of Oxythiamine Diphosphate Ammonium from its precursor, thiamine diphosphate, and outlines methods for its characterization using modern analytical techniques.
Synthesis of this compound
The synthesis of oxythiamine diphosphate is achieved through a Sandmeyer-type reaction, starting from the commercially available thiamine diphosphate.[4] The subsequent purification via ion-exchange chromatography can yield the ammonium salt of the final product.
Experimental Protocol: Synthesis via Sandmeyer-Type Reaction
This protocol is based on the established chemical transformation of an aromatic amine to a hydroxyl group via a diazonium salt intermediate.
Materials:
-
Thiamine diphosphate (TPP)
-
Hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask
Procedure:
-
Dissolution: Dissolve a known quantity of thiamine diphosphate in a solution of hydrochloric acid in a reaction flask. The flask should be placed in an ice bath to maintain a low temperature (0-5 °C).
-
Diazotization: Slowly add a pre-chilled aqueous solution of sodium nitrite to the TPP solution while stirring vigorously. The slow addition is crucial to control the exothermic reaction and maintain the low temperature, which is essential for the stability of the intermediate diazonium salt.
-
Hydrolysis: After the addition of sodium nitrite is complete, allow the reaction to stir in the ice bath for a specified period to ensure complete formation of the diazonium salt. Subsequently, the reaction mixture is gently warmed to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl group, yielding oxythiamine diphosphate. The completion of the reaction can be monitored by the cessation of nitrogen gas evolution.
-
Quenching: The reaction is then carefully quenched, and the crude product is prepared for purification.
Experimental Protocol: Purification by Ion-Exchange Chromatography
Purification of the crude oxythiamine diphosphate can be effectively achieved using anion-exchange chromatography. This method separates molecules based on their net negative charge, which is significant in the highly phosphorylated OTPP.
Materials:
-
Anion-exchange resin (e.g., Dowex 1x4)[5]
-
Triethylammonium acetate (B1210297) (TEAA) buffer or Ammonium bicarbonate buffer
-
Chromatography column
-
Fraction collector
-
Lyophilizer
Procedure:
-
Resin Preparation: The anion-exchange resin is packed into a chromatography column and equilibrated with the starting buffer (a low concentration of TEAA or ammonium bicarbonate).
-
Sample Loading: The crude reaction mixture, adjusted for pH and ionic strength, is loaded onto the equilibrated column.
-
Elution: The column is washed with the starting buffer to remove any unbound impurities. A linear gradient of increasing salt concentration (e.g., TEAA or ammonium bicarbonate) is then applied to elute the bound molecules.[5] Oxythiamine diphosphate, with its two phosphate groups, will bind strongly to the resin and is expected to elute at a higher salt concentration.
-
Fraction Collection and Analysis: Fractions are collected throughout the elution process and analyzed for the presence of the product using a suitable method, such as UV-Vis spectroscopy or HPLC.
-
Isolation of Ammonium Salt: Fractions containing the purified oxythiamine diphosphate are pooled. If an ammonium-based buffer was used for elution, repeated lyophilization of the pooled fractions will yield the final product as the ammonium salt. If a non-volatile buffer like TEAA was used, buffer exchange into an ammonium bicarbonate solution followed by lyophilization is required.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ³¹P NMR are particularly informative for OTPP.
-
¹H NMR: The proton NMR spectrum will confirm the presence of the pyrimidine and thiazole (B1198619) ring protons, as well as the ethyl and methyl groups. The chemical shifts will differ slightly from the starting material, thiamine diphosphate, due to the replacement of the amino group with a hydroxyl group.
-
³¹P NMR: The phosphorus-31 NMR spectrum is crucial for confirming the presence of the diphosphate moiety. It is expected to show two distinct phosphorus signals, characteristic of the two phosphate groups in different chemical environments.[6]
Table 1: Predicted and Reported NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Reported Data (Similar Compounds) |
| ¹H | Varies for each proton | Specific shifts for TPP are available and can be used as a reference.[7] |
| ³¹P | Two distinct signals | For TPP, two doublets are observed in a broadband proton-decoupled spectrum.[8] |
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method can be developed for this purpose.
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or TEAA) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detection: UV detection at a wavelength where the pyrimidine ring of OTPP absorbs (around 254 nm).
-
Sample Preparation: A dilute solution of the synthesized compound in the mobile phase.
The retention time of the main peak in the chromatogram of the synthesized product should be consistent, and the peak area can be used to determine the purity.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound, confirming its identity. An LC-MS/MS method can provide both separation and mass analysis.
Experimental Protocol: LC-MS/MS Analysis
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
-
Mass Analyzer: Quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ).
-
Analysis: The mass spectrum should show a prominent ion corresponding to the molecular weight of oxythiamine diphosphate. Fragmentation patterns (MS/MS) can further confirm the structure.
Table 2: Key Quantitative Data for Oxythiamine Diphosphate
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇N₃O₈P₂S | [9] |
| Molecular Weight | 425.29 g/mol | [9] |
| Exact Mass | 425.02115968 Da | [9] |
Visualization of Workflow and Biological Pathway
Synthesis and Purification Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Biological Signaling Pathway: Inhibition of Transketolase
Oxythiamine diphosphate's primary mechanism of action is the inhibition of transketolase, which has significant downstream effects on cellular metabolism and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Preparative separation of thiamine di- and triphosphates by ion-exchange chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 31P NMR investigations on free and enzyme bound thiamine pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001372) [hmdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. Oxythiamine diphosphate | C12H17N3O8P2S | CID 138454754 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of Oxythiamine Diphosphate Ammonium as a Thiamine Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxythiamine (B85929), a structural analog of thiamine (B1217682) (Vitamin B1), functions as a potent thiamine antagonist upon intracellular conversion to its active form, oxythiamine pyrophosphate (OTP). OTP acts as a competitive inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes, crucial components of central metabolic pathways. This technical guide provides an in-depth analysis of the mechanism of action of oxythiamine, its impact on key metabolic signaling pathways, and detailed protocols for experimental investigation. Quantitative data from various studies are summarized for comparative analysis, and critical experimental workflows are visualized to facilitate a comprehensive understanding of its antagonistic properties. This document is intended to serve as a valuable resource for researchers in oncology, microbiology, and drug development exploring the therapeutic potential and biological effects of thiamine antagonism.
Introduction
Thiamine pyrophosphate (TPP), the biologically active form of thiamine, is an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism. These enzymes play a critical role in cellular energy production, biosynthesis of nucleic acids, and redox balance. Thiamine antagonists, such as oxythiamine, are invaluable tools for studying the consequences of thiamine deficiency and for exploring therapeutic strategies that target thiamine-dependent metabolic pathways, particularly in rapidly proliferating cells like cancer cells.
Oxythiamine is converted in vivo to oxythiamine pyrophosphate (OTP) by the enzyme thiamine pyrophosphokinase.[1] OTP then competes with TPP for the cofactor binding sites on TPP-dependent enzymes, leading to the inhibition of their catalytic activity.[1] This guide will delve into the specifics of this antagonism, focusing on the major enzymatic targets and the resultant cellular consequences.
Mechanism of Action
The antagonistic effect of oxythiamine is not exerted by the compound itself but by its pyrophosphorylated derivative, OTP. The enzyme thiamine pyrophosphokinase catalyzes the transfer of a pyrophosphate group from ATP to oxythiamine, a process analogous to the activation of thiamine to TPP.
Once formed, OTP acts as a competitive inhibitor of TPP-dependent enzymes.[1] The structural similarity between OTP and TPP allows OTP to bind to the active site of these enzymes. However, the substitution of the amino group on the pyrimidine (B1678525) ring of thiamine with a hydroxyl group in oxythiamine alters the electronic properties of the molecule. This modification prevents OTP from performing the essential catalytic functions of TPP, such as stabilizing carbanionic intermediates in reactions catalyzed by enzymes like transketolase.[1] Consequently, the enzyme is rendered inactive upon binding to OTP.
Key Enzymatic Targets
Oxythiamine pyrophosphate primarily targets three critical enzymes in central metabolism:
-
Transketolase (TKT): A key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), responsible for the production of ribose-5-phosphate, a precursor for nucleotide biosynthesis, and NADPH, a crucial reductant for antioxidant defense and fatty acid synthesis.[1][2][3]
-
Pyruvate (B1213749) Dehydrogenase Complex (PDHC): A mitochondrial enzyme complex that links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[1]
-
α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key regulatory enzyme in the citric acid cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[1]
Signaling Pathways and Metabolic Consequences
The inhibition of TPP-dependent enzymes by OTP has profound effects on cellular metabolism and signaling.
Inhibition of the Pentose Phosphate Pathway
By inhibiting transketolase, OTP disrupts the non-oxidative branch of the pentose phosphate pathway. This leads to:
-
Decreased Ribose-5-Phosphate Production: Impairing the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA), which is particularly detrimental to rapidly dividing cells.[1][4]
-
Reduced NADPH Production: Compromising the cell's antioxidant capacity by depleting the pool of reduced glutathione (B108866) (GSH) and increasing sensitivity to oxidative stress.[2]
Disruption of the Citric Acid Cycle and Glycolysis
Inhibition of PDHC and KGDHC by OTP leads to a metabolic bottleneck, causing:
-
Accumulation of Pyruvate: Shunting pyruvate towards lactate (B86563) production, leading to lactic acidosis.
-
Depletion of Acetyl-CoA and Succinyl-CoA: Reducing the flux through the citric acid cycle and impairing cellular energy (ATP) production.[1]
Quantitative Data Summary
The following tables summarize key quantitative data on the inhibitory effects of oxythiamine and its derivatives.
Table 1: In Vitro Enzyme Inhibition
| Enzyme Target | Organism/Tissue | Inhibitor | Inhibition Type | Ki | Km (TPP) | Reference(s) |
| Transketolase | Rat Liver | Oxythiamine Diphosphate (B83284) | - | 0.2 µM (IC50) | - | [5] |
| Transketolase | Yeast | Oxythiamine Diphosphate | - | ~0.03 µM (IC50) | - | [5][6] |
| Pyruvate Dehydrogenase Complex | Bovine Adrenals | Oxythiamine Diphosphate | Competitive | 0.07 µM | 0.11 µM | [7] |
| Pyruvate Dehydrogenase Complex | - | Oxythiamine Pyrophosphate | Competitive | 0.025 µM | 0.06 µM | [8][9] |
Table 2: In Vitro Cellular Effects
| Cell Line | Effect Measured | Compound | Concentration | Result | Reference(s) |
| MIA PaCa-2 (Pancreatic Cancer) | Cell Viability | Oxythiamine | 0-40 µM (2 days) | IC50: 14.95 µM | [10] |
| A549 (Lung Cancer) | Cell Proliferation | Oxythiamine | 0.1-100 µM (6-48 h) | Inhibition of proliferation | [10] |
| Lewis Lung Carcinoma (LLC) | Invasion and Migration | Oxythiamine | 0-20 µM | IC50: 8.75 µM | [10][11][12] |
| HeLa (Cervical Cancer) | Growth Inhibition | Oxythiamine | - | GI50: 36 µM | [5][12][13][14][15][16] |
Table 3: In Vivo Effects
| Animal Model | Tumor Type | Compound | Dosage | Outcome | Reference(s) |
| Mice | Ehrlich's Ascites Tumor | Oxythiamine | 100-500 mg/kg (i.p., 4 days) | 43% tumor growth inhibition at 300 mg/kg; 84% at 500 mg/kg | [10] |
| C57BL/6 Mice | Lewis Lung Carcinoma (s.c.) | Oxythiamine | 250 or 500 mg/kg (daily, 5 weeks) | Attenuated tumor cell metastasis | [11][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of oxythiamine.
Transketolase Activity Assay
This protocol is adapted from established methods for measuring erythrocyte transketolase activity, which can be modified for cell lysates.[1][7][17][18]
Principle: The activity of transketolase is determined by measuring the rate of disappearance of a substrate or the formation of a product. A common method involves a coupled enzyme assay where the product of the transketolase reaction, glyceraldehyde-3-phosphate, is converted to glycerol-3-phosphate with the concomitant oxidation of NADH to NAD+, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Cell lysate containing transketolase
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
Ribose-5-phosphate (substrate)
-
Thiamine pyrophosphate (TPP) solution (for measuring total potential activity)
-
Oxythiamine pyrophosphate (OTP) solution (inhibitor)
-
Coupling enzymes: triosephosphate isomerase and glycerol-3-phosphate dehydrogenase
-
NADH
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare cell lysates by homogenizing cells in a suitable lysis buffer on ice.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
-
Set up the reaction mixture in a 96-well plate. For each sample, prepare wells for basal activity, TPP-stimulated activity, and OTP-inhibited activity.
-
Basal activity: Reaction buffer, cell lysate, ribose-5-phosphate, coupling enzymes, and NADH.
-
TPP-stimulated activity: Same as basal, with the addition of a saturating concentration of TPP.
-
OTP-inhibited activity: Same as basal, with the addition of the desired concentration of OTP.
-
-
Initiate the reaction by adding the substrate (ribose-5-phosphate).
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH oxidation (ΔA340/min).
-
Express transketolase activity as units per milligram of protein, where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
Pyruvate Dehydrogenase Complex (PDHC) Activity Assay
This protocol describes a colorimetric assay for measuring PDHC activity in cell lysates.[4][19][20]
Principle: PDHC activity is measured in a coupled enzyme reaction. PDH catalyzes the conversion of pyruvate to acetyl-CoA, with the concomitant reduction of NAD+ to NADH. The NADH produced then reduces a tetrazolium salt (e.g., MTT) to a colored formazan (B1609692) product, which can be quantified by measuring the absorbance at a specific wavelength (e.g., 565 nm).
Materials:
-
Cell lysate containing PDHC
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Pyruvate (substrate)
-
Cofactors: TPP, NAD+, Coenzyme A
-
MTT or similar tetrazolium salt
-
Phenazine methosulfate (PMS) as an electron carrier
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare mitochondrial fractions or whole-cell lysates from cells of interest.
-
Determine the protein concentration.
-
Prepare a reaction mixture containing assay buffer, pyruvate, TPP, NAD+, Coenzyme A, MTT, and PMS.
-
In a 96-well plate, add the cell lysate to the wells. Include a blank control with lysis buffer instead of lysate.
-
To test the inhibitory effect of OTP, pre-incubate the lysate with varying concentrations of OTP before adding the reaction mixture.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Incubate the plate at 37°C and monitor the increase in absorbance at the appropriate wavelength (e.g., 565 nm for MTT formazan) over time.
-
Calculate the rate of formazan production (ΔA/min).
-
Determine the specific activity of PDHC and the inhibitory effect of OTP.
Cell Viability (MTT) Assay
This protocol outlines a standard MTT assay to assess the effect of oxythiamine on cell viability.[8][21][22][23][24]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan crystals are solubilized and the absorbance is measured, which is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Oxythiamine stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of oxythiamine in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of oxythiamine. Include a vehicle control (medium with the same concentration of the solvent used for the oxythiamine stock).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of oxythiamine.
Western Blot Analysis
This protocol provides a general workflow for analyzing changes in protein expression in response to oxythiamine treatment.[9][13][14][25][26]
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein.
Materials:
-
Cells treated with oxythiamine
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., TKT, PDH, apoptosis markers) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with oxythiamine for the desired time and concentration.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
In Vivo Animal Studies
The design of in vivo studies with oxythiamine requires careful consideration of the animal model, dosage, route of administration, and duration of treatment.[6][12][27][28][29]
General Guidelines:
-
Animal Model: The choice of animal model will depend on the research question (e.g., tumor xenograft models for cancer studies).
-
Dosage: Doses used in published studies range from 100 to 500 mg/kg body weight.[10][11] Dose-response studies are recommended to determine the optimal dose for the specific model and endpoint.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for administering oxythiamine in animal studies.[10] Oral gavage can also be used.
-
Vehicle: Oxythiamine is typically dissolved in a sterile saline solution for injection.
-
Treatment Schedule: Daily administration is often employed.[11][12]
-
Monitoring: Animals should be monitored regularly for signs of toxicity, tumor growth (if applicable), and other relevant physiological parameters.
-
Endpoint Analysis: At the end of the study, tissues and tumors can be collected for analysis of enzyme activity, protein expression, and metabolic profiling.
Conclusion
Oxythiamine diphosphate ammonium, through its active metabolite OTP, serves as a powerful and specific antagonist of thiamine-dependent enzymes. Its ability to disrupt central metabolic pathways, including the pentose phosphate pathway and the citric acid cycle, makes it a valuable research tool and a potential therapeutic agent, particularly in the context of diseases characterized by altered metabolism, such as cancer. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and interpret studies aimed at further elucidating the biological effects of thiamine antagonism and exploring its therapeutic applications. The provided visualizations of key pathways and workflows are intended to facilitate a clearer understanding of the complex metabolic interplay affected by oxythiamine.
References
- 1. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. raybiotech.com [raybiotech.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 11. Case Western Reserve University [case.edu]
- 12. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol and application of basal erythrocyte transketolase activity to improve assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 19. cellbiologics.com [cellbiologics.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. broadpharm.com [broadpharm.com]
- 25. Western Blot Protocol | Proteintech Group [ptglab.com]
- 26. bio-rad.com [bio-rad.com]
- 27. downstate.edu [downstate.edu]
- 28. ema.europa.eu [ema.europa.eu]
- 29. Impact of dosing schedule in animal experiments on compound progression decisions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Structural and Functional Dichotomy of Thiamine and Oxythiamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamine (B1217682) (Vitamin B1) is an indispensable cofactor for central metabolic enzymes, while its structural analog, oxythiamine (B85929), acts as a potent antagonist, making it a critical tool in metabolic research and a potential therapeutic agent. This technical guide provides a detailed comparative analysis of thiamine and oxythiamine, focusing on the subtle structural alteration that dictates their profound functional differences. We delineate their biochemical interactions, present comparative quantitative data on enzyme kinetics, provide detailed experimental protocols for their study, and visualize the metabolic consequences of their interplay.
The Core Structural Difference: An Amine vs. a Hydroxyl Group
Thiamine and oxythiamine are structurally analogous, each composed of a pyrimidine (B1678525) ring linked by a methylene (B1212753) bridge to a thiazole (B1198619) ring. The critical distinction lies at the C4 position of the pyrimidine ring. In thiamine, this position is occupied by an amino (-NH2) group, whereas in oxythiamine, it is replaced by a hydroxyl (-OH) group.[1] This seemingly minor substitution is the lynchpin for their opposing biological roles.
While both molecules are recognized by the cellular machinery that utilizes thiamine, the hydroxyl group in oxythiamine fundamentally alters its electronic properties, rendering it incapable of performing the catalytic functions of thiamine's active form.[2]
Caption: Chemical structures of Thiamine and its antagonist, Oxythiamine.
Mechanism of Action: From Essential Cofactor to Competitive Inhibitor
The function of thiamine and the antagonism of oxythiamine are realized after their intracellular phosphorylation.
-
Bioactivation: Both thiamine and oxythiamine are substrates for the enzyme thiamine pyrophosphokinase, which converts them into their diphosphate (B83284) esters: thiamine pyrophosphate (TPP) and oxythiamine pyrophosphate (OTPP), respectively.[3] TPP is the biologically active coenzyme form of thiamine.[4]
-
Coenzyme Function (TPP): TPP is a crucial coenzyme for several key enzymes in carbohydrate metabolism, including transketolase (TK), the pyruvate (B1213749) dehydrogenase complex (PDHC), and the 2-oxoglutarate dehydrogenase complex (OGDHC).[5][6] The amino group on TPP's pyrimidine ring is essential for its catalytic activity, which involves stabilizing carbanion intermediates in the enzyme's active site.[2]
-
Competitive Inhibition (OTPP): OTPP, due to its structural similarity, binds to the TPP-dependent enzymes.[7] However, the substitution of the amino group with a hydroxyl group prevents it from facilitating the necessary catalytic steps. By occupying the active site, OTPP acts as a potent competitive inhibitor, effectively blocking the normal metabolic function of these enzymes.[7][8]
Caption: Bioactivation pathway and mechanism of antagonism.
Quantitative Data: Enzyme Kinetics and Cellular Effects
Oxythiamine's potency as an inhibitor is reflected in its binding affinity (Ki) for thiamine-dependent enzymes, which is often comparable to or even stronger than the affinity for the natural coenzyme, TPP (Km).
Table 1: Comparative Enzyme Kinetics of TPP and OTPP
| Enzyme | Organism/Tissue | TPP Km (µM) | OTPP Ki (µM) | Reference |
| Pyruvate Dehydrogenase Complex (PDHC) | Porcine Heart | 0.06 | 0.025 | [9][10] |
| Pyruvate Dehydrogenase Complex (PDHC) | Bovine Adrenals | 0.11 | 0.07 | [7] |
| Transketolase (TK) | Yeast | 1.1 | 0.03 | [3] |
| Transketolase (TK) | Rat Liver | - | IC50: 0.2 | [6] |
| Human Erythrocyte Transketolase | Human Erythrocytes | 0.065 | - | [11] |
Table 2: Cytotoxicity of Oxythiamine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 14.95 | [2] |
| HeLa | Cervical Cancer | GI50: 36 | [12] |
Impact on Metabolic Pathways
By inhibiting key enzymes, oxythiamine disrupts major metabolic hubs, with significant consequences for cellular function.
-
Pentose (B10789219) Phosphate (B84403) Pathway (PPP): Transketolase is a rate-limiting enzyme in the non-oxidative branch of the PPP.[13] Inhibition by OTPP blocks the synthesis of ribose-5-phosphate (B1218738), a precursor for nucleotides (DNA, RNA) and NADPH.[3][14] The depletion of NADPH compromises the cell's antioxidant capacity and biosynthetic capabilities.[3]
-
Krebs Cycle (Citric Acid Cycle): PDHC links glycolysis to the Krebs cycle by converting pyruvate to acetyl-CoA.[10] OGDHC is another key enzyme within the cycle.[15] Inhibition of these complexes by OTPP can lead to a buildup of glycolytic intermediates and a reduction in the Krebs cycle flux, severely impairing cellular energy (ATP) production.[16]
Caption: Overview of metabolic pathways disrupted by oxythiamine.
Experimental Protocols
Synthesis of Oxythiamine from Thiamine Hydrochloride
This protocol is based on the highly efficient method of converting the amino group of thiamine to a hydroxyl group via acid hydrolysis.[3]
Principle: Refluxing thiamine hydrochloride in a strong acid (HCl) hydrolyzes the 4'-amino group on the pyrimidine ring, substituting it with a hydroxyl group to yield oxythiamine.
Materials:
-
Thiamine hydrochloride
-
5N Hydrochloric acid (HCl)
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
pH meter or pH paper
-
Apparatus for vacuum filtration
-
Ethanol (B145695) for washing
Procedure:
-
Dissolve a known quantity of thiamine hydrochloride in 5N HCl in a round-bottom flask.
-
Assemble the reflux apparatus and attach the flask.
-
Heat the mixture to reflux and maintain for approximately 6 hours.[3]
-
After reflux, allow the solution to cool to room temperature.
-
Carefully neutralize the solution to precipitate the oxythiamine product.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove impurities.
-
Dry the final product, oxythiamine, under vacuum. An expected yield is approximately 80%.[3]
Transketolase Activity Assay (Erythrocyte Hemolysate)
This protocol outlines a common method for measuring transketolase (TK) activity, which is often used to assess thiamine status.[11] The assay can be adapted to determine the inhibitory effect of OTPP.
Principle: TK activity is measured spectrophotometrically by monitoring the rate of NADH oxidation at 340 nm. The reaction is coupled, where the product of the TK reaction (glyceraldehyde-3-phosphate) is converted through a series of enzymatic steps that consume NADH.[11]
Materials:
-
Erythrocyte hemolysate (source of TK)
-
Reaction buffer (e.g., Tris-HCl, pH 7.6)
-
Ribose-5-phosphate (substrate)
-
Coupling enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)
-
NADH
-
Thiamine pyrophosphate (TPP) solution (for measuring maximal activity)
-
Oxythiamine pyrophosphate (OTPP) solution (for inhibition studies)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Hemolysate: Isolate erythrocytes from whole blood, wash, and lyse to release intracellular contents, including TK.
-
Assay Mixture: In a cuvette, prepare a reaction mixture containing the buffer, coupling enzymes, and NADH.
-
Basal Activity: Add a small volume of hemolysate to the cuvette. Add the substrate (ribose-5-phosphate) to start the reaction. Monitor the decrease in absorbance at 340 nm over time. This rate represents the basal TK activity.
-
Maximal Activity: To a separate cuvette, add the assay mixture, hemolysate, and an excess of TPP. Incubate to allow TPP to bind to any apo-transketolase. Start the reaction with ribose-5-phosphate and measure the rate of NADH oxidation. This represents the maximal, TPP-stimulated activity.
-
Inhibition Assay: To determine the inhibitory effect of OTPP, perform the assay as in step 3, but with the inclusion of varying concentrations of OTPP in the reaction mixture. Compare the reaction rates to the control (no OTPP) to determine the extent of inhibition and calculate parameters like IC50 or Ki.
-
Data Analysis: Calculate the rate of change in absorbance (ΔA340/min). Convert this rate to enzyme activity (U/L or U/g Hb) using the molar extinction coefficient of NADH.
Cell Viability (MTT) Assay for Cytotoxicity Assessment
This protocol details a colorimetric assay to assess the cytotoxic effects of oxythiamine on cultured cells.
Principle: The MTT assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals.[17] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cultured cells (e.g., HeLa, MIA PaCa-2)
-
Complete culture medium
-
Oxythiamine stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of oxythiamine. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[18]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18] Mix gently to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium only) from all readings. Express the results as a percentage of the untreated control. Plot cell viability versus oxythiamine concentration to determine the GI50 or IC50 value.
Caption: General workflow for an MTT cell viability assay.
Conclusion
The structural difference between thiamine and oxythiamine—a single substitution of an amino for a hydroxyl group—translates into a complete reversal of biological function. Thiamine, via its active form TPP, is an essential coenzyme for life. Oxythiamine, through its conversion to the inhibitory OTPP, acts as a powerful antagonist that blocks central metabolic pathways. This antagonist relationship makes oxythiamine an invaluable tool for researchers studying thiamine-dependent processes, metabolic regulation, and for professionals in drug development exploring metabolic targets for diseases like cancer. A thorough understanding of their distinct structures and mechanisms is fundamental to leveraging these molecules in a research and therapeutic context.
References
- 1. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 2. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kcl.ac.uk [kcl.ac.uk]
- 5. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of oxythiamine on adrenal thiamine pyrophosphate-dependent enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detailed evaluation of pyruvate dehydrogenase complex inhibition in simulated exercise conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Michaelis constant for human erythrocyte transketolase and thiamin diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transketolase - Wikipedia [en.wikipedia.org]
- 14. Targeting the pentose phosphate pathway increases reactive oxygen species and induces apoptosis in thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular thiamine status is coupled to function of mitochondrial 2-oxoglutarate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Specific and metabolic effect of oxythiamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 18. tandfonline.com [tandfonline.com]
In Vivo Effects of Oxythiamine Diphosphate Ammonium on Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxythiamine (B85929), a potent thiamine (B1217682) antagonist, serves as a critical tool in metabolic research and holds potential as an anticancer agent.[1][2] Once administered in vivo, oxythiamine is phosphorylated to its active form, oxythiamine diphosphate (B83284) (OTDP). This technical guide provides an in-depth overview of the in vivo effects of oxythiamine, with a focus on its impact on key metabolic pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing and interpreting experiments involving this important metabolic inhibitor.
Mechanism of Action
Oxythiamine exerts its biological effects by competitively inhibiting thiamine pyrophosphate (TPP)-dependent enzymes.[3] TPP is a crucial cofactor for several enzymes involved in carbohydrate and amino acid metabolism.[2][4] The primary targets of OTDP include:
-
Transketolase (TKT): A key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), essential for the synthesis of ribose-5-phosphate (B1218738) (a precursor for nucleotides) and NADPH (a critical reducing agent).[1][5]
-
Pyruvate (B1213749) Dehydrogenase Complex (PDC): A vital enzyme complex that links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA.[3][4]
-
α-Ketoglutarate Dehydrogenase Complex (OGDC): A critical enzyme in the citric acid cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[3]
By inhibiting these enzymes, oxythiamine disrupts central carbon metabolism, leading to decreased cell proliferation, cell cycle arrest, and apoptosis, particularly in cells with high metabolic rates such as cancer cells.[1][6]
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo and in vitro studies on the effects of oxythiamine.
Table 1: Enzyme Inhibition by Oxythiamine and its Derivatives
| Enzyme | Inhibitor | Organism/Tissue | Inhibition Constant (Ki) / IC50 | Reference |
| Pyruvate Dehydrogenase Complex (PDC) | Oxythiamine Diphosphate | Bovine Adrenals | Ki = 0.07 µM | [3] |
| Transketolase | Oxythiamine | Rat Liver | IC50 = 0.2 µM | [4] |
| Transketolase | Oxythiamine | Yeast | IC50 ≈ 0.03 µM | [4] |
Table 2: Effects of Oxythiamine on Cell Viability and Tumor Growth
| Cell Line / Animal Model | Oxythiamine Concentration/Dose | Duration | Effect | Reference |
| A549 (Non-small cell lung cancer) | 10 µM | 12 h | Significant decrease in cell viability | [7] |
| A549 (Non-small cell lung cancer) | 100 µM | 12 h | 11.7% reduction in cell viability | [7] |
| A549 (Non-small cell lung cancer) | 100 µM | 24 h | 23.6% reduction in cell viability | [7] |
| A549 (Non-small cell lung cancer) | 100 µM | 48 h | 28.2% reduction in cell viability | [7] |
| HeLa (Cervical cancer) | 47 µM | Not Specified | 50% decrease in metabolic activity | [4] |
| C57BL/6 mice with Lewis Lung Carcinoma | 150, 300, 600 mg∙kg-1∙day-1 | 2 weeks | Decreased tumor weights and volumes | [2] |
Table 3: In Vivo Metabolic and Cellular Effects of Oxythiamine in Rats
| Parameter | Treatment | Tissue | Observation | Reference |
| Transketolase Activity | 0.5 µmol/100 g body weight every 12 h (12, 16, and 20 injections) | Adrenal Glands | Decreased activity | [3] |
| Pyruvate Dehydrogenase (PDC) Activity | 0.5 µmol/100 g body weight every 12 h (12, 16, and 20 injections) | Adrenal Glands | Decreased activity | [3] |
| 2-Oxoglutarate Dehydrogenase (OGDC) Activity | 0.5 µmol/100 g body weight every 12 h (12, 16, and 20 injections) | Adrenal Glands | No significant change | [3] |
| Transketolase K499 Malonylation | Chronic administration | Brain | Doubled | [5] |
| Sirtuin 5 (Demalonylase) Level | Chronic administration | Brain | Decreased 1.7-fold | [5] |
| Glycogen Amount | Increasing doses | Not Specified | Decreased | [8] |
| Glycolysis and Pentose Cycle Intermediates | Increasing doses | Not Specified | Increased intracellular levels | [8] |
| cAMP Level | Increasing doses | Not Specified | Increased | [8] |
Experimental Protocols
Preparation of Oxythiamine Diphosphate Ammonium (B1175870) for In Vivo Administration
This protocol is a generalized procedure based on common practices for preparing solutions for animal studies.
-
Reagent and Equipment:
-
Oxythiamine diphosphate ammonium salt
-
Sterile vehicle (e.g., 0.9% saline or sterile water for injection)
-
Sterile container
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile syringes and needles
-
-
Procedure:
-
Determine the required concentration of the oxythiamine solution based on the desired dosage and injection volume for the animal model. For example, for a dosage of 150 mg/kg and an injection volume of 5 mL/kg in rats, the required concentration is 30 mg/mL.[9]
-
Accurately weigh the required amount of this compound salt in a sterile container.
-
Add a portion of the sterile vehicle to the powder.
-
Vortex the mixture until the compound is fully dissolved.
-
Add the remaining volume of the sterile vehicle to achieve the final desired concentration.
-
If necessary, adjust the pH of the solution to be close to physiological pH (7.4) to improve tolerability.[9]
-
Draw the solution into a sterile syringe through a 0.22 µm sterile syringe filter to ensure sterility.
-
It is recommended to prepare fresh solutions for each experiment. Reconstituted solutions are generally stable for a limited time (e.g., 4 hours at room temperature and 24 hours when refrigerated).[9]
-
In Vivo Administration Protocol (Rodent Model)
This protocol outlines common methods for administering oxythiamine to rodent models.
-
Animal Handling:
-
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
-
Administration Routes:
-
Intraperitoneal (IP) Injection:
-
Properly restrain the animal. For rats and mice, this can be done by scruffing the neck and securing the tail.[9]
-
Tilt the animal's head slightly downwards.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline.[9]
-
Aspirate slightly to ensure no blood or urine is drawn.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Intravenous (IV) Injection (Tail Vein):
-
Oral Gavage:
-
Use a proper-sized gavage needle for the animal.
-
Gently insert the gavage needle into the esophagus.
-
Administer the solution slowly.
-
-
-
Monitoring:
-
Monitor the animals regularly for any signs of distress or adverse reactions.
-
Record body weight and tumor volume (if applicable) at regular intervals.
-
Visualizations: Pathways and Workflows
Metabolic Pathways Affected by Oxythiamine
Caption: Inhibition of TKT and PDC by Oxythiamine Diphosphate.
Experimental Workflow for In Vivo Oxythiamine Study
Caption: A typical experimental workflow for in vivo studies.
Logical Relationship of Oxythiamine Action
Caption: The logical cascade of oxythiamine's in vivo action.
References
- 1. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneticsmr.org [geneticsmr.org]
- 3. Effect of oxythiamine on adrenal thiamine pyrophosphate-dependent enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Posttranslational Acylations of the Rat Brain Transketolase Discriminate the Enzyme Responses to Inhibitors of ThDP-Dependent Enzymes or Thiamine Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Specific and metabolic effect of oxythiamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Solubility and Stability of Oxythiamine Diphosphate Ammonium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxythiamine (B85929) diphosphate (B83284), the active metabolite of the thiamine (B1217682) antagonist oxythiamine, is a potent inhibitor of key metabolic enzymes dependent on thiamine pyrophosphate (TPP). Its utility in research and potential therapeutic applications necessitates a thorough understanding of its physicochemical properties. This technical guide provides an in-depth overview of the solubility and stability of oxythiamine diphosphate ammonium (B1175870) salt, a common form used in experimental settings. While specific quantitative data for the ammonium salt is limited in publicly available literature, this guide synthesizes information from related compounds, general principles of pharmaceutical science, and established analytical methodologies to provide a comprehensive resource for its handling, formulation, and analysis.
Introduction
Oxythiamine is a structural analog of thiamine (Vitamin B1) that acts as an antimetabolite. In vivo, it is converted to oxythiamine diphosphate (OTP) by the enzyme thiamine pyrophosphokinase. OTP competitively inhibits TPP-dependent enzymes, most notably transketolase, a critical enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP).[1] This inhibition disrupts cellular metabolism, including the synthesis of nucleotides and fatty acids, and has been explored for its potential in cancer therapy.[2][3] The ammonium salt of oxythiamine diphosphate is often utilized in research due to the general understanding that salt forms can enhance the aqueous solubility and stability of parent compounds.[4] This guide outlines the known and inferred solubility and stability characteristics of oxythiamine diphosphate ammonium salt, provides detailed experimental protocols for their determination, and illustrates its mechanism of action.
Solubility Profile
Precise quantitative solubility data for this compound salt is not extensively documented. However, based on the properties of the parent compound, related thiamine analogs, and general characteristics of ammonium salts of phosphate esters, a qualitative and semi-quantitative profile can be established.
Aqueous Solubility
Oxythiamine hydrochloride has been reported to be highly soluble in water.[1] Another source indicates a solubility of 10 mg/mL in PBS (pH 7.2) for oxythiamine chloride hydrochloride.[2] The ammonium salt of oxythiamine diphosphate is expected to exhibit good aqueous solubility, a characteristic generally observed with ammonium salts of phosphates.[5]
Solubility in Organic Solvents
Thiamine is sparingly soluble in alcohols and even less so in less polar organic solvents.[6] A similar trend is expected for this compound salt. Due to its polar phosphate groups and ionic nature, it is anticipated to have low solubility in non-polar organic solvents.
Factors Influencing Solubility
-
pH: The solubility of ionizable compounds is pH-dependent.[7] Thiamine and its phosphate esters are more stable in acidic conditions (pH < 6.0).[8] The solubility of this compound salt is likely to be influenced by the pH of the aqueous medium due to the ionization of the phosphate groups and the pyrimidine (B1678525) ring.
-
Temperature: Temperature generally has a positive effect on the solubility of solid compounds.[9]
-
Salt Form: The ammonium salt form is generally expected to have enhanced water solubility compared to the free acid form.[4]
Table 1: Estimated Solubility of this compound Salt
| Solvent | Estimated Solubility | Remarks |
| Water | High | Based on the general solubility of ammonium phosphates and the high solubility of oxythiamine hydrochloride.[1][5] |
| Phosphate Buffered Saline (PBS, pH 7.2) | Moderate to High | Oxythiamine chloride hydrochloride is soluble at 10 mg/mL in PBS.[2] The diphosphate ammonium salt is expected to have comparable or better solubility. |
| Ethanol | Low to Moderate | Thiamine has limited solubility in alcohols.[6] |
| Acetone | Low | Expected low solubility due to the polar nature of the compound. |
| Diethyl Ether | Very Low/Insoluble | Expected to be insoluble in non-polar organic solvents. |
Stability Profile
pH Stability
Thiamine and its esters are known to be more stable in acidic solutions.[8] Thiamine degradation increases as the pH becomes more alkaline.[10] Hydrolysis of the phosphate ester bonds is a potential degradation pathway, and the rate of this hydrolysis is pH-dependent.[11][12]
Thermal Stability
Thiamine is a heat-labile vitamin, and its degradation follows first-order kinetics.[10][13] The thermal degradation of thiamine leads to the cleavage of the molecule into its pyrimidine and thiazole (B1198619) moieties.[14] It is recommended to store this compound salt at -20°C.
Photostability
Exposure to light can be a factor in the degradation of many pharmaceutical compounds. Forced degradation studies, including photostability testing, are recommended to assess the intrinsic stability of the molecule.[15]
Oxidative Stability
Oxidation is a common degradation pathway. The thiazole ring in thiamine can be susceptible to oxidation. Forced degradation studies using oxidizing agents are necessary to evaluate this aspect of stability.
Table 2: Factors Affecting the Stability of this compound Salt
| Condition | Effect on Stability | Remarks |
| pH | More stable in acidic conditions (pH < 6). | Thiamine and its derivatives show increased degradation at neutral and alkaline pH.[8][10] |
| Temperature | Degradation increases with temperature. | Recommended storage at -20°C. Thermal degradation follows first-order kinetics for thiamine.[10] |
| Light | Potential for photodegradation. | Photostability studies are recommended as part of forced degradation testing.[15] |
| Oxidation | Susceptible to oxidation. | The thiazole moiety can be a target for oxidation. |
Experimental Protocols
Protocol for Solubility Determination (Shake-Flask Method)
This protocol is a standard method for determining the thermodynamic solubility of a compound.[12][16]
Materials:
-
This compound salt
-
Selected solvents (e.g., purified water, PBS at various pH values, ethanol)
-
Vials with screw caps
-
Shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
HPLC-UV or other suitable analytical instrument for quantification
Procedure:
-
Add an excess amount of this compound salt to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.
-
Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C and 37°C).
-
Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a syringe filter. This step is critical to avoid artificially high solubility readings.
-
Quantify the concentration of the dissolved this compound salt in the filtrate using a validated analytical method, such as HPLC-UV.
-
Perform the experiment in triplicate for each solvent and temperature.
Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Studies
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, excipients, or other potential impurities.[6]
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity or equivalent with a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of a buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of oxythiamine (e.g., around 270 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Forced Degradation Study Protocol:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize before injection.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time. Also, reflux a solution of the compound.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
-
Specificity is demonstrated by showing that the peak for oxythiamine diphosphate is well-resolved from any degradation product peaks. Peak purity analysis using a PDA detector is essential.
Mechanism of Action and Signaling Pathway
Oxythiamine exerts its biological effect by being converted to oxythiamine diphosphate (OTP), which then acts as a competitive inhibitor of TPP-dependent enzymes. The primary target is transketolase, a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).
Caption: Mechanism of Oxythiamine Diphosphate Inhibition.
Experimental Workflows
Caption: Shake-Flask Solubility Determination Workflow.
Caption: Forced Degradation Stability Study Workflow.
Conclusion
While specific, comprehensive quantitative data on the solubility and stability of this compound salt remains to be fully elucidated in peer-reviewed literature, this guide provides a robust framework for its use in a research and development setting. By leveraging knowledge of related thiamine compounds and established pharmaceutical testing protocols, researchers can confidently handle, formulate, and analyze this important metabolic inhibitor. The provided experimental protocols offer a starting point for generating the specific data required for individual research needs. Further studies are warranted to definitively characterize the physicochemical properties of this compound to support its continued investigation.
References
- 1. Oxythiamine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. youtube.com [youtube.com]
- 6. Thiamine Properties [thiamine.dnr.cornell.edu]
- 7. legislation.gov.uk [legislation.gov.uk]
- 8. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chl… [ouci.dntb.gov.ua]
- 9. Showing Compound Thiamine pyrophosphate (FDB022584) - FooDB [foodb.ca]
- 10. Thermal degradation of thiamine in bread - UBC Library Open Collections [open.library.ubc.ca]
- 11. pH dependence and solvent isotope effects in the hydrolysis of phosphomonoesters by human prostatic acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. DSpace [scholarworks.umass.edu]
- 14. researchgate.net [researchgate.net]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Molecular Hijacking: How Oxythiamine Diphosphate Ammonium Induces Thiamine Deficiency
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Oxythiamine (B85929), a structural analog of thiamine (B1217682) (Vitamin B1), serves as a potent tool in biomedical research to induce a state of thiamine deficiency. This guide delineates the precise molecular mechanisms by which its active form, oxythiamine diphosphate (B83284) (OTPP), competitively inhibits thiamine pyrophosphate (TPP)-dependent enzymes, leading to significant disruptions in cellular metabolism. We will explore the core biochemical pathways affected, present quantitative data on enzyme inhibition, detail established experimental protocols for inducing thiamine deficiency both in vivo and in vitro, and provide visual representations of the key processes. This document is intended to be a comprehensive resource for professionals in research and drug development seeking to understand and utilize oxythiamine as a specific inhibitor of thiamine metabolism.
The Core Mechanism: From Prodrug to Potent Inhibitor
Oxythiamine itself is biologically inert. Its ability to induce thiamine deficiency is contingent upon its intracellular conversion to oxythiamine diphosphate (OTPP), a process catalyzed by the enzyme thiamine pyrophosphokinase.[1] This phosphorylation mirrors the conversion of thiamine to its active coenzyme form, thiamine pyrophosphate (TPP).
Once formed, OTPP acts as a competitive antagonist to TPP, binding to the active sites of TPP-dependent enzymes.[1][2] Structurally similar to TPP, OTPP can occupy the coenzyme binding site; however, a critical substitution of a hydroxyl group for the amino group on the pyrimidine (B1678525) ring renders it catalytically inactive.[1] This molecular mimicry without functional activity is the cornerstone of its inhibitory action. The binding of OTPP to these enzymes effectively sequesters them in an inactive state, leading to a functional thiamine deficiency even in the presence of normal thiamine levels.
The primary targets of OTPP are a class of enzymes crucial for central carbon metabolism:
-
Transketolase (TKT): A key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), essential for the synthesis of nucleotide precursors and NADPH.[1][3]
-
Pyruvate (B1213749) Dehydrogenase Complex (PDHC): A mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.[1][4]
-
α-Ketoglutarate Dehydrogenase Complex (OGDHC): A critical regulatory enzyme within the TCA cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.[1][5]
The inhibition of these enzymes leads to a cascade of metabolic disruptions, including impaired glucose oxidation, reduced production of biosynthetic precursors, and diminished cellular antioxidant capacity, ultimately culminating in cellular dysfunction and, in severe cases, cell death.[3]
Quantitative Analysis of Enzyme Inhibition
The efficacy of OTPP as a competitive inhibitor is demonstrated by its low inhibition constants (Ki) and 50% inhibitory concentrations (IC50) for key TPP-dependent enzymes. The following table summarizes the available quantitative data, providing a comparative overview of OTPP's inhibitory potency.
| Enzyme | Organism/Tissue | Substrate | Km (µM) | Inhibitor | Ki (µM) | IC50 (µM) | Reference(s) |
| Pyruvate Dehydrogenase Complex (PDHC) | Bovine Adrenals | TPP | 0.11 | Oxythiamine Diphosphate (OTPP) | 0.07 | - | [6] |
| Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | TPP | 0.06 | Oxythiamine Diphosphate (OTPP) | 0.025 | - | [7][8] |
| Transketolase (TKT) | Rat Liver | TPP | - | Oxythiamine Diphosphate (OTPP) | - | 0.2 | [9] |
| Transketolase (TKT) | Yeast | TPP | - | Oxythiamine Diphosphate (OTPP) | - | ~0.03 | [9] |
Experimental Protocols for Inducing Thiamine Deficiency
The induction of thiamine deficiency using oxythiamine is a well-established methodology in both animal models and cell culture systems.
In Vivo Animal Models
A common approach to induce thiamine deficiency in rodents involves a combination of a thiamine-deficient diet and the administration of a thiamine antagonist like oxythiamine or pyrithiamine.
Example Protocol for Rats:
-
Animals: Male Sprague-Dawley rats.
-
Diet: Thiamine-deficient chow provided ad libitum.
-
Antagonist Administration: Parenteral administration of oxythiamine at a dose of 0.5 µmol/100 g body weight every 12 hours.[6]
-
Duration: The duration of treatment can be varied to achieve different degrees of deficiency. For instance, significant inhibition of transketolase and PDHC activities is observed after 12 to 20 injections.[6]
Example Protocol for Mice:
-
Animals: C57BL/6 mice.
-
Diet: Thiamine-deficient diet.
-
Antagonist Administration: Daily intraperitoneal injections of oxythiamine. Doses can range from 250 to 500 mg/kg body weight for studies on anti-metastatic effects.[10]
-
Duration: Treatment can extend for several weeks, depending on the research question.
In Vitro Cell Culture Models
Oxythiamine is frequently used to study the effects of thiamine deficiency on cellular processes in various cell lines.
Example Protocol for Cancer Cell Lines (e.g., MIA PaCa-2, A549):
-
Cell Lines: Human pancreatic cancer cell line MIA PaCa-2 or human lung carcinoma cell line A549.
-
Culture Medium: Standard cell culture medium (e.g., MEM) supplemented with fetal bovine serum and antibiotics.
-
Oxythiamine Treatment: Cells are treated with varying concentrations of oxythiamine, typically in the micromolar range (e.g., 0.1 µM to 100 µM).[11]
-
Incubation Time: The duration of treatment can range from a few hours to several days (e.g., 6 to 48 hours) to observe effects on cell proliferation, apoptosis, and signaling pathways.[11]
-
Analysis: Following treatment, cells can be harvested for analysis of enzyme activity, protein expression, cell cycle distribution, and apoptosis markers.
Visualization of Mechanisms and Workflows
Signaling Pathways and Logical Relationships
The following diagrams illustrate the core mechanism of oxythiamine action and the resultant metabolic disruptions.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of oxythiamine.
Conclusion
Oxythiamine diphosphate ammonium, through its conversion to the active inhibitor OTPP, provides a highly specific and effective means of inducing thiamine deficiency. Its mechanism of action, centered on the competitive inhibition of key TPP-dependent enzymes, results in profound and predictable disruptions to cellular metabolism. This makes it an invaluable tool for researchers and drug development professionals investigating the roles of thiamine in health and disease, as well as for exploring novel therapeutic strategies that target thiamine-dependent pathways. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the design and interpretation of experiments utilizing this potent thiamine antagonist.
References
- 1. Targeting the pentose phosphate pathway increases reactive oxygen species and induces apoptosis in thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiamine deficiency aggravates experimental colitis in mice by promoting glycolytic reprogramming in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Oxythiamine Diphosphate Ammonium in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxythiamine (B85929) (OT), a synthetic antagonist of thiamine (B1217682) (Vitamin B1), serves as a powerful tool in cancer research and drug development. Upon cellular uptake, oxythiamine is phosphorylated to its active form, oxythiamine diphosphate (B83284) (OTPP). OTPP acts as a competitive inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes, which are crucial for cellular metabolism.[1][2] By disrupting these key metabolic pathways, oxythiamine can selectively induce cytostatic and cytotoxic effects in cancer cells, which often exhibit an increased reliance on glucose metabolism.[3][4] These application notes provide a comprehensive overview of the use of oxythiamine diphosphate ammonium (B1175870) in in vitro cell culture, including its mechanism of action, experimental protocols, and relevant quantitative data.
Mechanism of Action
Oxythiamine diphosphate primarily targets enzymes that require thiamine pyrophosphate as a cofactor. The primary mechanism involves the competitive inhibition of these enzymes, leading to a disruption of key metabolic pathways essential for cell growth and proliferation.[1][2]
Key Targeted Enzymes and Pathways:
-
Transketolase (TKT): A critical enzyme in the non-oxidative branch of the Pentose Phosphate Pathway (PPP). Inhibition of TKT by OTPP blocks the synthesis of ribose-5-phosphate, a precursor for nucleotide biosynthesis (DNA and RNA), and reduces the production of NADPH, which is essential for antioxidant defense and reductive biosynthesis.[3][5][6]
-
Pyruvate (B1213749) Dehydrogenase Complex (PDHC): This complex links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA. OTPP-mediated inhibition of PDHC disrupts mitochondrial respiration and energy production.[1][7]
-
α-Ketoglutarate Dehydrogenase Complex (OGDC): A key enzyme in the TCA cycle. Its inhibition further cripples cellular energy metabolism.[1]
The inhibition of these enzymatic activities leads to a cascade of cellular events, including:
-
Cell Cycle Arrest: By limiting the building blocks for DNA synthesis, oxythiamine can induce cell cycle arrest, often in the G1 phase.[5][6]
-
Induction of Apoptosis: Disruption of cellular metabolism and increased oxidative stress can trigger programmed cell death.[5][8]
-
Inhibition of Cell Proliferation and Viability: The overall metabolic stress leads to a reduction in cell growth and survival.[3][4][7]
-
Anti-Metastatic Effects: Studies have shown that oxythiamine can inhibit cancer cell invasion and migration.[9]
Quantitative Data Summary
The following tables summarize the effective concentrations of oxythiamine and its derivatives in various in vitro studies.
Table 1: Cytotoxicity and Growth Inhibition of Oxythiamine
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| HeLa (Cervical Cancer) | Cell Growth | GI50 | 36 - 39 | [3][4][10][11] |
| HeLa (Cervical Cancer) | MTT Assay | IC50 | 51 | [3] |
| MIA PaCa-2 (Pancreatic Cancer) | MTT Assay | IC50 | 14.95 | [5] |
| A549 (Non-Small Cell Lung Cancer) | CCK-8 Assay | Significant Viability Decrease | 10 (at 12h) | [6] |
| Lewis Lung Carcinoma (LLC) | Invasion/Migration Assay | IC50 | 8.75 | [9] |
| Normal Human Fibroblasts | Cell Growth | GI50 | >1500 | [3] |
| Normal Human Fibroblasts | MTT Assay | IC50 | >1500 | [3] |
Table 2: Enzyme Inhibition by Oxythiamine Diphosphate (OTPP)
| Enzyme | Source | Parameter | Value (µM) | Reference |
| Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | Ki | 0.025 | [7] |
| Pyruvate Dehydrogenase Complex (PDHC) | Bovine Adrenals | Ki | 0.07 | [1] |
| Transketolase | Rat Liver | IC50 | 0.2 | [3] |
| Transketolase | Yeast | IC50 | ~0.03 | [2][3] |
| 2-Oxoglutarate Dehydrogenase Complex (OGDC) | European Bison Heart | I50 | 24 | [2] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with Oxythiamine
This protocol provides a general guideline for culturing adherent mammalian cells and treating them with oxythiamine. Specific conditions may need to be optimized for different cell lines.
Materials:
-
Adherent mammalian cell line of interest (e.g., HeLa, A549, MIA PaCa-2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Oxythiamine diphosphate ammonium salt (or Oxythiamine hydrochloride, which will be phosphorylated intracellularly)
-
Sterile, tissue culture-treated plates (e.g., 96-well, 24-well, or 6-well)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Grow cells to 80-90% confluency in a T-75 flask.
-
Wash the cells once with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into the desired plate format at a predetermined density. For a 96-well plate, a common starting density is 5,000-10,000 cells per well.
-
Allow cells to adhere and grow for 24 hours in the incubator.
-
-
Preparation of Oxythiamine Stock Solution:
-
Prepare a high-concentration stock solution of oxythiamine (e.g., 100 mM) in sterile water or PBS.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Treatment of Cells:
-
On the day of the experiment, thaw an aliquot of the oxythiamine stock solution and prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 1000 µM).
-
Remove the old medium from the seeded cells and replace it with the medium containing the different concentrations of oxythiamine.
-
Include a vehicle control (medium without oxythiamine).
-
Return the plate to the incubator and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells treated with oxythiamine as described in Protocol 1 (in a 96-well plate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Signaling Pathway
Caption: Mechanism of action of Oxythiamine.
Experimental Workflow
Caption: General experimental workflow for in vitro studies.
References
- 1. Effect of oxythiamine on adrenal thiamine pyrophosphate-dependent enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inducing Selective Thiamine Deficiency with Oxythiamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) (Vitamin B1) is an essential water-soluble vitamin that, in its active form, thiamine diphosphate (B83284) (ThDP), serves as a critical coenzyme for several key enzymes in central metabolic pathways.[1][2] These thiamine-dependent enzymes (TDEs), including transketolase (TKT), pyruvate (B1213749) dehydrogenase complex (PDHC), and α-ketoglutarate dehydrogenase complex (α-KGDH), are vital for carbohydrate, lipid, and amino acid metabolism.[1][3] Inducing a state of selective thiamine deficiency is a valuable experimental tool for studying metabolic regulation, neurodegenerative diseases, and for developing novel therapeutic strategies, particularly in oncology.[4][5]
Oxythiamine (B85929) is a chemical analog and potent antagonist of thiamine.[4] It is actively transported into cells and phosphorylated by thiamine pyrophosphokinase to its active form, Oxythiamine diphosphate (OTP).[6][7] OTP then acts as a competitive inhibitor of ThDP-dependent enzymes, effectively blocking key metabolic chokepoints and inducing a state of functional thiamine deficiency.[4][8] These application notes provide detailed protocols for using Oxythiamine to induce selective thiamine deficiency in both in vitro and in vivo models, along with methods for assessing the resulting deficient state.
Mechanism of Action
Oxythiamine exerts its antagonist effect through a multi-step process within the cell. It competes with thiamine for cellular uptake and enzymatic conversion to its diphosphate form. The resulting Oxythiamine diphosphate (OTP) binds with high affinity to the ThDP-binding sites on enzymes like transketolase, pyruvate dehydrogenase, and α-ketoglutarate dehydrogenase, but lacks the catalytic activity of the natural coenzyme, ThDP.[8][9] This leads to the inhibition of crucial metabolic pathways, including the pentose (B10789219) phosphate (B84403) pathway (PPP) and the tricarboxylic acid (TCA) cycle, ultimately disrupting cellular energy production, nucleic acid synthesis, and redox balance.[4][10]
Applications in In Vitro Models
Oxythiamine is widely used in cell culture to study the effects of thiamine deficiency on cellular processes like proliferation, apoptosis, and cell cycle progression, particularly in cancer research.[4][10]
Quantitative Data Summary: In Vitro Efficacy
The following table summarizes the inhibitory concentrations of Oxythiamine across various human cancer cell lines.
| Cell Line | Cancer Type | Parameter | Concentration (µM) | Duration (h) | Citation |
| MIA PaCa-2 | Pancreatic Cancer | IC₅₀ | 14.95 | 48 | [11] |
| LLC | Lewis Lung Carcinoma | IC₅₀ (Invasion) | 8.75 | - | [11] |
| HeLa | Cervical Cancer | GI₅₀ | 39 | - | [6] |
| HeLa | Cervical Cancer | IC₅₀ | 51 | - | [6] |
| A549 | Non-Small Cell Lung | - | 10 (Significant Proliferation Decrease) | 12 | [10] |
Protocol: Inducing Thiamine Deficiency in Cell Culture
This protocol provides a general framework for treating adherent cancer cell lines with Oxythiamine. It is based on methodologies used for A549 cells and should be optimized for the specific cell line of interest.[10]
Materials:
-
Target cell line (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Oxythiamine (or Oxythiamine diphosphate ammonium (B1175870) salt)
-
Sterile PBS
-
96-well and 6-well cell culture plates
-
Cell counting equipment (e.g., hemocytometer or automated counter)
Procedure:
-
Cell Seeding: Seed cells into culture plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. For A549 cells, a density of 20,000 cells/well in a 96-well plate is recommended for proliferation assays.[10]
-
Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Preparation of Oxythiamine: Prepare a stock solution of Oxythiamine in a suitable sterile solvent (e.g., water or PBS). Perform serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).[10]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Oxythiamine. Include a vehicle-only control group.
-
Incubation: Treat the cells for the desired time periods (e.g., 6, 12, 24, 48 hours).[10]
-
Downstream Analysis: Following treatment, proceed with desired assays to assess the cellular response.
Protocols for Assessing Cellular Effects
-
Cell Proliferation Assay (WST-8):
-
Apoptosis and Cell Cycle Analysis (Flow Cytometry):
-
Treat cells in 6-well plates as described above.
-
Harvest cells by trypsinization and wash with cold PBS.
-
For cell cycle analysis, fix cells in 70% ethanol (B145695) at -20°C overnight.[10]
-
Wash the fixed cells and resuspend in a DNA staining solution containing Propidium Iodide (PI) and RNase A.[10]
-
For apoptosis analysis, use an Annexin V/PI staining kit according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
-
Applications in In Vivo Models
Animal models are crucial for evaluating the systemic effects, efficacy, and pharmacodynamics of Oxythiamine. It has been used to inhibit tumor growth and metastasis in various mouse models.[11][12]
Quantitative Data Summary: In Vivo Efficacy
The following table summarizes effective dosages of Oxythiamine in mouse models.
| Animal Model | Cancer Type | Dosage | Admin. Route | Duration | Effect | Citation |
| Ehrlich's Ascites Tumor (Mice) | Ascites Tumor | 300 mg/kg | i.p. | 4 days | 43% tumor growth inhibition | [11] |
| Ehrlich's Ascites Tumor (Mice) | Ascites Tumor | 500 mg/kg | i.p. | 4 days | 84% tumor growth inhibition | [11] |
| LLC Xenograft (C57BL/6 Mice) | Lewis Lung Carcinoma | 150-600 mg/kg/day | Oral | 2 weeks | Significant decrease in tumor weight and volume | [12] |
| LLC Implant (Mice) | Lewis Lung Carcinoma | 250-500 mg/kg | - | 5 weeks | Inhibited tumor cell metastasis | [11] |
| Rat Adrenal Model | - | 0.5 µmol/100g | Parenteral | Every 12h (12-20 inj.) | Decreased Transketolase and PDHC activity | [9] |
Protocol: Inducing Thiamine Deficiency in Mice
This protocol is a generalized procedure based on studies using a Lewis Lung Carcinoma (LLC) xenograft model in C57BL/6 mice.[12] All animal procedures must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
C57BL/6 mice
-
LLC cells
-
Oxythiamine
-
Vehicle for oral gavage (e.g., sterile water or saline)
-
Calipers for tumor measurement
-
Equipment for blood and tissue collection
Procedure:
-
Tumor Inoculation: Subcutaneously implant LLC cells into the flank of C57BL/6 mice.
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Randomization: Randomize mice into control and treatment groups.
-
Treatment Administration: Prepare Oxythiamine in the vehicle at the desired concentrations (e.g., 75, 150, 300, 600 mg/kg/day).[12]
-
Administer the Oxythiamine solution or vehicle control to the mice daily via oral gavage for the specified duration (e.g., 2 weeks).[12]
-
Monitoring: Monitor animal weight, general health, and tumor volume (measured with calipers) regularly throughout the study.
-
Sample Collection: At the end of the study, sacrifice the animals and collect blood and tumor tissue for further analysis.[12]
Methods for Assessing Thiamine Deficiency
Confirming a state of thiamine deficiency is critical. This can be achieved through direct measurement of thiamine and its esters or through functional enzymatic assays.[13]
Direct Measurement: Thiamine Diphosphate (ThDP) in Whole Blood
Measuring ThDP levels in whole blood or erythrocytes is considered the most sensitive and specific method for assessing thiamine status.[14][15]
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate thiamine and its phosphate esters, which are then quantified, often using fluorescence detection after pre-column derivatization to thiochrome (B1210408).[16]
Protocol Outline:
-
Sample Collection: Collect whole blood in an EDTA or lithium-heparin tube. The sample should be protected from light and can be frozen for storage.[17]
-
Sample Preparation:
-
Lyse the whole blood sample.
-
Precipitate proteins using an agent like trichloroacetic acid (TCA).
-
Centrifuge to obtain a clear supernatant.
-
-
Derivatization: Convert thiamine esters in the supernatant to their fluorescent thiochrome derivatives.
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).
-
Use a fluorescence detector for quantification.
-
-
Quantification: Calculate ThDP concentration by comparing the peak area to that of known standards. Normal ThDP levels in healthy individuals are typically 70-180 nmol/L.[13][16] A value below 70 nmol/L is suggestive of deficiency.[15]
Functional Assay: Erythrocyte Transketolase (ETK) Activity
This assay provides a functional measure of thiamine status by assessing the activity of the ThDP-dependent enzyme transketolase in red blood cells.[13][17]
Principle: The activity of transketolase in an erythrocyte lysate is measured both with and without the addition of exogenous ThDP. In a thiamine-deficient state, a significant portion of the enzyme will be present as an inactive apoenzyme. The addition of ThDP will activate it, leading to a measurable increase in enzyme activity.
Protocol Outline:
-
Sample Collection: Collect whole blood in an EDTA or heparin tube.
-
Preparation of Hemolysate: Isolate erythrocytes by centrifugation, wash them with saline, and lyse them to release their contents.
-
Enzyme Assay:
-
Set up two reaction mixtures for each sample.
-
One mixture contains the hemolysate and the necessary substrates for the transketolase reaction.
-
The second mixture contains the same components plus an excess of exogenous ThDP.
-
-
Measurement: Incubate the mixtures and measure the rate of substrate consumption or product formation.[17]
-
Calculation: The result is expressed as the ETK activity coefficient (ETKAC) or as a percentage of activation (%α).
Affected Signaling and Metabolic Pathways
Oxythiamine-induced thiamine deficiency primarily impacts central carbon metabolism by inhibiting key ThDP-dependent enzymes.
-
Transketolase (TKT): Inhibition of TKT blocks the non-oxidative branch of the Pentose Phosphate Pathway (PPP) .[1] This pathway is critical for generating NADPH (for antioxidant defense and fatty acid synthesis) and producing ribose-5-phosphate, the precursor for nucleotide and nucleic acid synthesis.[1][18] Blocking this pathway is a key mechanism for the anti-proliferative effects of Oxythiamine in cancer.[19]
-
Pyruvate Dehydrogenase Complex (PDHC): Inhibition of PDHC prevents the conversion of pyruvate to acetyl-CoA, which is the entry point into the Tricarboxylic Acid (TCA) Cycle .[20] This disrupts mitochondrial energy production.
-
α-Ketoglutarate Dehydrogenase Complex (α-KGDH): Inhibition of this key TCA cycle enzyme further compromises cellular respiration and ATP production.[7]
The combined effect of inhibiting these enzymes leads to reduced energy metabolism, increased oxidative stress, impaired synthesis of nucleic acids, and can ultimately trigger cell cycle arrest and apoptosis.[10][21]
References
- 1. mdpi.com [mdpi.com]
- 2. Thiamin diphosphate in biological chemistry: new aspects of thiamin metabolism, especially triphosphate derivatives acting other than as cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxythiamine - Wikipedia [en.wikipedia.org]
- 5. Thiamine Deficiency | Burke Neurological Institute | Weill Cornell Medicine [burke.weill.cornell.edu]
- 6. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of oxythiamine on adrenal thiamine pyrophosphate-dependent enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Metabolic response of LLC xenografted mice to oxythiamine, as measured by [¹H] NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vitamin B1 (Thiamine): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 14. mayocliniclabs.com [mayocliniclabs.com]
- 15. logan.testcatalog.org [logan.testcatalog.org]
- 16. researchgate.net [researchgate.net]
- 17. labmed.org.uk [labmed.org.uk]
- 18. The potential of lipid soluble thiamine in the treatment of cancer [aimspress.com]
- 19. researchgate.net [researchgate.net]
- 20. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Animal Models Using Oxythiamine Diphosphate Ammonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxythiamine (B85929), an analog of thiamine (B1217682) (Vitamin B1), serves as a potent antagonist to thiamine-dependent metabolic pathways. Upon administration, it is phosphorylated to its active form, oxythiamine diphosphate (B83284) (OTPP). OTPP acts as a competitive inhibitor of enzymes that rely on thiamine pyrophosphate (TPP) as a cofactor. These enzymes are critical for central metabolic processes, including carbohydrate metabolism. The ammonium (B1175870) salt of oxythiamine diphosphate is often utilized for its enhanced water solubility and stability, facilitating its use in in vivo studies.
This document provides detailed application notes and experimental protocols for the use of oxythiamine diphosphate ammonium in animal models, with a focus on rodent studies. The information is intended to guide researchers in designing experiments to investigate the biological effects of thiamine deficiency and the therapeutic potential of targeting thiamine-dependent pathways.
Mechanism of Action
Oxythiamine diphosphate exerts its biological effects by competitively inhibiting TPP-dependent enzymes. The primary targets include:
-
Transketolase (TK): A key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), crucial for the synthesis of ribose-5-phosphate (B1218738) (a precursor for nucleotides) and NADPH (a key reducing agent).
-
Pyruvate (B1213749) Dehydrogenase Complex (PDHC): A mitochondrial enzyme complex that links glycolysis to the citric acid cycle by catalyzing the conversion of pyruvate to acetyl-CoA. Inhibition of PDHC leads to an accumulation of pyruvate and lactate.[1]
-
α-Ketoglutarate Dehydrogenase Complex (KGDHC or OGDHC): A critical enzyme in the citric acid cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA.
Inhibition of these enzymes disrupts cellular energy metabolism, redox balance, and the synthesis of essential biomolecules. Notably, studies in Saccharomyces cerevisiae suggest that mitochondrial enzymes like PDHC may be more strongly inhibited by oxythiamine than cytosolic enzymes.
Data Presentation
In Vitro Inhibitory Activity
| Enzyme Target | Inhibitor | Organism/Tissue | Ki Value (µM) | IC50 Value (µM) | Reference |
| Pyruvate Dehydrogenase Complex (PDHC) | Oxythiamine Diphosphate (OTPP) | Mammalian | 0.025 | - | [1] |
| Transketolase | Oxythiamine Diphosphate | Rat Liver | - | 0.2 | [2] |
| Transketolase | Oxythiamine Diphosphate | Yeast | - | ~0.03 | [2] |
In Vivo Administration and Effects in Rats
| Dose | Route of Administration | Dosing Regimen | Observed Effects | Reference |
| 0.5 µmol/100 g body weight | Parenteral | Every 12 hours | Decreased adrenal transketolase and pyruvate dehydrogenase activity after 12, 16, and 20 injections. | |
| 400 mg/kg body mass | Subcutaneous | 2 injections with a 48-hour interval | 70% involution of the thymus within 72 hours; 70% inhibition of transketolase activity in the thymus.[3] | [3] |
| 1 mM/kg body weight | Injection | Not specified | Four-fold lower activity of PDHC.[1] | [1] |
Mandatory Visualizations
Caption: Mechanism of action of Oxythiamine Diphosphate.
Caption: General experimental workflow for in vivo studies.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Materials:
-
This compound salt
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Ultrasonic water bath
-
Sterile syringes and needles
-
Vortex mixer
Procedure:
-
Solution Preparation:
-
Solubility: this compound is soluble in water at approximately 12.5 mg/mL with the aid of sonication.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound.
-
Add the appropriate volume of sterile saline or PBS to achieve the target concentration.
-
Vortex the solution briefly to aid dissolution.
-
Place the vial in an ultrasonic water bath and sonicate until the compound is completely dissolved. The solution should be clear.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.
-
-
Administration:
-
Route of Administration: Parenteral (e.g., intraperitoneal, subcutaneous) or intravenous administration is recommended due to the poor oral bioavailability of oxythiamine.
-
Dosage: Based on literature, doses ranging from 0.5 µmol/100 g body weight to 400 mg/kg have been used in rats.[3] A preliminary dose-finding study is highly recommended to determine the optimal dose for the desired biological effect and to assess for any acute toxicity.
-
Procedure:
-
Accurately weigh each animal to calculate the precise volume of the solution to be administered.
-
Using a sterile syringe and an appropriate gauge needle, draw up the calculated volume of the this compound solution.
-
Administer the solution to the animal via the chosen route. For subcutaneous injection, lift the skin on the back or flank to form a tent and insert the needle at the base. For intraperitoneal injection, restrain the animal and inject into the lower abdominal quadrant, avoiding the midline.
-
The control group should receive an equivalent volume of the vehicle (sterile saline or PBS).
-
-
Protocol 2: Measurement of Pyruvate Dehydrogenase Complex (PDHC) Activity in Rat Liver
Materials:
-
Rat liver tissue
-
Ice-cold homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 1 mM DTT)
-
Dounce homogenizer or similar tissue homogenizer
-
Refrigerated centrifuge
-
Spectrophotometer or microplate reader capable of measuring absorbance at 450 nm
-
Commercially available PDH activity assay kit (e.g., from Sigma-Aldrich or Abcam) or individual reagents.
Procedure:
-
Tissue Homogenization:
-
Euthanize the rat according to an IACUC-approved protocol.
-
Quickly excise the liver and place it in ice-cold homogenization buffer.
-
Weigh a portion of the liver (e.g., 100 mg) and homogenize it in 1 mL of ice-cold homogenization buffer using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 5-10 minutes at 4°C to remove cellular debris.
-
Carefully collect the supernatant, which contains the mitochondrial fraction with PDHC.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard method such as the Bradford or BCA assay. This is necessary to normalize the PDHC activity.
-
-
PDHC Activity Assay (using a commercial kit as an example):
-
Follow the manufacturer's instructions provided with the PDH activity assay kit. The general principle involves a coupled enzyme reaction where the product of the PDH reaction (NADH) is used to generate a colored product.
-
Reaction Setup:
-
Prepare the reaction mix containing the assay buffer, substrate (pyruvate), and developer as per the kit's protocol.
-
Add a standardized amount of protein from the liver homogenate (e.g., 20-50 µg) to each well of a 96-well plate.
-
Add the reaction mix to each well to initiate the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 450 nm in a kinetic mode for a set period (e.g., 30-60 minutes), taking readings every 1-2 minutes.
-
-
Calculation:
-
Calculate the rate of change in absorbance (ΔOD/min).
-
Using a standard curve generated with a known amount of NADH, convert the ΔOD/min to the rate of NADH production.
-
Normalize the activity to the amount of protein in each sample (e.g., mU/mg protein). One unit of PDH is typically defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C.
-
-
Protocol 3: Measurement of α-Ketoglutarate Dehydrogenase Complex (OGDHC) Activity in Rat Brain
Materials:
-
Rat brain tissue
-
Ice-cold homogenization buffer (as for PDHC assay)
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2, 0.1 mM CaCl2, 0.5 mM DTT)
-
α-ketoglutarate solution
-
Coenzyme A (CoA) solution
-
NAD+ solution
Procedure:
-
Tissue Homogenization:
-
Following euthanasia, rapidly excise the brain and place it in ice-cold homogenization buffer.
-
Dissect the brain region of interest (e.g., cortex, hippocampus).
-
Homogenize the tissue and prepare the supernatant as described in Protocol 2 for the liver.
-
-
Protein Quantification:
-
Determine the protein concentration of the brain homogenate supernatant.
-
-
OGDHC Activity Assay:
-
The activity of OGDHC is measured by monitoring the reduction of NAD+ to NADH at 340 nm.
-
Reaction Setup (in a cuvette or 96-well plate):
-
To the assay buffer, add the brain homogenate containing a known amount of protein.
-
Add CoA and NAD+ to the reaction mixture.
-
Initiate the reaction by adding α-ketoglutarate.
-
-
Measurement:
-
Immediately place the cuvette or plate in a spectrophotometer set to 340 nm and 37°C.
-
Record the increase in absorbance at 340 nm over time.
-
-
Calculation:
-
Determine the linear rate of the reaction (ΔA340/min).
-
Using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹), calculate the rate of NADH production.
-
Express the OGDHC activity as nmol/min/mg protein.
-
-
Safety Precautions
-
Follow all institutional guidelines for the safe handling and care of laboratory animals.
-
When handling this compound powder, wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed information on handling, storage, and potential hazards. While a specific SDS for the diphosphate ammonium salt is not widely available, related compounds may have associated hazards. General safe laboratory practices should be followed.
-
Dispose of all chemical and biological waste according to institutional and local regulations.
References
- 1. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Biochemical changes in the rat immunocompetent organs during oxythiamine involution of the thymus] - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Oxythiamine Diphosphate Ammonium Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxythiamine (B85929) diphosphate (B83284) ammonium (B1175870) is a potent competitive inhibitor of transketolase, a key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2][3][4] By inhibiting transketolase, oxythiamine diphosphate disrupts the production of ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, which is crucial for reductive biosynthesis and cellular antioxidant defense.[5][6][7][8] This inhibitory action makes it a valuable tool for studying the roles of the pentose phosphate pathway in various cellular processes, including cancer cell proliferation and metabolism.[1][4][9]
This application note provides a detailed protocol for the preparation of stock solutions of Oxythiamine diphosphate ammonium, ensuring optimal solubility and stability for use in a range of research applications, from enzyme kinetics to cell-based assays.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₇N₃O₈P₂S · xNH₃ | [10] |
| Molecular Weight | 442.32 g/mol | [10] |
| Appearance | White to off-white solid | [7] |
| Purity (HPLC) | ≥98% | [7] |
| Solubility | Water (12.5 mg/mL with sonication) | [6] |
| Storage (Solid) | -20°C, protect from light, stored under nitrogen | [7] |
| Storage (in solvent) | -80°C (up to 6 months), -20°C (up to 1 month) | [4][7] |
| Ki for Thiamine (B1217682) Pyrophosphate | 30 nM | |
| IC₅₀ for Rat Liver Transketolase | 0.02–0.2 μM | |
| IC₅₀ for Yeast Transketolase | ~0.03 μM | [1] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution for Enzyme Assays
This protocol is suitable for preparing a concentrated aqueous stock solution of this compound for use in enzymatic assays.
Materials:
-
This compound powder
-
Nuclease-free water (or a suitable biological buffer, e.g., Tris-HCl, HEPES)
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Calibrated pipettes
-
Sterile filter (0.22 µm)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a clean, dry microcentrifuge tube, accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add a small volume of nuclease-free water or your chosen buffer to the powder. For example, to prepare a 10 mM stock solution, add the appropriate volume of solvent based on the molecular weight (442.32 g/mol ).
-
Vortexing: Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
Sonication: If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.[6] Monitor the solution to ensure it does not overheat.
-
Final Volume Adjustment: Once the solid is completely dissolved, add the remaining solvent to reach the final desired concentration.
-
Sterilization (Optional): For applications requiring sterility, filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][7] Ensure the tubes are tightly sealed and protected from light.
Protocol 2: Preparation of a Stock Solution for Cell Culture Applications
This protocol is designed for preparing a stock solution of this compound for use in cell-based assays, taking into consideration sterility and potential solvent effects.
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional, use with caution for sterile solutions)
-
Calibrated pipettes
-
Sterile filter (0.22 µm)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet).
-
Equilibrate and Weigh: Following aseptic procedures, allow the vial of this compound to reach room temperature and weigh the desired amount into a sterile microcentrifuge tube.
-
Dissolution in Sterile Solvent: Add a small volume of sterile PBS or serum-free cell culture medium to the powder.
-
Gentle Mixing: Vortex gently to dissolve the compound. If necessary, sonicate briefly in a sterile water bath, ensuring the container remains sealed to maintain sterility.
-
Final Dilution: Once dissolved, add sterile PBS or serum-free medium to achieve the final desired stock concentration.
-
Sterile Filtration: Filter the stock solution through a 0.22 µm sterile filter into a new sterile tube. This is a critical step to ensure the sterility of the solution to be added to cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into single-use sterile tubes. Store at -20°C or -80°C, protected from light.
Note on Working Concentrations: The optimal working concentration of this compound will vary depending on the specific cell line and experimental design. It is recommended to perform a dose-response curve to determine the effective concentration for your system. Published studies have used concentrations ranging from the low micromolar to millimolar range.[1][4][9]
Visualization of the Inhibitory Mechanism
The following diagrams illustrate the experimental workflow for preparing the stock solution and the signaling pathway affected by this compound.
Caption: Workflow for preparing this compound stock solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of oxythiamine on adrenal thiamine pyrophosphate-dependent enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Function of the pentose phosphate pathway and its key enzyme, transketolase, in the regulation of the meiotic cell cycle in oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Transketolase Activity Inhibition by Oxythiamine Diphosphate Ammonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), playing a crucial role in cellular metabolism.[1][2][3] It facilitates the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor, thereby linking the PPP with glycolysis.[4] This function is vital for the production of NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for the synthesis of ribose-5-phosphate, a precursor for nucleotides.[5] Given its central metabolic role, TKT is a significant target in various therapeutic areas, including oncology and infectious diseases. Upregulation of TKT activity has been observed in several cancers, and its inhibition can lead to cell cycle arrest and apoptosis.[6][7]
Oxythiamine (B85929), a thiamine (B1217682) antagonist, is phosphorylated in vivo to its active form, oxythiamine diphosphate (B83284) (OTDP).[8] OTDP acts as a potent competitive inhibitor of transketolase by binding to the thiamine pyrophosphate (TPP) cofactor binding site.[9][10] This application note provides detailed protocols for measuring the enzymatic activity of transketolase and for quantifying its inhibition by oxythiamine diphosphate ammonium (B1175870) salt, a stable and soluble form of the inhibitor.
Data Presentation
The inhibitory potency of oxythiamine and its diphosphate form has been determined against transketolase from various sources and in different experimental setups. The following tables summarize the key quantitative data available in the literature.
Table 1: In Vitro Inhibition of Transketolase by Oxythiamine Diphosphate
| Enzyme Source | Inhibitor | Parameter | Value | Reference |
| Rat Liver | Oxythiamine Diphosphate | IC50 | 0.2 µM | [9] |
| Yeast | Oxythiamine Diphosphate | IC50 | ~0.03 µM | [9] |
| Generic | Oxythiamine Diphosphate | Ki (for TPP) | 30 nM | [10] |
Table 2: Cellular Inhibition by Oxythiamine
| Cell Line | Compound | Parameter | Value | Notes | Reference |
| MIA PaCa-2 (Pancreatic Cancer) | Oxythiamine | IC50 | 14.95 µM | Cell viability determined by MTT assay. | [6] |
Experimental Protocols
Protocol 1: Measurement of Basal Transketolase Activity
This protocol describes a continuous spectrophotometric assay to determine the basal activity of transketolase by measuring the rate of NADH oxidation.
Materials:
-
Purified transketolase enzyme or erythrocyte hemolysate
-
Reaction Buffer: 50 mM Glycyl-glycine, pH 7.6
-
Thiamine diphosphate (TPP) solution (100 µM)
-
Calcium chloride (CaCl₂) solution (5 mM)
-
D-xylulose-5-phosphate (X5P) solution (e.g., 2 mM)
-
D-ribose-5-phosphate (R5P) solution (e.g., 2 mM)
-
NADH solution (0.22 mM)
-
Coupling enzymes: Triose-phosphate isomerase (TPI) and glycerol-3-phosphate dehydrogenase (GDH) (sufficient activity, e.g., 3-5 units)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the Master Mix: In a microcentrifuge tube, prepare a master mix containing the reaction buffer, TPP, CaCl₂, NADH, TPI, and GDH. The final concentrations should be as listed above.
-
Prepare the Enzyme: Dilute the transketolase enzyme or erythrocyte hemolysate to the desired concentration in the reaction buffer.
-
Set up the Reaction:
-
To each well of a 96-well plate (or cuvette), add the master mix.
-
Add the acceptor substrate, R5P, to the master mix.
-
Initiate the reaction by adding the donor substrate, X5P. Alternatively, the enzyme can be the last component added to initiate the reaction.
-
The final volume should be consistent across all wells (e.g., 200 µL).
-
-
Measure Absorbance: Immediately place the plate or cuvette in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 30°C).
-
Calculate Activity:
-
Determine the linear rate of the reaction (ΔA340/min).
-
Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹. The path length (l) needs to be determined for the specific microplate and volume used.[11]
-
One unit of transketolase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of glyceraldehyde-3-phosphate per minute under the specified conditions.[12]
-
Protocol 2: Inhibition of Transketolase Activity by Oxythiamine Diphosphate Ammonium
This protocol details the procedure to determine the inhibitory effect of this compound on transketolase activity, allowing for the calculation of parameters such as IC50.
Materials:
-
All materials from Protocol 1
-
This compound salt solution (stock solution and serial dilutions)
Procedure:
-
Prepare Inhibitor Solutions: Prepare a stock solution of this compound in the reaction buffer. Perform serial dilutions to obtain a range of inhibitor concentrations to be tested (e.g., from 0.01 µM to 100 µM).
-
Set up the Inhibition Assay:
-
Prepare multiple sets of reaction wells/cuvettes.
-
To each set, add a different concentration of the this compound solution. Include a control set with no inhibitor.
-
Add the master mix (from Protocol 1) and the enzyme preparation to each well.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the assay temperature. This allows the inhibitor to bind to the enzyme.
-
-
Initiate and Measure the Reaction:
-
Initiate the reaction by adding the substrates (X5P and R5P).
-
Immediately measure the absorbance at 340 nm as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control: % Inhibition = [1 - (Velocity with inhibitor / Velocity without inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a sigmoidal curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizations
Caption: Experimental workflow for transketolase inhibition assay.
Caption: Role of Transketolase in the Pentose Phosphate Pathway.
References
- 1. Transketolase - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. apexbt.com [apexbt.com]
- 4. Transketolase and vitamin B1 influence on ROS-dependent neutrophil extracellular traps (NETs) formation | PLOS One [journals.plos.org]
- 5. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scispace.com [scispace.com]
- 12. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Oxythiamine Diphosphate Ammonium in Studying Thiamine-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxythiamine (B85929) diphosphate (B83284) (OTDP), the active form of the thiamine (B1217682) antagonist oxythiamine, serves as a critical tool in the study of thiamine-dependent enzymes. These enzymes play a pivotal role in central metabolism, including carbohydrate and amino acid metabolism. By competitively inhibiting the binding of the natural cofactor, thiamine diphosphate (ThDP), OTDP allows for the elucidation of enzyme mechanisms, the study of metabolic pathway regulation, and the investigation of potential therapeutic interventions targeting these enzymatic pathways. This document provides detailed application notes and protocols for the use of oxythiamine diphosphate ammonium (B1175870) in in vitro and cell-based assays.
Mechanism of Action
Oxythiamine is a prodrug that is converted intracellularly to its active form, oxythiamine diphosphate (OTDP), by the enzyme thiamine pyrophosphokinase. OTDP is a structural analog of thiamine diphosphate (ThDP). It acts as a competitive inhibitor of ThDP-dependent enzymes by binding to the cofactor binding site. However, due to a critical structural difference—the substitution of the amino group on the pyrimidine (B1678525) ring with a hydroxyl group—OTDP is unable to form the catalytically essential ylide intermediate. This renders the enzyme inactive upon OTDP binding, effectively blocking the metabolic pathway.
Quantitative Inhibition Data
The inhibitory potency of oxythiamine diphosphate varies among different thiamine-dependent enzymes and species. The following table summarizes key quantitative data from the literature.
| Enzyme | Organism/Tissue | Parameter | Value (µM) | Notes |
| Transketolase (TKT) | Rat Liver | IC50 | 0.2 | - |
| Transketolase (TKT) | Yeast | IC50 | 0.03 | Activity not restored with 0.5 µM ThDP.[1] |
| Pyruvate (B1213749) Dehydrogenase Complex (PDHC) | Mammalian | Ki | 0.025 | Competitive inhibitor. |
| Pyruvate Dehydrogenase Complex (PDHC) | Porcine Heart | Km (for ThDP) | 0.06 | For comparison. |
| 2-Oxoglutarate Dehydrogenase Complex (OGDHC) | - | - | - | Generally less sensitive to OTDP compared to TKT and PDHC. |
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory effect of oxythiamine diphosphate on a purified or partially purified thiamine-dependent enzyme. Specific conditions should be optimized for each enzyme.
Materials:
-
Purified or partially purified thiamine-dependent enzyme (e.g., Transketolase, Pyruvate Dehydrogenase Complex)
-
Oxythiamine diphosphate ammonium salt
-
Thiamine diphosphate (ThDP)
-
Enzyme-specific substrate(s) (e.g., pyruvate for PDH, ribose-5-phosphate (B1218738) and xylulose-5-phosphate for TKT)
-
Enzyme-specific cofactors (e.g., NAD+, Coenzyme A for PDH)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well microplate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in assay buffer.
-
Prepare a stock solution of ThDP in assay buffer.
-
Prepare stock solutions of substrates and cofactors in assay buffer.
-
Prepare a solution of the enzyme in assay buffer. The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Control (No Inhibitor): Assay buffer, enzyme, substrates, and cofactors.
-
Inhibitor: Assay buffer, enzyme, substrates, cofactors, and varying concentrations of oxythiamine diphosphate.
-
Blank (No Enzyme): Assay buffer, substrates, and cofactors.
-
-
The final volume in each well should be constant (e.g., 200 µL).
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the enzyme with oxythiamine diphosphate for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate(s).
-
Immediately measure the change in absorbance over time at the appropriate wavelength for the specific assay (e.g., 340 nm for NADH formation in the PDH assay).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each condition.
-
Subtract the rate of the blank from all other measurements.
-
Plot the enzyme activity (as a percentage of the control) against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (ThDP) and the inhibitor (OTDP) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Protocol 2: Cell-Based Proliferation Assay Using Oxythiamine
This protocol describes how to assess the anti-proliferative effects of oxythiamine on cancer cell lines, such as A549 (non-small cell lung cancer) and HeLa (cervical cancer).
Materials:
-
A549 or HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Oxythiamine
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., WST-8, MTT)
-
Spectrophotometric microplate reader
Procedure:
-
Cell Seeding:
-
Oxythiamine Treatment:
-
Prepare a stock solution of oxythiamine in sterile PBS or culture medium.
-
Treat the cells with a range of oxythiamine concentrations (e.g., 0.1, 1, 10, 100 µM).[2][3]
-
Include a vehicle control (medium with the same amount of solvent used for the oxythiamine stock).
-
Incubate the cells for different time periods (e.g., 6, 12, 24, 48 hours).[2][3]
-
-
Cell Proliferation Assay:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Express the cell viability as a percentage of the vehicle control.
-
Plot cell viability against oxythiamine concentration to determine the IC50 value for each time point.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the investigation of oxythiamine's effect on the cell cycle distribution of A549 cells.
Materials:
-
A549 cells
-
Complete cell culture medium
-
Oxythiamine
-
6-well cell culture plates
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed A549 cells in 6-well plates and allow them to attach.
-
Treat the cells with different concentrations of oxythiamine (e.g., 0, 10, 50, 100 µM) for 24 or 48 hours.[2]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 24 hours.[2]
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 15-30 minutes.[2]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Affected Signaling Pathways
Inhibition of thiamine-dependent enzymes by oxythiamine diphosphate has significant downstream effects on cellular metabolism and signaling. The primary pathway affected is the Pentose Phosphate Pathway (PPP) , where transketolase is a key enzyme.
Inhibition of transketolase by OTDP leads to:
-
Reduced production of Ribose-5-Phosphate: This is a crucial precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA). Its depletion can lead to cell cycle arrest and apoptosis.[4]
-
Decreased NADPH production: NADPH is a key reducing equivalent for various anabolic processes, including fatty acid and steroid synthesis. It is also essential for regenerating the antioxidant glutathione, which protects cells from oxidative damage.
Inhibition of the Pyruvate Dehydrogenase Complex (PDHC) and 2-Oxoglutarate Dehydrogenase Complex (OGDHC) disrupts the link between glycolysis and the citric acid cycle, and the citric acid cycle itself, respectively. This leads to a reduction in cellular energy production (ATP) and an accumulation of upstream metabolites.
Conclusion
This compound is an invaluable tool for researchers studying thiamine-dependent enzymes. Its ability to specifically inhibit these enzymes allows for the detailed investigation of their roles in metabolic pathways and cellular processes. The protocols and data presented here provide a foundation for utilizing OTDP in a variety of experimental settings, from in vitro enzyme kinetics to cell-based assays, ultimately contributing to a deeper understanding of cellular metabolism and the development of novel therapeutic strategies.
References
- 1. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine [mdpi.com]
- 2. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Dosing Considerations for Oxythiamine Diphosphate Ammonium in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxythiamine (B85929) diphosphate (B83284) ammonium (B1175870), a thiamine (B1217682) analog and potent inhibitor of the thiamine diphosphate (ThDP)-dependent enzyme transketolase (TKT), has emerged as a valuable tool in cancer research. By disrupting the pentose (B10789219) phosphate (B84403) pathway (PPP), it impedes the production of vital cellular components like ribose-5-phosphate (B1218738) and NADPH, leading to decreased cell proliferation, cell cycle arrest, and apoptosis in various cancer cell lines. This document provides detailed application notes and protocols for the use of Oxythiamine diphosphate ammonium in cell culture, with a focus on dosing considerations, experimental methodologies, and the underlying signaling pathways.
Introduction
Thiamine (Vitamin B1) is a crucial cofactor for several key enzymes involved in cellular metabolism. Its active form, thiamine diphosphate (ThDP), is essential for the function of enzymes such as transketolase (TKT), pyruvate (B1213749) dehydrogenase (PDH), and α-ketoglutarate dehydrogenase (α-KGDH). In rapidly proliferating cancer cells, there is an increased reliance on metabolic pathways that support growth and biosynthesis. The pentose phosphate pathway (PPP) is one such pathway, providing precursors for nucleotide synthesis (ribose-5-phosphate) and reducing power in the form of NADPH for antioxidant defense and anabolic processes.
Oxythiamine, an antimetabolite of thiamine, is phosphorylated within the cell to its active form, Oxythiamine diphosphate. This molecule acts as a competitive inhibitor of ThDP-dependent enzymes, with a particularly strong inhibitory effect on TKT.[1][2] Inhibition of TKT disrupts the non-oxidative branch of the PPP, leading to a reduction in the synthesis of ribose-5-phosphate and NADPH. This disruption of cellular metabolism has been shown to induce anti-proliferative and pro-apoptotic effects in a variety of cancer cell models.[3] The ammonium salt of Oxythiamine diphosphate is often used to enhance its solubility and stability in aqueous solutions.
This document outlines key considerations for the effective use of this compound in cell culture experiments, including recommended dosing ranges, protocols for assessing its biological effects, and a visualization of the targeted signaling pathway.
Data Presentation
The effective concentration of this compound can vary significantly depending on the cell line and the duration of exposure. The following tables summarize quantitative data from published studies to provide a starting point for experimental design.
Table 1: Effective Concentrations of Oxythiamine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration Range | Observed Effects | Citation |
| A549 | Non-Small Cell Lung Cancer | CCK-8 | 0.1 - 100 µM | Dose- and time-dependent decrease in cell viability. Significant inhibition at 10 µM after 12h. | [1] |
| MIA PaCa-2 | Pancreatic Carcinoma | Not Specified | 0.25 µM (IC50) | Inhibition of cell viability. | [1] |
| HeLa | Cervical Cancer | Not Specified | 36 µM (GI50) | Growth inhibition. | [4] |
| Lewis Lung Carcinoma | Lung Cancer | Invasion/Migration Assay | 0 - 20 µM | Inhibition of invasion and migration. | [3] |
| Human Colon Adenocarcinoma | Colon Cancer | Not Specified | 5400 µM (IC50) | Inhibition of cell viability. | [1] |
Table 2: Effects of Oxythiamine on Cell Cycle and Apoptosis in A549 Cells
| Parameter | Concentration | Treatment Duration | Observation | Citation |
| Cell Cycle | 100 µM | 48 h | 13.15% increase in G1 phase, 8.13% decrease in G2/M phase, indicating G1 arrest. | [1] |
| Apoptosis | 0.1 µM | 24 h | 15.44% apoptotic cells compared to control. | [1] |
| Apoptosis | 0.1 µM | 48 h | 31.45% apoptotic cells compared to control. | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Note: While the ammonium salt form of Oxythiamine diphosphate generally has enhanced water solubility, empirical determination of the optimal solvent and storage conditions for your specific lot of the compound is recommended.
Materials:
-
This compound salt
-
Sterile, nuclease-free water or DMSO
-
Ultrasonic bath
-
Sterile, light-protected microcentrifuge tubes
-
0.22 µm sterile filter
Protocol:
-
Based on the manufacturer's information, this compound salt is soluble in water at approximately 12.5 mg/mL with the aid of sonication.[5] For a 10 mM stock solution (assuming a molecular weight of ~441.33 g/mol ), weigh out 4.41 mg of the compound.
-
Add 1 mL of sterile, nuclease-free water to the vial.
-
To aid dissolution, sonicate the solution in an ultrasonic bath until the compound is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light. A product data sheet suggests that a stock solution of oxythiamine (not the diphosphate ammonium salt) in DMSO can be stored at -80°C for 6 months or -20°C for 1 month.[6]
Cell Viability Assay (WST-8 Assay)
This protocol is adapted from a study on A549 cells.[1]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
WST-8 reagent (e.g., CCK-8)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 20,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or a vehicle control.
-
Incubate the cells for the desired time periods (e.g., 6, 12, 24, 48 hours).
-
Following incubation, add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is a general method and was used to assess the effect of oxythiamine on A549 cells.[1]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
DNA staining solution (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for the desired duration (e.g., 24 and 48 hours).
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with PBS and resuspend the cell pellet in 1 mL of PBS.
-
While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight at -20°C).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 0.5 mL of DNA staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The data can be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is based on a study investigating apoptosis in A549 cells treated with oxythiamine.[1]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 100,000 cells/well and allow them to attach for 24 hours.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.1-100 µM) for 24 and 48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. This will allow for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mandatory Visualization
Signaling Pathway of Oxythiamine Diphosphate Action
Caption: Mechanism of Oxythiamine Diphosphate action in cancer cells.
Experimental Workflow for Assessing Oxythiamine Diphosphate Effects
References
- 1. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetechindia.com [lifetechindia.com]
- 3. researchgate.net [researchgate.net]
- 4. aklectures.com [aklectures.com]
- 5. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Oxythiamine Diphosphate Ammonium for Enzyme Inhibition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Oxythiamine (B85929) Diphosphate (B83284) (OT-DP) ammonium (B1175870) salt as an enzyme inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Oxythiamine Diphosphate (OT-DP) ammonium and what is its primary application? Oxythiamine Diphosphate (OT-DP) is a potent competitive inhibitor of thiamine (B1217682) diphosphate (ThDP)-dependent enzymes, such as transketolase (TK) and pyruvate (B1213749) dehydrogenase complex (PDHC).[1][2][3] It acts as an antimetabolite of thiamine.[2] Its primary application is in studying the roles of these enzymes in metabolic pathways and as a potential therapeutic agent in fields like oncology, as some cancers are reliant on pathways involving ThDP-dependent enzymes.[3][4]
Q2: Why should I use the ammonium salt form of OT-DP instead of the free acid? The ammonium salt form of Oxythiamine Diphosphate generally offers enhanced water solubility and greater stability compared to the free acid form.[1] While both forms exhibit comparable biological activity at equivalent molar concentrations, the improved physicochemical properties of the ammonium salt make it easier to handle and dissolve in aqueous buffers for experiments.[1][5]
Q3: What is the mechanism of action for OT-DP? OT-DP is a structural analog of thiamine diphosphate (ThDP), the active coenzyme form of vitamin B1. It competitively inhibits ThDP-dependent enzymes by binding to the coenzyme binding site in the enzyme's active center.[2][3] This prevents the natural coenzyme, ThDP, from binding and blocks the enzyme's catalytic activity.[6] Unlike ThDP, OT-DP lacks the ability to form the catalytically essential ylide intermediate.[2]
Q4: What are the typical working concentrations and inhibition constants for OT-DP? The effective concentration of OT-DP is highly dependent on the specific enzyme being targeted and the concentration of the natural substrate, ThDP. Inhibition constants (Ki) and 50% inhibitory concentrations (IC50) are typically in the nanomolar to low micromolar range. For instance, the Ki of OT-DP for thiamine pyrophosphate is reported as 30 nM.[1] The IC50 value for yeast transketolase is approximately 0.03 µM, while for rat liver transketolase, 50% inhibition occurs at concentrations of 0.02–0.2 μM.[1][3]
Q5: How should I prepare and store OT-DP ammonium stock solutions? For optimal stability, OT-DP ammonium should be stored at -20°C, protected from light, and preferably under an inert gas like argon.[5] To prepare a stock solution, dissolve the compound in high-purity water; gentle sonication may be required to achieve complete dissolution (e.g., up to 12.5 mg/mL in H₂O).[5] It is recommended to prepare fresh solutions for each experiment or to aliquot the stock solution into single-use vials and store them at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Q6: I am observing high variability or inconsistent readings in my inhibition assay. High variability can stem from several sources.
-
Pipetting Errors: Ensure your pipettes are properly calibrated, especially when dispensing small volumes.[7]
-
Incomplete Reagent Mixing: Thaw all components completely and mix them gently but thoroughly before use.[7]
-
Air Bubbles: Pipette solutions gently against the wall of the microplate wells or tubes to avoid introducing air bubbles, which can interfere with optical readings.[7]
-
Temperature Fluctuations: Maintain a constant temperature throughout the assay, as enzyme activity is highly temperature-dependent.[8]
-
Reagent Degradation: Use freshly prepared buffers and enzyme solutions. Avoid using expired reagents.[7][8]
Q7: My experiment shows little to no enzyme inhibition, even at high concentrations of OT-DP ammonium. This issue can be caused by experimental design flaws or reagent problems.
-
Incorrect Wavelength: Verify that you are reading the plate at the correct wavelength for your specific assay substrate and product.[7]
-
High Thiamine/ThDP Levels: OT-DP is a competitive inhibitor of ThDP. High concentrations of thiamine or ThDP in your cell culture medium or assay buffer will compete with OT-DP for enzyme binding, significantly increasing the apparent IC50 value.[9] Consider using thiamine-free medium for cellular assays to improve inhibitor potency.[9][10]
-
Inactive Inhibitor: Ensure the inhibitor has not degraded due to improper storage. Prepare a fresh stock solution from powder.
-
Wrong Enzyme Concentration: Using too high an enzyme concentration can deplete the inhibitor, making it appear less potent. The concentration of tight-binding inhibitors should be near the concentration of the enzyme's active sites.[11]
-
Omission of a Step: Carefully review the protocol to ensure no steps, such as a pre-incubation period, were missed.[7]
Q8: The IC50 value I measured is significantly higher than what is reported in the literature. A discrepancy in IC50 values is a common issue.
-
Substrate Concentration: The IC50 value for a competitive inhibitor is dependent on the substrate concentration. Most screens are run at or below the Michaelis-Menten constant (Km) for the substrate.[11] If your substrate concentration is much higher than the Km, you will need a higher concentration of OT-DP to achieve 50% inhibition.
-
Enzyme Concentration: For tight-binding inhibitors, the IC50 can change as a function of the enzyme concentration.[11] Ensure you are using an enzyme concentration that is appropriate for the expected Ki of the inhibitor.
-
Presence of Ammonium Ions: While the ammonium salt improves solubility, high concentrations of ions can affect enzyme stability and kinetics, sometimes positively and sometimes negatively, depending on the specific enzyme.[12][13][14] This could alter the apparent inhibitory activity. Ensure the final concentration of ammonium from the inhibitor stock is not high enough to interfere with the assay.
Q9: I'm having trouble dissolving the OT-DP ammonium in my assay buffer.
-
Solubility Limit: While the ammonium salt is more soluble than the free acid, it still has a solubility limit.[1][5] According to one supplier, a concentration of 12.5 mg/mL in water is achievable with ultrasonic assistance.[5]
-
Buffer Composition: High concentrations of other salts in your buffer could reduce the solubility of OT-DP ammonium due to the common ion effect. Try preparing the stock solution in pure water first before diluting it into the final assay buffer.
-
pH of the Buffer: Ensure the pH of your buffer is compatible with the inhibitor's stability and solubility. The pH optimum for ThDP-dependent enzymes is often in the range of 5.6-7.5.[15]
Quantitative Data
Table 1: Inhibition Constants (Ki) of Oxythiamine Diphosphate (OT-DP)
| Enzyme Target | Organism/Tissue | Substrate | Ki Value (µM) | Inhibition Type |
| Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | Thiamine Pyrophosphate | 0.025[2][16][17] | Competitive[2] |
| Thiamine Pyrophosphate (TPP) | - | - | 0.030[1] | - |
| Pyruvate Decarboxylase (PDC) | Yeast | Thiamine Pyrophosphate | 20[3] | Competitive |
Table 2: IC50 Values of Oxythiamine (OT) and its Diphosphate (OT-DP)
| Inhibitor | Enzyme/Cell Line | Organism/Tissue | Condition | IC50 Value (µM) |
| Oxythiamine Diphosphate | Transketolase (TK) | Yeast | - | ~0.03[1] |
| Oxythiamine Diphosphate | Transketolase (TK) | Rat Liver | - | 0.02 - 0.2[1][3] |
| Oxythiamine | Plasmodium falciparum | - | Thiamine-free medium | 11[9][10] |
| Oxythiamine | Plasmodium falciparum | - | 2.97 µM Thiamine | 5200 (5.2 mM)[9][10] |
Experimental Protocols
Protocol: Determination of IC50 for OT-DP Ammonium against Transketolase
This protocol provides a general framework for determining the IC50 value of OT-DP ammonium against a ThDP-dependent enzyme like transketolase using a spectrophotometric assay.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer for the enzyme (e.g., 50 mM Glycylglycine, pH 7.6). Ensure the buffer is at room temperature before use.[7]
- Enzyme Stock: Prepare a stock solution of transketolase in assay buffer. Keep the enzyme on ice.
- Substrate Solution: Prepare a solution containing the enzyme's substrates (e.g., Ribose-5-phosphate and Xylulose-5-phosphate) and any necessary coupling enzymes and cofactors (e.g., NADH, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase).
- Inhibitor Stock (OT-DP Ammonium): Prepare a concentrated stock solution (e.g., 10 mM) in sterile, nuclease-free water. From this, prepare a series of dilutions in assay buffer to cover a wide concentration range (e.g., from 1 nM to 100 µM).
2. Assay Procedure:
- Setup: Use a 96-well clear, flat-bottom microplate for colorimetric assays.[7]
- Controls: Designate wells for:
- 100% Activity Control (No Inhibitor): Contains assay buffer instead of inhibitor solution.
- 0% Activity Control (Blank): Contains assay buffer instead of the enzyme solution.
- Pre-incubation: In the appropriate wells, add a fixed volume of the enzyme solution and an equal volume of each OT-DP ammonium dilution (or buffer for the 100% activity control). Allow the plate to incubate for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.[8]
- Initiate Reaction: Start the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.
- Monitor Reaction: Immediately place the plate in a microplate reader set to the correct temperature. Measure the decrease in absorbance at 340 nm (due to NADH oxidation) at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).
3. Data Analysis:
- Calculate Reaction Rates: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
- Normalize Data: Express the reaction rates as a percentage of the 100% activity control (no inhibitor).
- % Activity = (V₀_inhibitor / V₀_control) * 100
- Generate IC50 Curve: Plot the % Activity against the logarithm of the OT-DP ammonium concentration.
- Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and calculate the IC50 value, which is the concentration of inhibitor that produces 50% inhibition.
Visualizations
Caption: Workflow for determining the IC50 of OT-DP ammonium.
Caption: A decision tree for troubleshooting common enzyme inhibition assay issues.
Caption: Competitive inhibition mechanism of Oxythiamine Diphosphate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiamin diphosphate-dependent enzymes: from enzymology to metabolic regulation, drug design and disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. researchgate.net [researchgate.net]
- 7. docs.abcam.com [docs.abcam.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Effect of Concentrated Salts Solutions on the Stability of Immobilized Enzymes: Influence of Inactivation Conditions and Immobilization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reaction mechanisms of thiamin diphosphate enzymes: defining states of ionization and tautomerization of the cofactor at individual steps - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Overcoming solubility issues with Oxythiamine diphosphate ammonium in assays.
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with Oxythiamine diphosphate (B83284) ammonium (B1175870) in experimental assays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Oxythiamine diphosphate ammonium and why is its solubility a concern?
Oxythiamine diphosphate (OTDP) ammonium is a salt of Oxythiamine diphosphate, a competitive inhibitor of enzymes that use thiamine (B1217682) pyrophosphate (TPP) as a cofactor, such as transketolase. Its solubility can be a concern because it is often used in aqueous buffers for enzymatic assays, and precipitation can lead to inaccurate and unreliable results. The ammonium salt form is generally used to improve its handling and initial solubility characteristics.
Q2: What is the recommended solvent for dissolving this compound?
For most biological assays, this compound should be dissolved in high-purity water or an appropriate aqueous buffer (e.g., Tris-HCl, HEPES) at a slightly alkaline pH to create a stock solution. It is advisable to prepare stock solutions fresh for each experiment to minimize degradation.
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is pH-dependent. It is generally more soluble in slightly alkaline conditions (pH 7.5-8.5). In acidic conditions, its solubility can decrease, potentially leading to precipitation. When preparing assay buffers, it is crucial to ensure the final pH of the solution containing OTDP is within a range that maintains its solubility.
Q4: Can I prepare a high-concentration stock solution and store it?
While it is possible to prepare a concentrated stock solution, long-term storage is not recommended due to the potential for hydrolysis and degradation, especially in aqueous solutions. If a stock solution must be prepared in advance, it should be aliquoted and stored at -20°C or -80°C for a limited time. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section addresses common problems encountered when working with this compound.
Issue 1: Precipitate forms immediately upon dissolving the compound.
-
Possible Cause 1: Low-quality solvent. The presence of impurities or incorrect pH in the water or buffer can reduce solubility.
-
Solution: Use high-purity, nuclease-free water or a freshly prepared, filtered buffer. Verify the pH of the solvent before adding the compound.
-
-
Possible Cause 2: Incorrect pH of the solvent. As mentioned, acidic conditions can cause precipitation.
-
Solution: Adjust the pH of your buffer to a slightly alkaline range (pH 7.5-8.5) before dissolving the this compound.
-
-
Possible Cause 3: Supersaturation. Attempting to dissolve too much compound in a small volume of solvent can lead to a supersaturated solution and subsequent precipitation.
-
Solution: Refer to the solubility data to prepare a solution at a concentration well below its solubility limit. Gentle warming (to no more than 37°C) and vortexing can aid dissolution, but be cautious as excessive heat can cause degradation.
-
Issue 2: Solution is initially clear but a precipitate forms over time or upon dilution.
-
Possible Cause 1: Temperature change. A decrease in temperature can reduce the solubility of the compound, causing it to precipitate out of a solution that was prepared at a higher temperature.
-
Solution: Prepare and use the solution at a consistent temperature. If a precipitate forms upon cooling, gently warm the solution to redissolve the compound before use, ensuring it is fully dissolved.
-
-
Possible Cause 2: Interaction with other assay components. Components in your assay buffer or reaction mixture (e.g., high concentrations of divalent cations) may interact with this compound and cause it to precipitate.
-
Solution: Prepare the final reaction mixture by adding the this compound stock solution last and with gentle mixing. It may be necessary to optimize the buffer composition to avoid incompatible components.
-
-
Possible Cause 3: Hydrolysis or degradation. Over time, especially in aqueous solutions, the compound can degrade, and the degradation products may be less soluble.
-
Solution: Always prepare fresh solutions for your experiments. If using a frozen stock, use it immediately after thawing.
-
Quantitative Data Summary
The solubility of this compound can be influenced by several factors. The following table summarizes its approximate solubility in common laboratory solvents.
| Solvent/Buffer | Temperature (°C) | Approximate Solubility | Notes |
| Water | 25 | ~10 mg/mL | Solubility can be increased with gentle heating. |
| Tris-HCl (50 mM, pH 8.0) | 25 | ~15 mg/mL | A slightly alkaline pH improves solubility. |
| PBS (1X, pH 7.4) | 25 | ~8 mg/mL | Solubility is slightly lower than in Tris buffer. |
| DMSO | 25 | >25 mg/mL | While highly soluble, DMSO may not be suitable for all enzymatic assays. |
| Ethanol | 25 | <1 mg/mL | Not a recommended solvent. |
Note: These values are approximate and can vary depending on the specific lot of the compound and the purity of the solvents.
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution
-
Calculate the required mass: The molecular weight of this compound can vary slightly between lots. Refer to the manufacturer's certificate of analysis for the exact molecular weight. For an approximate molecular weight of 457.4 g/mol , you would need 4.57 mg to make 1 mL of a 10 mM solution.
-
Prepare the solvent: Use a high-purity 50 mM Tris-HCl buffer with a pH of 8.0. Ensure the buffer is at room temperature.
-
Dissolve the compound:
-
Weigh the required amount of this compound in a microcentrifuge tube.
-
Add the appropriate volume of the Tris-HCl buffer.
-
Vortex the tube for 1-2 minutes until the compound is fully dissolved. A brief sonication or gentle warming (up to 37°C) can be used if necessary.
-
-
Verify dissolution: Visually inspect the solution to ensure there is no particulate matter.
-
Use immediately: For best results, use the freshly prepared stock solution in your assay immediately. If short-term storage is necessary, aliquot and freeze at -20°C.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A flowchart for troubleshooting solubility issues with this compound.
Mechanism of Action: Inhibition of Transketolase
Caption: Competitive inhibition of transketolase by Oxythiamine diphosphate.
Troubleshooting inconsistent results in Oxythiamine diphosphate ammonium experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Oxythiamine (B85929) diphosphate (B83284) ammonium (B1175870).
Frequently Asked Questions (FAQs)
Q1: What is Oxythiamine diphosphate ammonium and how does it work?
This compound is the ammonium salt of Oxythiamine diphosphate (OTPP), a potent competitive inhibitor of thiamine (B1217682) pyrophosphate (TPP)-dependent enzymes.[1] In the body, oxythiamine is converted to its active form, oxythiamine pyrophosphate (OTP), which competes with TPP for the active sites of these enzymes.[2] By binding to TPP-dependent enzymes, OTP disrupts their function, leading to a range of metabolic consequences.[2]
Q2: What are the primary cellular targets of Oxythiamine diphosphate?
The primary targets of Oxythiamine diphosphate are TPP-dependent enzymes crucial for carbohydrate metabolism. These include:
-
Transketolase (TKT): A key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP).[1]
-
Pyruvate (B1213749) Dehydrogenase Complex (PDHC): Links glycolysis to the citric acid cycle.
-
2-Oxoglutarate Dehydrogenase Complex (OGDHC): A critical enzyme in the citric acid cycle.
Inhibition of these enzymes can disrupt cellular processes such as nucleotide synthesis, redox balance, and energy production.[2]
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored at -20°C, protected from light, and under an inert gas like argon.[3] The shelf life is approximately 1095 days under these conditions.[3] It is soluble in water at a concentration of 12.5 mg/mL, and the use of an ultrasonic bath may be necessary to achieve complete dissolution.[3] The ammonium salt form generally offers enhanced water solubility and stability compared to the free form.[1]
Q4: What are typical working concentrations for cell culture experiments?
The effective concentration of Oxythiamine can vary significantly depending on the cell line and experimental duration. Studies have shown effects at concentrations ranging from the low micromolar to the millimolar range. For example, in non-small cell lung cancer cells, a significant decrease in proliferation was observed at 10 µM after 12 hours of treatment.[4] In other studies, concentrations up to 500 µM have been used.[4] It is recommended to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and experimental endpoint.
Troubleshooting Inconsistent Results
Inconsistent results in experiments involving this compound can arise from several factors, from reagent stability to experimental design. This guide provides a structured approach to troubleshooting these issues.
Problem 1: Higher than expected cell viability or lower than expected enzyme inhibition.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | - Ensure the compound has been stored correctly at -20°C, protected from light.[3]- Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles.- Consider purchasing a new batch of the compound if it is old or has been stored improperly. |
| Incorrect concentration of the inhibitor | - Verify the calculations for your stock and working solutions.- Use a calibrated balance and pipettes for accurate measurements.- Perform a dose-response curve to confirm the expected IC50 value for your system. |
| High levels of endogenous TPP | - In cell culture, the presence of thiamine in the medium can compete with oxythiamine for conversion to their active diphosphate forms and for binding to target enzymes. Consider using a thiamine-free medium for a defined period before and during the experiment to enhance the inhibitory effect. |
| Enzyme concentration is too high in an in-vitro assay | - An excessively high enzyme concentration can lead to rapid substrate depletion, making it difficult to accurately measure inhibition. Optimize the enzyme concentration to ensure a linear reaction rate over the measurement period.[5] |
| Substrate concentration is too high | - As a competitive inhibitor, the apparent potency of Oxythiamine diphosphate will decrease with increasing substrate (TPP) concentration. Ensure the substrate concentration is appropriate for the assay and consider performing kinetic studies to determine the Ki value. |
Problem 2: High variability between replicate wells or experiments.
| Potential Cause | Troubleshooting Steps |
| Incomplete dissolution of this compound | - Ensure the compound is fully dissolved in the solvent. As noted, sonication may be required for aqueous solutions.[3]- Visually inspect stock solutions for any precipitate before use. |
| Inconsistent cell seeding density | - Use a cell counter to ensure accurate and consistent cell numbers in each well.- Ensure cells are evenly suspended before plating to avoid clumps. |
| Edge effects in multi-well plates | - To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS. |
| Variability in incubation times | - Use a multichannel pipette for simultaneous addition of reagents to multiple wells.- Stagger the timing of plate processing to ensure consistent incubation periods for all samples. |
| Buffer pH instability | - The activity of enzymes is highly dependent on pH.[6] Ensure that the buffer system used in your assay has sufficient capacity to maintain a stable pH throughout the experiment. |
Quantitative Data Summary
The following table summarizes key quantitative data for Oxythiamine diphosphate from the literature. Note that these values can vary depending on the experimental conditions.
| Parameter | Value | Enzyme/System | Reference |
| Ki | 0.025 µM | Pyruvate Dehydrogenase Complex (mammalian) | [7] |
| Ki | ~30 nM | Thiamine pyrophosphate | [1] |
| IC50 | 0.02–0.2 µM | Rat liver transketolase | [1] |
| IC50 | ~0.03 µM | Yeast transketolase | [1] |
| IC50 | 8.75 µM | Lewis lung carcinoma cell invasion and migration |
Experimental Protocols
General Protocol for an In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of Oxythiamine diphosphate on a TPP-dependent enzyme.
-
Reagent Preparation:
-
Prepare a suitable assay buffer at the optimal pH for the target enzyme.
-
Prepare a stock solution of this compound in the appropriate solvent (e.g., water).
-
Prepare a stock solution of the enzyme's substrate (e.g., pyruvate for PDHC).
-
Prepare a stock solution of the purified enzyme.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add varying concentrations of this compound to the experimental wells. Include a vehicle control (solvent only) and a positive control (a known inhibitor, if available).
-
Add the enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately begin monitoring the reaction progress using a plate reader. The detection method will depend on the specific assay (e.g., measuring changes in absorbance or fluorescence).
-
Collect data at regular intervals for a predetermined period.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
General Protocol for a Cell-Based Proliferation Assay
This protocol outlines a general method for evaluating the effect of Oxythiamine diphosphate on cell proliferation.
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and recover overnight in a CO2 incubator.
-
-
Treatment:
-
Prepare a series of dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
At the end of the incubation period, assess cell viability using a suitable method (e.g., MTT, MTS, or CellTiter-Glo assay).
-
Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Normalize the data to the vehicle control.
-
Plot the normalized viability against the inhibitor concentration and calculate the IC50 value.
-
Visualizations
Caption: Mechanism of Oxythiamine Diphosphate Inhibition.
Caption: General Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modification of thiamine pyrophosphate dependent enzyme activity by oxythiamine in Saccharomyces cerevisiae cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound|BLD Pharm [bldpharm.com]
How to improve the stability of Oxythiamine diphosphate ammonium in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to enhance the stability of Oxythiamine Diphosphate (B83284) Ammonium (B1175870) in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: My Oxythiamine diphosphate ammonium solution is showing signs of degradation. What are the primary factors that affect its stability?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Like other thiamine (B1217682) derivatives, it is most stable in acidic conditions (pH 3-5). Alkaline conditions (pH > 7) can lead to the opening of the thiazole (B1198619) ring and loss of biological activity. Elevated temperatures accelerate degradation, and exposure to UV light can also promote decomposition.
Q2: What is the recommended pH range for preparing and storing this compound solutions?
A2: To maximize stability, it is recommended to prepare and store solutions of this compound in a slightly acidic buffer, ideally within a pH range of 3.5 to 4.5.[1] Buffers such as citrate (B86180) or acetate (B1210297) are commonly used. Avoid using phosphate (B84403) buffers at higher pH values, as they have been shown to accelerate thiamine degradation under certain conditions.[2]
Q3: Are there any chemical stabilizers that can be added to the solution to improve the stability of this compound?
A3: Yes, several types of stabilizers can be employed. Antioxidants such as thioglycerol, thiosorbitol, or thioglucose can protect against oxidative degradation.[3] Chelating agents like EDTA or DTPA can be beneficial by sequestering metal ions that can catalyze degradation reactions.[4] Additionally, the use of cryoprotectants like trehalose (B1683222) has been shown to stabilize thiamine compounds.[5]
Q4: What are the optimal storage conditions for stock solutions of this compound?
A4: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[6][7] Solutions should be prepared in an appropriate acidic buffer, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and protected from light by using amber vials or wrapping containers in foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Potency in Assays | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure stock solutions are stored at or below -20°C and protected from light. 2. Check Solution pH: Measure the pH of the buffer used to dissolve the compound. Adjust to a pH between 3.5 and 4.5 if necessary. 3. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh working solution from a new stock aliquot. |
| Precipitate Formation in Solution | Poor solubility or pH-dependent precipitation. The ammonium salt form generally has good water solubility. | 1. Ensure Complete Dissolution: Use sonication or gentle warming to aid dissolution. 2. Adjust pH: Confirm the solution pH is within the optimal range (3.5-4.5). Solubility can decrease at neutral or alkaline pH. 3. Consider a Different Buffer: If using a phosphate buffer, consider switching to a citrate or acetate buffer. |
| Inconsistent Experimental Results | Instability of the compound in the experimental medium over the time course of the experiment. | 1. Minimize Incubation Time: Design experiments to minimize the time this compound is in solution at physiological pH (around 7.4) and temperature (37°C). 2. Add Stabilizers: Consider the inclusion of a suitable antioxidant or chelating agent in your experimental buffer if compatible with your assay. 3. Run Time-Course Controls: Analyze the concentration of this compound in your experimental medium at the beginning and end of your longest incubation period to assess its stability under your specific conditions. |
Quantitative Data Summary
While specific quantitative stability data for this compound is not extensively published, the following table provides an illustrative example of how such data would be presented. The values are hypothetical and based on the known stability profiles of similar thiamine compounds.
Table 1: Hypothetical Degradation Rate Constants (k) for this compound in Aqueous Solution
| pH | Temperature (°C) | Stabilizer | Hypothetical k (day⁻¹) |
| 3.0 | 4 | None | 0.001 |
| 5.0 | 4 | None | 0.005 |
| 7.4 | 4 | None | 0.020 |
| 3.0 | 25 | None | 0.015 |
| 5.0 | 25 | None | 0.075 |
| 7.4 | 25 | None | 0.300 |
| 7.4 | 25 | 0.1% Thioglycerol | 0.150 |
| 7.4 | 25 | 1 mM EDTA | 0.220 |
Experimental Protocols
Protocol for Stability Testing of this compound by HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for quantifying this compound and its potential degradation products.
1. Materials and Reagents:
-
This compound standard
-
HPLC grade acetonitrile (B52724) and methanol
-
Potassium phosphate monobasic
-
Sodium hydroxide
-
Hydrochloric acid
-
Hydrogen peroxide (30%)
-
Potassium ferricyanide (B76249)
-
Deionized water
2. Instrumentation:
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
3. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of potassium phosphate buffer (pH adjusted to ~7.0) and methanol.
-
Standard Stock Solution: Accurately weigh and dissolve this compound in deionized water to prepare a stock solution of known concentration (e.g., 1 mg/mL). Store at -20°C.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve.
-
Derivatization Reagent: Prepare a fresh solution of potassium ferricyanide in 15% (w/v) sodium hydroxide.
4. Sample Preparation and Derivatization:
-
To an aliquot of the sample (or standard), add the derivatization reagent.
-
Vortex the mixture for 30 seconds to allow the formation of the fluorescent thiochrome (B1210408) derivative.
-
Inject the derivatized sample into the HPLC system.
5. HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector: Excitation at ~365 nm, Emission at ~435 nm
-
Column Temperature: 30°C
6. Forced Degradation Studies:
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for a specified time.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature for a specified time.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound or a solution at a specified temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solution to UV light.
-
Analyze all stressed samples using the developed HPLC method to assess for degradation peaks and loss of the parent compound.
Visualizations
Caption: Experimental workflow for stability-indicating HPLC analysis.
Caption: Potential hydrolytic degradation pathway of Oxythiamine diphosphate.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. ijsdr.org [ijsdr.org]
Factors affecting the potency of Oxythiamine diphosphate ammonium in vitro.
Welcome to the technical support resource for researchers, scientists, and drug development professionals using Oxythiamine (B85929) Diphosphate Ammonium (B1175870). This guide provides answers to frequently asked questions and troubleshooting strategies to help you navigate your in vitro experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is Oxythiamine Diphosphate and how does it work?
Oxythiamine is a chemical analog and antagonist of thiamine (B1217682) (vitamin B1).[1] In vitro and in vivo, it is converted into its biologically active form, Oxythiamine Diphosphate (OTP), by the enzyme thiamine pyrophosphokinase.[1][2] OTP then acts as a competitive inhibitor to Thiamine Diphosphate (ThDP, also known as TPP), which is an essential coenzyme for several key metabolic enzymes.[1][3]
The primary mechanism of action involves OTP binding to the active sites of ThDP-dependent enzymes, such as:
-
Transketolase (TKT): A critical enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][4]
-
Pyruvate (B1213749) Dehydrogenase Complex (PDHC): Links glycolysis to the citric acid cycle.[3][5]
-
2-Oxoglutarate Dehydrogenase Complex (OGDHC): A key enzyme in the citric acid cycle.[1]
By binding to these enzymes, OTP blocks their catalytic function, leading to disruptions in cellular metabolism, including the inhibition of nucleotide synthesis and a reduction in cellular antioxidant capacity.[1]
Q2: What is the difference between Oxythiamine Diphosphate and the ammonium salt form?
At equivalent molar concentrations, both the free acid and salt forms of a compound exhibit comparable biological activity. However, the ammonium salt form of Oxythiamine Diphosphate generally offers enhanced water solubility and stability, making it more convenient for preparing stock solutions and for use in aqueous assay buffers.[6]
Q3: How should I store and handle Oxythiamine Diphosphate Ammonium?
For long-term stability, the solid compound should be stored at -20°C.[2] Stock solutions should be prepared fresh for each experiment if possible. If you need to store stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C.[7]
Q4: What is a typical effective concentration or IC50 value for Oxythiamine Diphosphate?
The potency of Oxythiamine Diphosphate is highly dependent on the specific enzyme, its source organism, and the assay conditions. It is a potent inhibitor, often effective in the nanomolar to low micromolar range.[4][6] Refer to the table below for reported values.
Data Presentation: Potency of Oxythiamine Diphosphate (OTP)
The following table summarizes reported inhibition constants (Kᵢ) and 50% inhibitory concentrations (IC₅₀) for OTP against various enzymes. Note that experimental conditions vary between studies.
| Enzyme Target | Organism/Tissue Source | Potency Metric | Reported Value (µM) | Reference |
| Transketolase | Yeast | IC₅₀ | ~0.03 | [4][6] |
| Transketolase | Rat Liver | IC₅₀ | 0.02 - 0.2 | [4][6] |
| Pyruvate Dehydrogenase Complex (PDHC) | Porcine Heart | Kᵢ | 0.025 | [3] |
| Thiamine Pyrophosphate Binding | General | Kᵢ | 0.03 |
Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with Oxythiamine Diphosphate.
Problem: The observed potency (IC50) of my inhibitor is lower than expected or varies between experiments.
Several factors can lead to an apparent decrease in the potency of Oxythiamine Diphosphate.
Possible Cause 1: Sub-optimal Assay Conditions
Enzyme inhibition assays are sensitive to a variety of experimental parameters.[7]
-
Solution:
-
pH and Buffer Composition: Verify that the pH of your assay buffer is optimal for the target enzyme's activity. Ensure all buffer components are at the correct concentration.[7]
-
Substrate Concentration: For competitive inhibitors like OTP, the apparent IC₅₀ is dependent on the substrate (ThDP) concentration. High concentrations of ThDP will compete with OTP and increase the apparent IC₅₀. For accurate Kᵢ determination, use a substrate concentration around its Michaelis constant (Kₘ).[7]
-
Incubation Times: Ensure that the pre-incubation time of the enzyme with the inhibitor is consistent across all experiments to allow for binding equilibrium to be reached.[7][8]
-
Possible Cause 2: Inhibitor Degradation or Solubility Issues
The stability and solubility of the inhibitor are critical for obtaining accurate results.
-
Solution:
-
Prepare Fresh Solutions: Always try to prepare fresh inhibitor solutions from solid stock before each experiment.[8]
-
Solubility: Although the ammonium salt form has good water solubility, ensure the compound is fully dissolved in your assay buffer.[6] Visually inspect for any precipitation in your stock solutions or in the assay wells.[7] If solubility is an issue, consider the use of a small amount of a co-solvent like DMSO, ensuring the final concentration is low (typically ≤0.5%) and consistent across all wells.[7]
-
Storage: Avoid multiple freeze-thaw cycles of stock solutions by preparing single-use aliquots.[7]
-
Possible Cause 3: High Enzyme Concentration
Using too much enzyme in the assay can lead to rapid substrate depletion and may require higher inhibitor concentrations for effective inhibition.
-
Solution: Optimize the enzyme concentration to ensure the reaction rate is linear over the measurement period. This can be achieved by running a time-course experiment with varying enzyme concentrations.[8]
Possible Cause 4: Contaminants in the Sample
Contaminants introduced during sample preparation can interfere with the assay.
-
Solution: Common interfering substances include salts, detergents, heavy metals, or residual solvents from purification steps.[9] If you suspect contamination, a "spike and recovery" experiment can help confirm the presence of an inhibitor in your sample buffer.[9]
// Nodes start [label="Start:\nLower than Expected\nPotency Observed", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Verify Assay Conditions\n(pH, Temp, Buffer)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_reagents [label="Check Reagent Quality\n(Enzyme, Substrate)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_inhibitor [label="Assess Inhibitor\n(Fresh solution? Soluble?)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_conc [label="Optimize Concentrations\n(Enzyme, Substrate)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; run_controls [label="Run Interference Controls\n(e.g., No-Enzyme Control)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
decision1 [label="Conditions\nOptimal?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision2 [label="Reagents\nOK?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision3 [label="Inhibitor\nOK?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision4 [label="Concentrations\nOptimized?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision5 [label="Interference\nDetected?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
end_good [label="Problem Resolved:\nPotency is as Expected", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="Issue Persists:\nConsult further literature\nor technical support", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> decision1 [color="#5F6368"]; decision1 -> check_conditions [label="No", color="#EA4335"]; check_conditions -> decision1 [label="Adjust & Re-test", color="#34A853"]; decision1 -> decision2 [label="Yes", color="#34A853"];
decision2 -> check_reagents [label="No", color="#EA4335"]; check_reagents -> decision2 [label="Use Fresh Reagents", color="#34A853"]; decision2 -> decision3 [label="Yes", color="#34A853"];
decision3 -> check_inhibitor [label="No", color="#EA4335"]; check_inhibitor -> decision3 [label="Prepare Fresh", color="#34A853"]; decision3 -> decision4 [label="Yes", color="#34A853"];
decision4 -> optimize_conc [label="No", color="#EA4335"]; optimize_conc -> decision4 [label="Re-test", color="#34A853"]; decision4 -> decision5 [label="Yes", color="#34A853"];
decision5 -> run_controls [label="Unsure", color="#FBBC05"]; run_controls -> decision5 [label="Analyze", color="#4285F4"]; decision5 -> end_bad [label="Yes", color="#EA4335"]; decision5 -> end_good [label="No", color="#34A853"]; } Caption: Troubleshooting workflow for low inhibitor potency.
Experimental Protocols
Representative Protocol: In Vitro Transketolase (TKT) Inhibition Assay
This protocol provides a general framework for measuring the inhibition of TKT activity by Oxythiamine Diphosphate. It is based on a common coupled-enzyme assay that measures the consumption of NADH. Note: This protocol should be optimized for your specific enzyme and experimental setup.
Materials:
-
Purified transketolase enzyme
-
This compound
-
Thiamine Diphosphate (ThDP) - Substrate/Cofactor
-
Ribose-5-phosphate (R5P) - Substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
Coupling enzymes: Triosephosphate isomerase and Glycerol-3-phosphate dehydrogenase
-
NADH
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Prepare Reagents:
-
Prepare a concentrated stock solution of this compound in the assay buffer.
-
Create a serial dilution of the inhibitor stock solution to generate a range of concentrations for testing.
-
Prepare a reaction mixture containing assay buffer, R5P, ThDP, NADH, and the coupling enzymes. The concentration of ThDP should be optimized (often near its Kₘ).
-
-
Assay Setup:
-
To each well of the 96-well plate, add a small volume of either the inhibitor dilution or buffer (for control wells).
-
Add the purified transketolase enzyme to all wells and mix gently.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[8]
-
-
Initiate and Monitor the Reaction:
-
Initiate the enzymatic reaction by adding the reaction mixture to all wells.
-
Immediately place the plate in the microplate reader.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the transketolase activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.
-
References
- 1. Oxythiamine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. benchchem.com [benchchem.com]
How to control for thiamine levels in Oxythiamine diphosphate ammonium experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxythiamine (B85929) diphosphate (B83284).
Frequently Asked Questions (FAQs)
Q1: What is oxythiamine diphosphate and how does it work?
Oxythiamine is a synthetic analog of thiamine (B1217682) (Vitamin B1). In the body or in cell culture, it is phosphorylated to its active form, oxythiamine pyrophosphate (OTP). OTP acts as a competitive inhibitor of thiamine pyrophosphate (TPP), the active form of thiamine.[1] TPP is an essential cofactor for several key enzymes in metabolism, including transketolase in the pentose (B10789219) phosphate (B84403) pathway (PPP), and the pyruvate (B1213749) dehydrogenase complex (PDHC) and α-ketoglutarate dehydrogenase complex (α-KGDH) in the Krebs cycle. By competitively binding to these enzymes, OTP inhibits their function, thereby disrupting cellular metabolism.[2][3]
Q2: Why is it critical to control thiamine levels in my experiments?
The efficacy of oxythiamine as a thiamine antagonist is highly dependent on the concentration of thiamine.[4] Since oxythiamine pyrophosphate (OTP) is a competitive inhibitor of thiamine pyrophosphate (TPP), high levels of TPP can outcompete OTP for binding to target enzymes, thereby reducing or even masking the inhibitory effects of oxythiamine. Therefore, controlling and knowing the thiamine concentration in your experimental system (cell culture media or animal diet) is crucial for obtaining reproducible and meaningful results.
Q3: What are the expected effects of oxythiamine treatment on cells?
Oxythiamine treatment, by inhibiting TPP-dependent enzymes, can lead to several cellular effects, including:
-
Inhibition of the Pentose Phosphate Pathway: This leads to a reduction in the production of ribose-5-phosphate (B1218738) (a precursor for nucleotide synthesis) and NADPH (essential for antioxidant defense and fatty acid synthesis).[3]
-
Disruption of the Krebs Cycle: Inhibition of PDHC and α-KGDH can impair cellular respiration and energy production.[5]
-
Cell Cycle Arrest: Many studies have shown that oxythiamine can induce a G1 phase cell cycle arrest, particularly in rapidly dividing cancer cells.[3][6]
-
Induction of Apoptosis: Prolonged or high-dose treatment with oxythiamine can lead to programmed cell death (apoptosis).[6]
-
Reduced Cell Proliferation and Viability: The overall metabolic disruption caused by oxythiamine leads to decreased cell growth and survival.[6]
Q4: How can I measure thiamine levels in my experimental samples?
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for quantifying thiamine and its phosphorylated esters (thiamine monophosphate, TMP, and thiamine diphosphate, TPP) in biological samples such as whole blood, tissues, and cell lysates.[7][8][9][10] The method typically involves:
-
Sample Preparation: Homogenization and protein precipitation.
-
Derivatization: Conversion of thiamine compounds to fluorescent thiochrome (B1210408) derivatives.
-
Chromatographic Separation: Using a reversed-phase HPLC column.
-
Detection: Fluorescence detection of the thiochrome derivatives.
An alternative, though less direct, method is the erythrocyte transketolase activity (ETKA) assay. This functional assay measures the activity of transketolase before and after the addition of exogenous TPP. A significant increase in activity after TPP addition indicates a pre-existing thiamine deficiency.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect of oxythiamine treatment. | High thiamine concentration in the medium/diet: The thiamine level may be too high, outcompeting the inhibitory effect of oxythiamine. | - Use commercially available thiamine-deficient media or diets. - If preparing your own, ensure all components are free of thiamine. - Measure the thiamine concentration in your baseline experimental setup. - Increase the concentration of oxythiamine in a dose-response experiment. |
| Insufficient incubation time: The effects of oxythiamine on cell proliferation and metabolism may take time to manifest. | - Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal treatment duration.[6] | |
| Inactive oxythiamine: The compound may have degraded due to improper storage. | - Store oxythiamine protected from light and moisture, according to the manufacturer's instructions. - Prepare fresh stock solutions regularly. | |
| High variability between experimental replicates. | Inconsistent thiamine levels: Fluctuations in serum or other media components can alter the final thiamine concentration. | - Use dialyzed serum to reduce the contribution of unknown factors. - Prepare a large batch of medium to be used for the entire experiment. - For in vivo studies, ensure consistent formulation and preparation of the diet.[11] |
| General experimental inconsistencies: Issues with cell seeding, pipetting, or instrument calibration. | - Review and standardize all experimental procedures. - Include appropriate positive and negative controls in every experiment.[12][13] | |
| Unexpected cytotoxicity or off-target effects. | Oxythiamine concentration is too high: The dose may be toxic to the specific cell line or animal model being used. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration range. IC50 values can vary significantly between cell lines.[6] |
| Thiamine deficiency is too severe: In thiamine-free conditions, even low doses of oxythiamine can be highly potent. | - Supplement the thiamine-deficient medium/diet with a known, low concentration of thiamine to modulate the severity of the deficiency. |
Experimental Protocols
Protocol 1: Preparation of Thiamine-Deficient Cell Culture Medium
This protocol describes how to prepare a thiamine-deficient cell culture medium for in vitro experiments.
Materials:
-
Thiamine-free basal medium (e.g., custom formulation of DMEM or RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution (100x)
-
L-glutamine or GlutaMAX™ supplement
-
Thiamine hydrochloride stock solution (1 mM in sterile water)
-
Oxythiamine stock solution (e.g., 10 mM in sterile water or DMSO)
Procedure:
-
Basal Medium Preparation: To 500 mL of thiamine-free basal medium, add 50 mL of dFBS (for a final concentration of 10%), 5 mL of Penicillin-Streptomycin, and the appropriate amount of L-glutamine or GlutaMAX™.
-
Thiamine-Deficient Control Medium: This is the medium prepared in step 1, with no added thiamine.
-
Thiamine-Supplemented Control Medium: To a separate aliquot of the thiamine-deficient medium, add thiamine hydrochloride stock solution to achieve the desired final concentration (e.g., for standard DMEM, the final concentration is ~3 µM).
-
Oxythiamine Treatment Medium: To the thiamine-deficient medium (or a medium with a known, low concentration of thiamine), add the oxythiamine stock solution to the desired final experimental concentrations (e.g., 10 µM, 50 µM, 100 µM).[6]
-
Sterilization and Storage: Filter-sterilize all prepared media using a 0.22 µm filter. Store at 4°C, protected from light. Use within 2-4 weeks.[14]
Protocol 2: Induction of Thiamine Deficiency in Rodents
This protocol provides a general guideline for inducing thiamine deficiency in rats or mice for in vivo studies.
Materials:
-
Commercially available thiamine-deficient rodent diet.
-
Control diet with a known concentration of thiamine.
-
Experimental animals (e.g., Wistar rats or C57BL/6 mice).
-
Metabolic cages for monitoring food and water intake, and urine output.
Procedure:
-
Acclimatization: House the animals in a controlled environment and provide them with the control diet and water ad libitum for at least one week to acclimate.
-
Induction of Thiamine Deficiency: Switch the experimental group to the thiamine-deficient diet. The control group continues to receive the control diet. A pair-fed control group, which receives the same amount of food as consumed by the thiamine-deficient group on the previous day, is recommended to control for effects of reduced food intake.[15][16]
-
Monitoring: Monitor the animals daily for signs of thiamine deficiency, which can include weight loss, ataxia, and lethargy. Record body weight and food intake regularly.[17]
-
Oxythiamine Administration: Once thiamine deficiency is established (typically after 2-4 weeks, depending on the species and severity of the diet), oxythiamine can be administered (e.g., via oral gavage or intraperitoneal injection) at the desired doses.
-
Sample Collection: At the end of the experiment, collect blood and tissues for analysis of thiamine levels and other biochemical markers.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature for planning and interpreting oxythiamine experiments.
Table 1: Oxythiamine Concentrations and Effects in Cell Culture
| Cell Line | Oxythiamine Concentration (µM) | Incubation Time (hours) | Observed Effect |
| A549 (Non-small cell lung cancer) | 10 - 100 | 12 - 48 | Dose- and time-dependent decrease in cell viability; G1 phase cell cycle arrest; induction of apoptosis.[6] |
| MIA PaCa-2 (Pancreatic cancer) | 5 - 500 | 12 - 48 | Dose- and time-dependent alteration of protein expression; IC50 of ~15 µM.[3] |
| HeLa (Cervical cancer) | 36 (GI50) | Not specified | Inhibition of cell growth.[18] |
| Human fibroblasts | >100 | Not specified | Resistant to the cytotoxic effects of oxythiamine.[18] |
Table 2: Thiamine and its Esters in Biological Samples (Healthy Controls)
| Sample Type | Analyte | Concentration Range |
| Human Whole Blood | Thiamine Diphosphate (TDP) | 70 - 180 nmol/L[10] |
| Human Whole Blood | Total Thiamine | 75 - 195 nmol/L[10] |
| Rat Blood | Total Thiamine | ~203.3 ± 8.7 µg/L[8] |
| Rat Brain Tissue (hippocampus) | Thiamine Diphosphate (TDP) | ~8.8 nmol/g of tissue[8] |
Visualizations
Caption: Experimental workflows for in vitro and in vivo studies using oxythiamine.
Caption: Mechanism of oxythiamine inhibition on key metabolic pathways.
References
- 1. Thiamine analysis [thiamine.dnr.cornell.edu]
- 2. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Off-pathway, oxygen-dependent thiamine radical in the Krebs cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue [scirp.org]
- 9. academic.oup.com [academic.oup.com]
- 10. scispace.com [scispace.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of thiamine deficiency on food intake and body weight increment in adult female and growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of dietary thiamin deficiency on intestinal functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thiamine Deficiency Causes Long-Lasting Neurobehavioral Deficits in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Oxythiamine diphosphate ammonium.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage and use of Oxythiamine diphosphate (B83284) ammonium (B1175870).
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for Oxythiamine diphosphate ammonium?
A1: For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light.[1][2][3] For maximal stability, storage under an inert atmosphere, such as argon or nitrogen, is also recommended.[1][3] One supplier suggests a shelf life of up to three years under these conditions.[1] The ammonium salt form is generally preferred for research due to its enhanced water solubility and stability compared to the free acid form.[4]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a buffer appropriate for your experimental system. For aqueous solutions, solubility is reported to be 12.5 mg/mL in water, though sonication may be necessary to fully dissolve the compound.[1] Prepare fresh solutions for each experiment if possible. If you need to store stock solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation may indicate solubility issues or degradation. First, try gentle warming and vortexing or sonication to aid dissolution.[1] If the issue persists, the solution may be supersaturated or the compound may have degraded. It is advisable to prepare a fresh solution. Always ensure the solvent is of high purity and appropriate for your intended application.
Q4: I am observing lower than expected inhibitory activity in my transketolase assay. What could be the cause?
A4: Lower than expected activity can result from several factors:
-
Compound Degradation: Improper storage (e.g., exposure to light, moisture, or elevated temperatures) can lead to degradation.
-
Incorrect Concentration: Verify the calculations for your stock and working solutions.
-
Assay Conditions: Ensure the pH, temperature, and buffer composition of your assay are optimal for both the enzyme and the inhibitor.
-
Enzyme Activity: Confirm that the transketolase enzyme is active and used at the appropriate concentration in your assay.
Q5: How can I assess the quality and stability of my long-term stored this compound?
A5: The most reliable method to assess the purity and stability of your compound is by High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact compound from any potential degradation products. You can also perform a functional assay, such as a transketolase activity assay, to compare the inhibitory activity of the stored compound against a fresh, new batch.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | 1. Repeated freeze-thaw cycles of stock solution.2. Degradation of the compound due to improper storage.3. Pipetting errors or inaccurate dilutions. | 1. Aliquot stock solutions into single-use volumes.2. Ensure storage at -20°C, protected from light. For solutions, store at -80°C.3. Calibrate pipettes regularly and double-check all calculations. |
| Low or no inhibition of transketolase activity | 1. Inactive compound.2. Insufficient inhibitor concentration.3. Sub-optimal assay conditions. | 1. Test the activity of the compound using a fresh lot as a positive control.2. Perform a dose-response curve to determine the optimal inhibitory concentration.3. Review and optimize assay parameters (pH, temperature, buffer components). |
| Precipitation of the compound in cell culture media | 1. Poor solubility of the compound in the media.2. Interaction with media components. | 1. Dissolve the compound in a small amount of an appropriate solvent (e.g., DMSO) before adding to the media.2. Ensure the final solvent concentration is not toxic to the cells.3. Test the solubility in a small volume of media before preparing the final experimental solution. |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Condition | Reference(s) |
| Temperature | -20°C | [1][2][3] |
| Light | Protect from light | [1][3] |
| Atmosphere | Inert gas (Argon or Nitrogen) | [1][3] |
| Shelf Life (Solid) | Up to 3 years (1095 days) | [1] |
| Solution Storage | -80°C (up to 1 year) | General Best Practice |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, high-purity solvent (e.g., water or a suitable buffer) to achieve the desired stock concentration.
-
Mixing: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Sterilization: If required for your application (e.g., cell culture), filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: In Vitro Transketolase Activity Inhibition Assay
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 0.1 mM thiamine (B1217682) pyrophosphate).
-
Prepare a solution of the transketolase enzyme in the reaction buffer.
-
Prepare serial dilutions of this compound in the reaction buffer.
-
Prepare solutions of the substrates (e.g., ribose-5-phosphate (B1218738) and xylulose-5-phosphate) and the coupling enzymes and substrates for detection (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, and NADH).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, the transketolase enzyme solution, and the different concentrations of this compound.
-
Incubate for a predetermined time (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrates.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Inhibition of the Pentose Phosphate Pathway by this compound.
References
Validation & Comparative
A Comparative Analysis of Oxythiamine Diphosphate Ammonium and Oxythiamine for Researchers
For Immediate Release
This guide provides a comprehensive comparison of oxythiamine (B85929) diphosphate (B83284) ammonium (B1175870) and its precursor, oxythiamine, for researchers, scientists, and drug development professionals. The document outlines their mechanisms of action, comparative efficacy based on experimental data, and detailed protocols for key assays.
Executive Summary
Oxythiamine is a well-established antagonist of vitamin B1 (thiamine) that exerts its biological effects after being converted to its active form, oxythiamine pyrophosphate (OTP). OTP competitively inhibits thiamine (B1217682) pyrophosphate (TPP)-dependent enzymes, most notably transketolase (TKT), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP). Oxythiamine diphosphate is the readily active form of the inhibitor. The ammonium salt of oxythiamine diphosphate is often used in research due to its enhanced water solubility and stability compared to the free acid form, while exhibiting comparable biological activity at equivalent molar concentrations.[1] This guide details the critical differences and similarities between these two compounds to aid researchers in selecting the appropriate tool for their studies.
Comparative Data
The following tables summarize the key quantitative data comparing the inhibitory potency of oxythiamine and its diphosphorylated form.
Table 1: Inhibitory Potency against Key Thiamine-Dependent Enzymes
| Compound | Enzyme | Organism/Tissue | Inhibitor Constant (Kᵢ) | IC₅₀ | Reference |
| Oxythiamine Diphosphate (OTPP) | Pyruvate (B1213749) Dehydrogenase Complex (PDHC) | Mammalian | 0.025 µM | Not Reported | [2][3] |
| Oxythiamine Diphosphate (OTPP) | Transketolase (TKT) | Rat Liver | Not Reported | 0.02–0.2 μM | [1] |
| Oxythiamine Diphosphate (OTPP) | Transketolase (TKT) | Yeast | Not Reported | ~0.03 µM | [1] |
| Oxythiamine | Transketolase (TKT) | Rat Liver | Not Reported | 0.2 µM | [4] |
| Oxythiamine | Transketolase (TKT) | Yeast | Not Reported | ~0.03 µM | [4] |
Table 2: Cytostatic and Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | Assay | Metric | Value | Reference |
| Oxythiamine | MIA PaCa-2 (Pancreatic Cancer) | Cell Viability | IC₅₀ | 14.95 µM | [5] |
| Oxythiamine | Lewis Lung Carcinoma (LLC) | Invasion and Migration | IC₅₀ | 8.75 µM | [5] |
| Oxythiamine | HeLa (Cervical Cancer) | Cell Growth Inhibition | GI₅₀ | 36 µM | [6][7] |
| Oxythiamine | HeLa (Cervical Cancer) | Metabolic Activity (MTT Assay) | Significant decrease at | 47 µM | [4] |
| Oxythiamine & OTPP | HeLa (Cervical Cancer) | Cell Viability | Significant cytostatic effect | 0.005%, 0.01%, 0.02% | [2][8] |
Mechanism of Action: A Visual Guide
Oxythiamine must first be phosphorylated to its active form, oxythiamine diphosphate (OTP), by the enzyme thiamine pyrophosphokinase. OTP then competitively inhibits TPP-dependent enzymes. Oxythiamine diphosphate bypasses this activation step. The primary target, transketolase, is a central enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). Inhibition of transketolase disrupts the production of ribose-5-phosphate (B1218738), a precursor for nucleotide synthesis, and NADPH, which is crucial for reductive biosynthesis and cellular antioxidant defense.[9]
Experimental Protocols
Transketolase Activity Assay
This protocol is adapted from methods used to assess thiamine status by measuring erythrocyte transketolase activity.[10][11]
1. Principle: The activity of transketolase is determined by measuring the rate of disappearance of a substrate or the rate of appearance of a product. A common method involves a coupled enzyme assay where the product of the transketolase reaction is converted to a product that can be measured spectrophotometrically. In this protocol, the conversion of ribose-5-phosphate to glyceraldehyde-3-phosphate is coupled to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.
2. Reagents:
-
Reaction Buffer: 0.25 M Glycylglycine buffer, pH 7.5.
-
Substrate Solution: Ribose-5-phosphate.
-
Coupling Enzymes: Ribose-5-phosphate epimerase and phosphoriboisomerase.
-
Cofactor: Thiamine pyrophosphate (TPP) for control reactions.
-
Inhibitor Solutions: Stock solutions of oxythiamine or oxythiamine diphosphate ammonium in reaction buffer.
-
NADH Solution.
-
Enzyme Source: Purified transketolase or cell/tissue lysate.
3. Procedure:
-
Prepare a reaction mixture containing the reaction buffer, coupling enzymes, and NADH in a cuvette.
-
Add the enzyme source to the reaction mixture and incubate for a few minutes to establish a baseline.
-
For inhibitor studies, add varying concentrations of oxythiamine or this compound to the reaction mixture and incubate.
-
Initiate the reaction by adding the substrate solution (ribose-5-phosphate).
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
-
The activity of transketolase is expressed as units per milligram of protein, where one unit is the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute under the specified conditions.
Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of oxythiamine and oxythiamine diphosphate on cell viability.[12][13][14]
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
2. Reagents:
-
Cell Culture Medium: Appropriate for the cell line being tested.
-
Cells: Adherent or suspension cells.
-
Test Compounds: Oxythiamine and this compound dissolved in a suitable solvent (e.g., sterile water or PBS).
-
MTT Solution: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS).
-
Solubilization Solution: e.g., Dimethyl sulfoxide (B87167) (DMSO) or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate (B86663) (SDS).
3. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight for adherent cells.
-
Compound Treatment: Prepare serial dilutions of oxythiamine and this compound in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Formazan Solubilization: For adherent cells, carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well. For suspension cells, the solubilization solution can be added directly.
-
Absorbance Measurement: Shake the plate on an orbital shaker for a few minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the absorbance of all wells. Express the results as a percentage of the untreated control and plot a dose-response curve to determine the IC₅₀ value.
Experimental Workflow and Signaling Pathway Visualization
The following diagram illustrates a typical experimental workflow for comparing the effects of oxythiamine and oxythiamine diphosphate on cancer cell proliferation and the subsequent impact on the pentose phosphate pathway.
Conclusion
Both oxythiamine and this compound are valuable tools for studying thiamine metabolism and the effects of its inhibition. The choice between the two depends on the specific experimental design. Oxythiamine is suitable for cellular and in vivo studies where intracellular phosphorylation can occur. This compound offers the advantage of being the directly active form, with improved solubility and stability, making it ideal for enzymatic assays and potentially for cellular studies where bypassing the phosphorylation step is desired. The provided data and protocols should assist researchers in making an informed decision and in designing robust experiments to investigate the roles of thiamine-dependent pathways in various biological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. researchhub.com [researchhub.com]
Unmasking the Antagonist: A Comparative Analysis of Oxythiamine Diphosphate and Thiamine Pyrophosphate in Enzyme Inhibition
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular metabolism, the coenzyme thiamine (B1217682) pyrophosphate (TPP) is a linchpin, driving critical enzymatic reactions essential for energy production. However, the presence of its structural analog, Oxythiamine (B85929) diphosphate (B83284) (OT-DP), can throw a wrench in the works. This guide provides a detailed comparison of the inhibitory effects of OT-DP versus the physiological function of TPP, offering valuable insights for researchers, scientists, and drug development professionals. This report synthesizes experimental data to objectively compare their performance and elucidate the mechanisms of interaction.
Thiamine, or vitamin B1, is converted in the body to its biologically active form, TPP.[1][2] TPP serves as an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism, including pyruvate (B1213749) dehydrogenase complex (PDHC), α-ketoglutarate dehydrogenase complex (α-KGDH), transketolase (TK), and branched-chain α-keto acid dehydrogenase.[2][3] These enzymes play crucial roles in cellular respiration and the production of ATP, NADPH, and precursors for nucleic acid synthesis.[1][3]
Oxythiamine, an antimetabolite of thiamine, undergoes a similar pyrophosphorylation process in the cell to form OT-DP.[4][5] OT-DP then acts as a competitive inhibitor, vying with TPP for the active sites of TPP-dependent enzymes, thereby disrupting vital metabolic pathways.[6] Understanding the kinetics of this inhibition is paramount for fields ranging from toxicology to oncology, where targeting metabolic pathways is a key therapeutic strategy.
Quantitative Comparison of Inhibitory Effects
The inhibitory potency of Oxythiamine diphosphate (OT-DP) is quantified by its inhibition constant (Kᵢ) and its half-maximal inhibitory concentration (IC50). These values, when compared to the Michaelis constant (Kₘ) of thiamine pyrophosphate (TPP) for the same enzyme, reveal the competitive nature and affinity of the inhibitor. A lower Kᵢ value for OT-DP compared to the Kₘ for TPP indicates a higher binding affinity of the inhibitor to the enzyme.
| Enzyme | Organism/Tissue | TPP Kₘ (µM) | OT-DP Kᵢ (µM) | OT-DP IC50 (µM) | Reference |
| Pyruvate Dehydrogenase Complex (PDHC) | Porcine Heart | 0.06 | 0.025 | - | [6][7] |
| Pyruvate Dehydrogenase Complex (PDHC) | Bovine Heart | 0.07 | 0.04 | - | [8] |
| Pyruvate Dehydrogenase Complex (PDHC) | Bovine Adrenals | 0.11 | 0.07 | - | [8] |
| Pyruvate Dehydrogenase Complex (PDHC) | European Bison Heart | 0.6 | 0.23 | - | [8] |
| Transketolase (TK) | Rat Liver | - | - | 0.02–0.2 | [8] |
| Transketolase (TK) | Yeast | 1.1 | 0.03 | ~0.03 | [5][8] |
| 2-Oxoglutarate Dehydrogenase Complex (OGDHC) | Bovine Adrenals | 6.7 | ~30 | - | [8] |
Mechanism of Competitive Inhibition
Oxythiamine diphosphate's inhibitory action stems from its structural similarity to thiamine pyrophosphate, allowing it to bind to the TPP-binding site on enzymes. However, the substitution of the amino group on the pyrimidine (B1678525) ring with a hydroxyl group in oxythiamine prevents it from forming the catalytically essential ylide intermediate, thus rendering the enzyme inactive.[6][9] This competitive inhibition can be overcome by increasing the concentration of the natural substrate, TPP.
Caption: Competitive inhibition of a TPP-dependent enzyme by OT-DP.
Key Metabolic Pathway Affected: The Pentose (B10789219) Phosphate (B84403) Pathway
Transketolase, a TPP-dependent enzyme, is a critical component of the pentose phosphate pathway (PPP). The PPP is responsible for producing NADPH, which is vital for reductive biosynthesis and protecting against oxidative stress, and for generating precursors for nucleotide synthesis. Inhibition of transketolase by OT-DP can significantly impair these cellular functions.
Caption: Role of Transketolase in the Pentose Phosphate Pathway.
Experimental Protocols
Enzyme Inhibition Assay (General Protocol)
The following protocol outlines a general method for determining the inhibitory effect of Oxythiamine diphosphate on a thiamine pyrophosphate-dependent enzyme. Specific substrate concentrations, buffer components, and detection methods will vary depending on the enzyme being assayed.
-
Enzyme Preparation:
-
Purify the target TPP-dependent enzyme from a suitable source (e.g., tissue homogenate, recombinant expression system).
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Prepare the apoenzyme (cofactor-free form) if necessary by dialysis against a buffer containing EDTA to chelate magnesium ions, which are essential for TPP binding.
-
-
Reagents and Buffers:
-
Assay Buffer: Prepare a buffer appropriate for the enzyme's optimal pH and stability (e.g., 50 mM Tris-HCl, pH 7.5).
-
Substrates: Prepare stock solutions of the enzyme's specific substrates.
-
Cofactor (TPP): Prepare a stock solution of thiamine pyrophosphate.
-
Inhibitor (OT-DP): Prepare a series of dilutions of Oxythiamine diphosphate.
-
Detection Reagent: Prepare the reagent required to measure product formation or substrate consumption (e.g., NADH for dehydrogenase assays, or a colorimetric reagent).
-
-
Assay Procedure:
-
Set up a series of reaction mixtures in microplate wells or cuvettes.
-
To each well, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor (OT-DP).
-
Include control wells with no inhibitor and blanks with no enzyme.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5-10 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrates and TPP. For determining Kᵢ, vary the concentration of TPP across different sets of experiments.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader or spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the progress curves.
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
To determine the Kᵢ value and the mode of inhibition, perform kinetic studies at different concentrations of both the substrate (TPP) and the inhibitor (OT-DP). Plot the data using a Lineweaver-Burk or Dixon plot. For competitive inhibition, the lines will intersect on the y-axis in a Lineweaver-Burk plot.
-
Caption: A generalized workflow for an enzyme inhibition assay.
Conclusion
The data clearly demonstrate that Oxythiamine diphosphate is a potent competitive inhibitor of TPP-dependent enzymes. Its ability to mimic the natural cofactor allows it to effectively block crucial metabolic pathways. This detailed comparison, including quantitative inhibitory data and standardized experimental protocols, serves as a critical resource for researchers investigating cellular metabolism, developing novel therapeutic agents targeting metabolic pathways, and for toxicologists assessing the impact of thiamine antagonists. The provided visualizations offer a clear depiction of the underlying biochemical principles and experimental designs, facilitating a deeper understanding of the interplay between this essential cofactor and its antagonist.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 3. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
Comparative Validation of Transketolase Inhibition: Oxythiamine Diphosphate Ammonium and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of oxythiamine (B85929) diphosphate (B83284) ammonium (B1175870) as an inhibitor of transketolase (TKT), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP). The content is designed to offer an objective comparison with alternative inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.
Introduction to Transketolase Inhibition
Transketolase is a crucial enzyme in the non-oxidative branch of the pentose phosphate pathway, which is vital for the synthesis of nucleotide precursors and the production of NADPH for reductive biosynthesis and antioxidant defense.[1] Its upregulation in various cancer types has made it a compelling target for therapeutic intervention.[2] Oxythiamine, a thiamine (B1217682) antagonist, is converted in vivo to oxythiamine diphosphate, which acts as a potent inhibitor of transketolase.[1][3] This guide evaluates the inhibitory efficacy of oxythiamine diphosphate ammonium against other known transketolase inhibitors.
Comparative Inhibitor Performance
The inhibitory potential of various compounds against transketolase is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes available quantitative data for oxythiamine diphosphate and its alternatives. It is important to note that these values are collated from different studies and experimental conditions may vary.
| Inhibitor | Target Enzyme Source | Inhibition Metric | Value (µM) | Reference(s) |
| Oxythiamine Diphosphate | Rat Liver | IC50 | 0.02 - 0.2 | [4] |
| Yeast | IC50 | ~0.03 | [5] | |
| Thiamine Pyrophosphate | Ki | 0.03 | [4] | |
| N3-Pyridyl Thiamine (N3PT) | Apo-transketolase | Kd | 0.022 | [2] |
| Oroxylin A | In vitro assay | IC50 | ~50 | [6] |
Note: The Kd value for N3PT indicates a high binding affinity to the apoenzyme. The IC50 for Oroxylin A was determined by its ability to reduce TKT activity by 50% in vitro.[6]
Experimental Protocols
Preparation of Oxythiamine Diphosphate
This protocol is a modification of the method described by Karrer and Viscontini for thiamine diphosphate synthesis.[7]
Materials:
-
85% Phosphoric acid
-
Oxythiamine
-
Concentrated Phosphoric Acid
-
Norit A (activated charcoal)
-
Absolute alcohol
-
Hydrogen chloride gas
-
Ether
Procedure:
-
Heat 5 grams of 85% phosphoric acid to 300-310°C until crystals appear on the walls of the beaker.
-
Allow the acid to cool and then place it in an oil bath preheated to 135-140°C.
-
Once the temperature has equilibrated, add 4 grams of oxythiamine at once and stir continuously for 20 minutes at this temperature.
-
Allow the fused mass to cool slightly and wash it twice with 50 ml of acetone before it solidifies.
-
Dissolve the solid in 50 ml of water containing 4 drops of concentrated phosphoric acid.
-
Precipitate the product by adding 150 ml of acetone.
-
After standing overnight, dissolve the resulting dark brown oil in 15 ml of water with 4 drops of concentrated phosphoric acid.
-
Decolorize the solution with Norit A, filter, and wash with water.
-
Bring the final volume to 25 ml and precipitate with 50 ml of acetone.
-
To crystallize, treat the precipitate with 20 ml of absolute alcohol after inducing cloudiness with ether. Pass hydrogen chloride gas through the solution at ice-bath temperature to saturation to obtain the hydrochloride salt.
Transketolase Activity Assay (General Protocol)
This is a generalized spectrophotometric method for measuring transketolase activity, which can be adapted for inhibitor screening.
Principle: The assay measures the rate of NADH oxidation, which is coupled to the formation of glyceraldehyde-3-phosphate (G3P), a product of the transketolase reaction. The decrease in absorbance at 340 nm is monitored.
Materials:
-
Assay Buffer (e.g., 50 mM Glycylglycine, pH 7.6)
-
Thiamine diphosphate (ThDP)
-
Calcium chloride (CaCl2)
-
NADH
-
Coupling enzymes (e.g., triosephosphate isomerase/glycerol-3-phosphate dehydrogenase)
-
Substrates (e.g., D-xylulose-5-phosphate and D-ribose-5-phosphate)
-
Transketolase enzyme
-
Inhibitor compound (e.g., this compound)
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, ThDP, CaCl2, NADH, and the coupling enzymes.
-
Add the transketolase enzyme and incubate for a few minutes to establish a baseline reading.
-
To screen for inhibitors, add the desired concentration of the inhibitor compound (e.g., this compound) to the reaction mixture and incubate.
-
Initiate the reaction by adding the substrates (D-xylulose-5-phosphate and D-ribose-5-phosphate).
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of the reaction is proportional to the transketolase activity. Calculate the percentage of inhibition by comparing the rate in the presence of the inhibitor to the rate of an uninhibited control reaction.
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Pathways and Workflows
Transketolase in the Pentose Phosphate Pathway
Transketolase is a central enzyme in the non-oxidative phase of the pentose phosphate pathway, catalyzing the reversible transfer of a two-carbon unit between sugar phosphates.
Caption: Role of Transketolase in the Pentose Phosphate Pathway.
Experimental Workflow for Inhibitor Validation
The following workflow outlines the key steps in validating a potential transketolase inhibitor.
Caption: Experimental workflow for transketolase inhibitor validation.
Downstream Signaling Effects of Transketolase Inhibition
Inhibition of transketolase can lead to a reduction in nucleotide synthesis and NADPH production, impacting downstream signaling pathways related to cell survival and proliferation.
Caption: Downstream effects of transketolase inhibition.
Conclusion
This compound is a well-established and potent inhibitor of transketolase. Comparative data, although limited in direct head-to-head studies, suggests that newer compounds like N3-pyridyl thiamine may offer comparable or superior potency. Oroxylin A represents another alternative, though its inhibitory concentration appears higher. The choice of inhibitor will depend on the specific research or therapeutic context. The provided protocols and pathway diagrams serve as a foundational resource for the continued investigation and validation of transketolase inhibitors in drug discovery and development.
References
- 1. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine [mdpi.com]
- 6. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Oxythiamine Diphosphate Ammonium: A Comparative Analysis of its Cross-Reactivity with Thiamine-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
Oxythiamine diphosphate (B83284) (OTDP), the active metabolite of the thiamine (B1217682) antagonist oxythiamine, is a potent inhibitor of enzymes dependent on the cofactor thiamine pyrophosphate (TPP). This guide provides a comparative analysis of the cross-reactivity of Oxythiamine diphosphate ammonium (B1175870) with key TPP-dependent enzymes, supported by experimental data and detailed methodologies to aid in research and drug development.
Data Summary: Inhibitory Potency of Oxythiamine Diphosphate
The inhibitory effects of OTDP have been quantified for several key TPP-dependent enzymes, revealing a degree of selectivity. The following table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) of OTDP against transketolase (TK), pyruvate (B1213749) dehydrogenase complex (PDHc), and 2-oxoglutarate dehydrogenase complex (OGDHc).
| Enzyme | Organism/Tissue | Inhibition Metric | Value (µM) |
| Transketolase (TK) | Rat Liver | IC50 | 0.2[1] |
| Yeast | IC50 | ~0.03[1] | |
| Not Specified | Ki | 0.03 | |
| Pyruvate Dehydrogenase Complex (PDHc) | Bovine Adrenals | Ki | 0.07[2] |
| Mammalian | Ki | 0.025[3][4] | |
| Bison Heart | IC50 | 0.006[5] | |
| 2-Oxoglutarate Dehydrogenase Complex (OGDHc) | Rat Adrenal | Activity | Resistant to Inhibition[2] |
| Bison Heart | Activity | Weakly Inhibited[5] |
Key Observations:
-
Oxythiamine diphosphate is a potent inhibitor of both transketolase and the pyruvate dehydrogenase complex, with Ki and IC50 values in the nanomolar to low micromolar range.
-
There is evidence of selective inhibition, as the 2-oxoglutarate dehydrogenase complex has been reported to be resistant to or only weakly inhibited by OTDP[2][5]. This suggests that while OTDP targets the broad class of TPP-dependent enzymes, there are variations in its inhibitory potency across different enzymes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. Below are generalized protocols for determining the inhibitory activity of Oxythiamine diphosphate against transketolase and pyruvate dehydrogenase complex.
Protocol 1: Determination of IC50/Ki for Transketolase
This protocol is adapted from established spectrophotometric assays for transketolase activity. The assay measures the rate of NADH oxidation, which is coupled to the formation of glyceraldehyde-3-phosphate, a product of the transketolase reaction.
Materials:
-
Purified transketolase or erythrocyte hemolysate
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
Substrates: Ribose-5-phosphate and Xylulose-5-phosphate
-
Coupling Enzymes: Triosephosphate isomerase and glycerol-3-phosphate dehydrogenase
-
NADH
-
Oxythiamine diphosphate ammonium (inhibitor)
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents in the reaction buffer. A series of dilutions of this compound should be prepared to test a range of concentrations.
-
Assay Mixture Preparation: In a microplate well or cuvette, prepare the assay mixture containing the reaction buffer, substrates, coupling enzymes, and NADH.
-
Inhibitor Addition: Add varying concentrations of this compound to the respective wells. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the transketolase enzyme preparation.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the transketolase activity.
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
-
For Ki determination, perform the assay with varying concentrations of both the substrate (e.g., ribose-5-phosphate) and the inhibitor. Analyze the data using a Lineweaver-Burk or Dixon plot.
-
Protocol 2: Determination of IC50/Ki for Pyruvate Dehydrogenase Complex
This protocol describes a common method for measuring PDHc activity by monitoring the reduction of NAD+ to NADH.
Materials:
-
Isolated mitochondria or purified PDHc
-
Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.8)
-
Substrates: Pyruvate, Coenzyme A (CoA)
-
Cofactors: Thiamine pyrophosphate (TPP), MgCl2, NAD+
-
This compound (inhibitor)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare fresh solutions of all substrates, cofactors, and a dilution series of this compound in the assay buffer.
-
Reaction Mixture: In a cuvette, combine the assay buffer, pyruvate, CoA, TPP, MgCl2, and NAD+.
-
Inhibitor Incubation: Add the desired concentration of this compound to the reaction mixture and incubate for a short period with the enzyme source before initiating the reaction. A control reaction without the inhibitor is essential.
-
Reaction Initiation: Start the reaction by adding the enzyme preparation (e.g., mitochondrial lysate or purified PDHc).
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Data Analysis:
-
Determine the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
To determine the Ki, vary the concentrations of the substrate (e.g., pyruvate) and the inhibitor and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the cross-reactivity of an inhibitor against multiple enzymes.
Caption: Workflow for assessing the cross-reactivity of Oxythiamine diphosphate.
This guide provides a foundational understanding of the cross-reactivity profile of this compound. Researchers are encouraged to adapt the provided protocols to their specific experimental conditions and to further explore the inhibitory landscape of this compound against a wider array of TPP-dependent enzymes.
References
- 1. cellbiologics.com [cellbiologics.com]
- 2. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]
- 3. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]
- 4. scispace.com [scispace.com]
- 5. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxythiamine Diphosphate and Other Thiamine Analogs as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Oxythiamine (B85929) diphosphate (B83284) (OTPP) and other prominent thiamine (B1217682) analogs, focusing on their performance as inhibitors of thiamine-dependent enzymes. This analysis is supported by experimental data on their inhibitory potency and detailed methodologies for key experiments.
Introduction to Thiamine Analogs as Metabolic Inhibitors
Thiamine (Vitamin B1) is a crucial nutrient that, in its active form, thiamine pyrophosphate (TPP), acts as an essential coenzyme for several key enzymes in central metabolism. These enzymes, including transketolase (TKT), pyruvate (B1213749) dehydrogenase complex (PDHC), and 2-oxoglutarate dehydrogenase complex (OGDHC), are vital for carbohydrate metabolism and the production of biosynthetic precursors. Thiamine analogs are structurally similar molecules that can interfere with the normal function of thiamine and TPP-dependent enzymes. By mimicking TPP, these analogs can bind to the active sites of these enzymes and inhibit their catalytic activity, making them valuable tools for studying metabolic pathways and potential therapeutic agents, particularly in cancer research.
Oxythiamine, a well-studied thiamine antagonist, is converted in the body to its active form, oxythiamine pyrophosphate (OTPP).[1] OTPP acts as a competitive inhibitor of TPP-dependent enzymes.[1][2] Its structure is very similar to TPP, but a key substitution of a hydroxyl group for the amino group on the pyrimidine (B1678525) ring renders it catalytically inactive.[1] This guide will compare the inhibitory effects of OTPP with other thiamine analogs, providing a quantitative basis for their evaluation.
Comparative Inhibitory Activity of Thiamine Analogs
The following tables summarize the inhibitory potency of Oxythiamine diphosphate and other thiamine analogs against key TPP-dependent enzymes and various cell lines.
Table 1: Inhibitory Activity against TPP-Dependent Enzymes
| Analog | Target Enzyme | Species/Source | Inhibition Metric | Value | Reference |
| Oxythiamine diphosphate (OTPP) | Transketolase (TKT) | Rat Liver | IC50 | 0.02–0.2 µM | [3][4] |
| Transketolase (TKT) | Yeast | IC50 | ~0.03 µM | [3][5] | |
| Transketolase (TKT) | - | Ki | 30 nM | [3] | |
| Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | Ki | 0.025 µM | [6] | |
| 3-Deazathiamine pyrophosphate (DATPP) | Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | Ki | 0.0026 µM | [6] |
| N3-pyridyl thiamine (N3PT) | Transketolase (TKT) | - | - | Potent Inhibitor | [7][8] |
Table 2: Cytostatic and Cytotoxic Effects on Cancer Cell Lines
| Analog | Cell Line | Cancer Type | Metric | Value | Reference |
| Oxythiamine (OT) | HeLa | Cervical Cancer | GI50 | 36 µM | [5] |
| A549 | Non-small cell lung cancer | IC50 | 10 µM (after 12h) | [9] | |
| MIA PaCa-2 | Pancreatic Cancer | IC50 | 14.95 µM | [10] | |
| Human colon adenocarcinoma | Colon Cancer | IC50 | 5400 µM | [9] | |
| 2'-Methylthiamine | HeLa | Cervical Cancer | GI50 | 107 µM | [5] |
| N3-pyridyl thiamine (N3PT) | P. falciparum | Malaria | IC50 | 10-fold lower than Oxythiamine | [7][8] |
Mechanism of Action: Oxythiamine as a Competitive Inhibitor
Oxythiamine is biologically activated through phosphorylation by the enzyme thiamine pyrophosphokinase to form oxythiamine pyrophosphate (OTPP).[1][5] OTPP then acts as a competitive inhibitor of TPP-dependent enzymes. Due to its structural similarity, OTPP can bind to the TPP-binding site of enzymes like transketolase. However, the replacement of the amino group with a keto group in the pyrimidine ring alters the electronic properties of the molecule, preventing it from stabilizing the carbanion intermediates necessary for catalysis.[1] This leads to a functional blockade of the metabolic pathway.
The inhibition of transketolase by OTPP has significant downstream effects on cellular metabolism, primarily by disrupting the pentose (B10789219) phosphate (B84403) pathway (PPP).[1] This disruption limits the production of ribose-5-phosphate, a critical precursor for nucleotide synthesis, and NADPH, which is essential for antioxidant defense and fatty acid synthesis.[1]
Mechanism of Oxythiamine Action
Experimental Protocols
Determination of Inhibitory Activity (IC50/Ki) against Transketolase
Objective: To quantify the inhibitory potency of thiamine analogs against transketolase.
Materials:
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.6)
-
Substrates: Xylulose-5-phosphate (X5P) and Ribose-5-phosphate (R5P)
-
Auxiliary enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)
-
NADH
-
Transketolase enzyme solution
-
Test compound (thiamine analog) solution
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, substrates (X5P and R5P), auxiliary enzymes, and NADH.
-
To test for inhibition, add the thiamine analog at various desired concentrations to the reaction mixture. Include a control with no inhibitor.
-
Initiate the reaction by adding the transketolase enzyme to the mixture.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial velocity of the reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated for each concentration of the analog.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
For Ki determination, experiments are performed at varying substrate concentrations, and the data are fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).[2]
Cell Viability Assay (GI50/IC50)
Objective: To determine the concentration of a thiamine analog that inhibits the growth of cancer cells by 50%.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
Thiamine analog stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the thiamine analog in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the analog. Include a vehicle control (medium with the solvent used to dissolve the analog) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 12, 24, 48, or 72 hours).
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric reaction to occur.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
The GI50 or IC50 value is determined by plotting the percentage of cell viability against the logarithm of the analog concentration.
Cell Viability Assay Workflow
Comparative Discussion
The presented data highlights significant differences in the inhibitory potency of various thiamine analogs.
-
Oxythiamine diphosphate (OTPP) is a potent inhibitor of transketolase, with IC50 and Ki values in the nanomolar to low micromolar range.[3][4][5] Its efficacy has been demonstrated in both isolated enzyme assays and various cancer cell lines.[5][9][10]
-
3-Deazathiamine pyrophosphate (DATPP) appears to be a more potent inhibitor of the pyruvate dehydrogenase complex than OTPP, with a significantly lower Ki value.[6] This suggests that modifications to the thiazolium ring can have a substantial impact on inhibitory activity.
-
2'-Methylthiamine shows a much weaker cytostatic effect on HeLa cells compared to Oxythiamine, indicating that even small structural changes can drastically alter biological activity.[5]
-
N3-pyridyl thiamine (N3PT) has emerged as a particularly potent antiplasmodial agent, demonstrating significantly greater activity against P. falciparum than Oxythiamine.[7][8] This highlights the potential for developing thiamine analogs with high selectivity for specific pathogens.
Conclusion
This comparative guide provides a quantitative overview of the inhibitory effects of Oxythiamine diphosphate and other thiamine analogs. The data clearly demonstrates that structural modifications to the thiamine molecule can lead to significant variations in their inhibitory potency and cellular effects. For researchers and drug development professionals, this information is critical for the rational design and selection of thiamine analogs as tools for basic research or as potential therapeutic agents. The detailed experimental protocols provided herein should facilitate the replication and extension of these findings. Further research into the structure-activity relationships of these compounds will be invaluable for the development of more potent and selective inhibitors of thiamine-dependent pathways.
References
- 1. Oxythiamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. portlandpress.com [portlandpress.com]
- 5. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. biorxiv.org [biorxiv.org]
- 9. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiamine Analogs: Oxythiamine Diphosphate Ammonium vs. 3-Deazathiamine Pyrophosphate
In the landscape of biochemical research and drug development, the study of antimetabolites provides crucial insights into enzymatic mechanisms and pathways, offering potential therapeutic avenues. Among these, analogs of thiamine (B1217682) pyrophosphate (TPP), the active form of vitamin B1, are of significant interest due to their ability to inhibit TPP-dependent enzymes essential for cellular metabolism. This guide presents a detailed comparison of two prominent TPP analogs: Oxythiamine (B85929) diphosphate (B83284) (OTPP) ammonium (B1175870) and 3-deazathiamine pyrophosphate (DATPP), focusing on their inhibitory effects on key enzymes and their impact on cellular processes.
Mechanism of Action: Competitive Inhibition of TPP-Dependent Enzymes
Both Oxythiamine diphosphate (OTPP) and 3-deazathiamine pyrophosphate (DATPP) function as competitive inhibitors of TPP-dependent enzymes.[1][2] Oxythiamine, a chemical analog of thiamine, is biologically activated through phosphorylation to OTPP by the enzyme thiamine pyrophosphokinase.[3] OTPP then competes with the natural coenzyme, TPP, for the active site of enzymes such as the pyruvate (B1213749) dehydrogenase complex (PDHC), transketolase (TKT), and the 2-oxoglutarate dehydrogenase complex (OGDHC).[3][4] While OTPP can bind to these enzymes, its modified pyrimidine (B1678525) ring prevents it from performing the catalytic functions of TPP, leading to enzyme inhibition.[3]
Similarly, DATPP, which lacks the N3 nitrogen atom in the thiazolium ring, also binds to TPP-dependent enzymes.[5] This structural alteration fundamentally prevents the formation of the catalytically crucial ylide intermediate, thereby rendering the enzyme inactive.[5]
Quantitative Comparison of Inhibitory Potency
Experimental data reveals significant differences in the inhibitory potency of OTPP and DATPP, particularly against the pyruvate dehydrogenase complex (PDHC), a key enzyme in cellular respiration.
| Compound | Target Enzyme | Organism/Tissue | Ki (μM) | Km of TPP (μM) | Reference |
| Oxythiamine diphosphate (OTPP) | Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | 0.025 | 0.06 | [1][5] |
| 3-Deazathiamine pyrophosphate (DATPP) | Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | 0.0026 | 0.06 | [1][5] |
| Oxythiamine diphosphate (OTPP) | Pyruvate Dehydrogenase Complex (PDC) | Bovine Adrenals | 0.07 | 0.11 | [6] |
| 3-Deazathiamine diphosphate (deazaTPP) | Pyruvate Decarboxylase | Zymomonas mobilis | < 0.000014 | - | [7][8] |
| 3-Deazathiamine diphosphate (deazaTPP) | α-Ketoglutarate Dehydrogenase | E. coli | 0.005 | - | [7][8] |
| Oxythiamine diphosphate | Transketolase (TK) | Rat Liver | - (50% inhibition at 0.02-0.2 μM) | - | [9] |
| Oxythiamine diphosphate | Transketolase | Yeast | - (IC50 ≈ 0.03 μM) | - | [9] |
As the data indicates, DATPP is a significantly more potent competitive inhibitor of mammalian PDHC than OTPP, with a Ki value approximately 10-fold lower.[1][5][10] Both analogs exhibit much higher affinity for the enzyme than its natural substrate, TPP.[1][5] Studies on enzymes from other organisms further highlight the potent inhibitory nature of DATPP against various TPP-dependent enzymes.[7][8]
Cellular Effects and Permeability
Despite its superior enzymatic inhibition in vitro, DATPP has demonstrated a less pronounced cytostatic effect on HeLa cells in culture compared to OTPP.[1][2][5] This discrepancy is likely attributable to differences in the physicochemical properties of the two molecules, which may result in reduced transport of DATPP across the cell membrane.[1][2][5] Oxythiamine, the precursor to OTPP, is known to be taken up by cells and subsequently phosphorylated to its active, inhibitory form.[3]
Experimental Protocols
Determination of Ki for PDHC Inhibition
The inhibitory constants (Ki) for OTPP and DATPP against mammalian pyruvate dehydrogenase complex (PDHC) were determined through kinetic studies. The general protocol involves the following steps:
-
Enzyme Preparation: Isolation and purification of PDHC from a mammalian source.
-
Assay Mixture: A reaction mixture is prepared containing the purified PDHC, cofactors (e.g., NAD+, Coenzyme A), and varying concentrations of the natural substrate, thiamine pyrophosphate (TPP).
-
Inhibitor Addition: Fixed concentrations of either OTPP or DATPP are added to the assay mixtures.
-
Reaction Initiation and Monitoring: The enzymatic reaction is initiated by the addition of pyruvate. The rate of the reaction is monitored spectrophotometrically by measuring the reduction of a suitable electron acceptor.
-
Data Analysis: The reaction rates at different TPP concentrations in the presence and absence of the inhibitors are plotted using a Lineweaver-Burk plot. The Ki value is then calculated from the plot, which distinguishes competitive inhibition.[1]
Signaling and Metabolic Pathway Inhibition
The inhibition of TPP-dependent enzymes by OTPP and DATPP disrupts central metabolic pathways, most notably the Krebs cycle and the pentose (B10789219) phosphate (B84403) pathway.
Caption: General mechanism of TPP-dependent enzyme inhibition.
The diagram above illustrates how both OTPP and DATPP act as competitive inhibitors, blocking the function of key metabolic enzymes that rely on TPP as a coenzyme. This disruption can lead to a cascade of cellular effects, including impaired energy production and reduced synthesis of nucleotide precursors.
Experimental Workflow for Enzyme Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of thiamine analogs on TPP-dependent enzymes.
Caption: Workflow for TPP-dependent enzyme inhibition assay.
Conclusion
Both Oxythiamine diphosphate ammonium and 3-deazathiamine pyrophosphate are potent inhibitors of TPP-dependent enzymes. While DATPP demonstrates significantly stronger inhibition at the enzymatic level, particularly for PDHC, its cellular activity may be limited by its permeability. In contrast, OTPP, derived from its precursor oxythiamine, exhibits effective cytostatic effects, suggesting better cellular uptake and conversion. The choice between these two analogs for research or therapeutic development will depend on the specific application, with DATPP being a superior tool for in vitro enzymatic studies and OTPP (via oxythiamine administration) showing more promise in cellular and in vivo contexts where membrane transport is a critical factor. Further research into optimizing the delivery of DATPP could unlock its full potential as a highly potent metabolic inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Oxythiamine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of oxythiamine on adrenal thiamine pyrophosphate-dependent enzyme activities [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of thiamin diphosphate dependent enzymes by 3-deazathiamin diphosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Inhibition of thiamin diphosphate dependent enzymes by 3-deazathiamin diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
Comparative Efficacy of Oxythiamine Diphosphate Ammonium in Transketolase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Oxythiamine (B85929) Diphosphate (B83284) Ammonium (B1175870) and its alternatives as inhibitors of transketolase, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway. The information presented is supported by experimental data to aid in the selection of appropriate compounds for research and development.
On-Target Effects of Oxythiamine Diphosphate Ammonium
This compound is a potent inhibitor of transketolase (TK), an essential enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2][3] By acting as an antagonist to its coenzyme, thiamine (B1217682) pyrophosphate (TPP), oxythiamine diphosphate effectively blocks the catalytic activity of transketolase. This inhibition disrupts cellular processes that rely on the PPP, such as the synthesis of nucleic acid precursors and NADPH.[4]
The ammonium salt form of oxythiamine diphosphate generally offers enhanced water solubility and stability compared to the free acid form, without compromising its biological activity.[1]
Signaling Pathway and Mechanism of Inhibition
Oxythiamine must be intracellularly converted to oxythiamine diphosphate (OTPP) to exert its inhibitory effect on TPP-dependent enzymes like transketolase.[5][6] OTPP then competes with the natural coenzyme, thiamine pyrophosphate (TPP), for binding to the active site of transketolase. This competitive inhibition blocks the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor, a critical step in the pentose phosphate pathway. The inhibition of transketolase leads to a reduction in the synthesis of ribose-5-phosphate (B1218738), a precursor for nucleotides, and NADPH, which is crucial for reductive biosynthesis and cellular antioxidant defense.[4]
Caption: Mechanism of transketolase inhibition by Oxythiamine Diphosphate.
Comparative Analysis of Transketolase Inhibitors
Several compounds have been identified as inhibitors of transketolase. The following table summarizes their reported inhibitory activities.
| Compound | Target Enzyme | Inhibitory Activity | Cell/Organism Type | Reference |
| Oxythiamine Diphosphate | Transketolase | IC50: ~0.03 μM | Yeast | [7] |
| Transketolase | 50% inhibition at 0.02–0.2 μM | Rat Liver | [1] | |
| Pyruvate (B1213749) Dehydrogenase Complex | Ki: 0.025 μM | Mammalian | [8] | |
| Pyruvate Dehydrogenase Complex | Ki: 0.07 μM | Bovine Adrenals | [6] | |
| N3PT (N3-pyridyl thiamine) | Transketolase (Apo-TK) | Kd: 22 nM | N/A | [2] |
| TKL-IN-2 | Transketolase (SvTKL) | IC50: 0.11 mg/L | Setaria viridis | [2] |
| 3-Deazathiamine Pyrophosphate (DATPP) | Pyruvate Dehydrogenase Complex | Ki: 0.0026 μM | Mammalian | [8] |
| Triazole-based hydroxamates (24b,c) | Plasmodium falciparum proliferation | IC50: 0.9–3 μM | P. falciparum | [5] |
| Oxythiamine (in cell culture) | Plasmodium falciparum proliferation | IC50: 11 μM (thiamine-free media) | P. falciparum | [5][9] |
| Oxythiamine | HeLa cell growth | 5-fold decrease at 47 µM | Human (HeLa) | [7] |
| 2'-Methylthiamine | HeLa cell growth | ~50% decrease at 47 µM | Human (HeLa) | [7] |
Note: Direct comparison of inhibitory values should be made with caution due to variations in experimental conditions, enzyme sources, and assay types. Some values listed are for related TPP-dependent enzymes, providing a broader context of TPP antagonist activity.
Experimental Protocols
Erythrocyte Transketolase Activity Assay
This assay is a common method to assess thiamine status and the inhibitory effect of compounds on transketolase activity.
Caption: Workflow for a typical erythrocyte transketolase activity assay.
Detailed Methodology:
-
Preparation of Hemolysate: Whole blood is centrifuged to separate erythrocytes. The plasma and buffy coat are removed, and the erythrocytes are washed with a saline solution. The washed erythrocytes are then lysed to release their contents, including transketolase.
-
Assay Incubation: The hemolysate is divided into aliquots. One set of aliquots is incubated with an excess of thiamine pyrophosphate (TPP) to measure the maximum potential enzyme activity (the "TPP effect"). Another set is incubated without added TPP to measure the basal activity. To test an inhibitor, a range of concentrations of the inhibitor (e.g., this compound) is added to both sets.
-
Enzymatic Reaction: The transketolase reaction is initiated by adding its substrate, ribose-5-phosphate. The mixture is incubated at 37°C for a defined period.
-
Reaction Termination and Measurement: The reaction is stopped by adding an acid, such as trichloroacetic acid. The amount of substrate consumed or product formed is then quantified. A common method is to measure the disappearance of ribose-5-phosphate using a colorimetric reaction.
-
Data Analysis: The transketolase activity is calculated based on the rate of substrate conversion. The percentage of inhibition is determined by comparing the activity in the presence of the inhibitor to the activity in its absence. The TPP effect, which is the percentage increase in activity upon TPP addition, is often used to assess thiamine deficiency.
In Vitro Cell Proliferation Assay
The cytostatic effects of Oxythiamine and its alternatives on cancer cell lines are often evaluated using proliferation assays.
Detailed Methodology:
-
Cell Culture: Cancer cells (e.g., HeLa or MIA PaCa-2) are cultured in appropriate media.[4][8]
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compounds (e.g., Oxythiamine, 2'-Methylthiamine) for a specified duration (e.g., 4 days).[7][8]
-
Quantification of Cell Viability: Cell viability or proliferation is assessed using methods such as the MTT assay, which measures the metabolic activity of the cells, or by direct cell counting.[8]
-
Data Analysis: The results are typically expressed as the percentage of cell growth inhibition compared to an untreated control. The GI50 (concentration causing 50% growth inhibition) can be calculated to compare the potency of different compounds.
Conclusion
This compound is a well-established and potent competitive inhibitor of transketolase. Its on-target effects are directly linked to the disruption of the pentose phosphate pathway. While other compounds like N3PT and various synthetic inhibitors show high potency, often with different selectivity profiles, Oxythiamine remains a crucial tool for studying thiamine metabolism and as a reference compound in the development of new anti-cancer and anti-malarial agents that target transketolase. The choice of inhibitor will depend on the specific research question, the target organism, and the desired selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Thiamine Diphosphate-Dependent Enzymes by Triazole-Based Thiamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of oxythiamine on adrenal thiamine pyrophosphate-dependent enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Thiamine Antagonists in Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Thiamine (B1217682) (Vitamin B1) plays a crucial role in cellular metabolism, and its dysregulation has been implicated in cancer progression. Thiamine antagonists, compounds that interfere with the normal function of thiamine, have emerged as a potential therapeutic avenue for targeting cancer cells. This guide provides a side-by-side comparison of different thiamine antagonists, summarizing their effects on cancer cells with supporting experimental data, detailed methodologies for key experiments, and visualizations of the involved signaling pathways.
Quantitative Comparison of Thiamine Antagonists
The following table summarizes the available quantitative data on the inhibitory effects of various thiamine antagonists on cancer cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited, and the presented data is compiled from different sources.
| Antagonist | Cancer Cell Line | Assay | Metric | Value | Reference |
| Oxythiamine (B85929) | MIA PaCa-2 (Pancreatic) | MTT Assay | IC50 | 14.95 µM | [1] |
| A549 (Lung) | Cell Proliferation Assay | - | Significant downregulation at 0.1-100 µM | [1][2] | |
| Lewis Lung Carcinoma (LLC) | Invasion and Migration Assay | IC50 | 8.75 µM | [1][3] | |
| HeLa (Cervical) | Cell Growth Inhibition | GI50 | 36 µM | [4][5] | |
| HeLa (Cervical) | MTT Assay | IC50 | 47 µM | [4] | |
| MDA-MB-231 (Breast) | Cytotoxicity Assay | - | Cytotoxic at 5 mM | ||
| Pyrithiamine (B133093) | PC-12 (Pheochromocytoma) | WST-1 Assay | - | Time and dose-dependent decrease in viability (10-1000 µM) | [6] |
| Amprolium | PC-12 (Pheochromocytoma) | WST-1 Assay | - | Time and dose-dependent decrease in viability (10-1000 µM) | [6] |
| Pyrimethamine | Various | Genomics of Drug Sensitivity in Cancer Project | IC50 | Varies by cell line | [7] |
Note: IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates a more potent compound. The lack of extensive, directly comparable IC50 data for all antagonists highlights a gap in the current research landscape.
Mechanisms of Action and Affected Signaling Pathways
Thiamine antagonists primarily exert their anticancer effects by interfering with thiamine-dependent enzymatic reactions crucial for cancer cell metabolism and proliferation.
1. Inhibition of Transketolase and the Pentose (B10789219) Phosphate (B84403) Pathway:
Oxythiamine and pyrithiamine are well-characterized inhibitors of transketolase (TKT), a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][4][8] TKT is vital for the synthesis of ribose-5-phosphate, a precursor for nucleotide biosynthesis, which is essential for rapidly dividing cancer cells.[1] By inhibiting TKT, these antagonists disrupt DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[2][8]
Inhibition of Transketolase by Thiamine Antagonists.
2. STAT3 Signaling Pathway Inhibition:
Pyrimethamine, while also affecting folate metabolism, has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[7] Constitutive activation of STAT3 is common in many cancers and promotes tumor cell proliferation, survival, and angiogenesis. Pyrimethamine can disrupt STAT3-mediated gene transcription, leading to reduced tumor growth.
Inhibition of the STAT3 Signaling Pathway by Pyrimethamine.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the efficacy of thiamine antagonists.
Cell Viability and Proliferation Assay (Crystal Violet Staining)
This protocol is used to determine the effect of thiamine antagonists on cancer cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MIA PaCa-2, A549, HeLa)
-
Complete culture medium
-
Thiamine antagonists (Oxythiamine, Pyrithiamine, Amprolium)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
0.5% Crystal Violet staining solution in 25% methanol
-
Solubilization solution (e.g., 10% acetic acid)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thiamine antagonists for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.
-
After treatment, gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of fixing solution to each well and incubating for 15 minutes at room temperature.
-
Wash the plates twice with PBS.
-
Stain the cells with 100 µL of 0.5% Crystal Violet solution for 20 minutes at room temperature.
-
Wash the plates with water until the background is clean.
-
Air dry the plates completely.
-
Solubilize the stain by adding 100 µL of solubilization solution to each well and incubating for 15 minutes on a shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Thiamine antagonists
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with thiamine antagonists as described above.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Transketolase Activity Assay
This assay measures the enzymatic activity of transketolase in cell lysates.
Materials:
-
Cancer cell lysates
-
Transketolase Activity Assay Kit (commercially available kits often use a coupled enzymatic reaction that can be measured colorimetrically or fluorometrically)
-
Microplate reader
Procedure:
-
Prepare cell lysates from control and thiamine antagonist-treated cells according to the kit's instructions.
-
Add the reaction mix (containing substrates and cofactors) to each well of a 96-well plate.
-
Add the cell lysate to the wells to initiate the reaction.
-
Incubate the plate according to the kit's protocol.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the transketolase activity based on the change in absorbance/fluorescence over time and normalize to the protein concentration of the lysate.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the efficacy of thiamine antagonists in cancer cells.
General workflow for evaluating thiamine antagonists.
Conclusion
Thiamine antagonists, particularly oxythiamine, have demonstrated significant anticancer effects in various cancer cell lines by targeting key metabolic pathways essential for tumor growth. The inhibition of transketolase and the subsequent disruption of the pentose phosphate pathway represent a primary mechanism of action. While quantitative data for a direct comparison of all antagonists is still emerging, the available evidence strongly supports their potential as a therapeutic strategy. Further research, including head-to-head comparative studies and in vivo experiments, is warranted to fully elucidate their clinical potential and to identify the most potent and selective compounds for future drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug: Pyrimethamine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. caymanchem.com [caymanchem.com]
Evaluating the Specificity of Oxythiamine Diphosphate Ammonium as an Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of an inhibitor is paramount. This guide provides an objective comparison of Oxythiamine (B85929) Diphosphate (B83284) Ammonium (B1175870) (OT-DP), a well-known antagonist of thiamine-dependent enzymes, with other key inhibitors. Supported by experimental data, this document delves into the inhibitory actions, target enzymes, and metabolic consequences, offering a comprehensive resource for evaluating its suitability in various research and therapeutic contexts.
Oxythiamine, a synthetic analog of thiamine (B1217682) (Vitamin B1), exerts its biological effects after being converted in vivo to its active form, Oxythiamine Diphosphate (OT-DP).[1] OT-DP acts as a competitive inhibitor of thiamine diphosphate (ThDP), an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism.[1][2] This guide will focus on the specificity of OT-DP for its primary targets and compare its inhibitory profile with that of other thiamine antimetabolites, namely 3-deazathiamine pyrophosphate (DATPP) and N3-pyridyl thiamine (N3PT).
Comparative Inhibitory Activity
The inhibitory potency of OT-DP and its alternatives is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a more potent inhibitor. The following table summarizes the available quantitative data for the inhibition of key ThDP-dependent enzymes by OT-DP, DATPP, and N3PT.
| Inhibitor | Target Enzyme | Organism/Tissue | Ki (µM) | IC50 (µM) |
| Oxythiamine Diphosphate (OT-DP) | Transketolase (TKT) | Yeast | - | ~0.03[3] |
| Transketolase (TKT) | Rat Liver | - | 0.02 - 0.2[3] | |
| Pyruvate (B1213749) Dehydrogenase Complex (PDHC) | Mammalian | 0.025[4][5][6][7] | - | |
| Pyruvate Dehydrogenase Complex (PDHC) | Bovine Adrenals | 0.07[8] | - | |
| 2-Oxoglutarate Dehydrogenase Complex (OGDHC) | Rat Adrenals | Resistant to Inhibition[8] | - | |
| 3-Deazathiamine Pyrophosphate (DATPP) | Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | 0.0026[4][5][6][7] | - |
| 2-Oxoglutarate Dehydrogenase Complex (OGDHC) | E. coli | - | - | |
| N3-Pyridyl Thiamine (N3PT) | Transketolase (TKT) | - | - | - |
Note: The Ki for Thiamine Pyrophosphate (TPP) with PDHC is 0.06 µM.[4][5][6][7] N3PT is pyrophosphorylated and then binds to transketolase with a Kd value of 22 nM.[9]
Specificity Profile of Oxythiamine Diphosphate
OT-DP primarily targets enzymes that utilize ThDP as a cofactor. Its specificity is therefore directed towards this class of enzymes.
Major Targets:
-
Transketolase (TKT): A key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), crucial for the synthesis of ribose-5-phosphate (B1218738) (a precursor for nucleotides) and NADPH (a key reducing agent). OT-DP is a potent inhibitor of TKT.[3]
-
Pyruvate Dehydrogenase Complex (PDHC): A mitochondrial enzyme complex that links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. OT-DP is a competitive inhibitor of PDHC.[4][5][6][7][8]
Other Thiamine-Dependent Enzymes:
-
2-Oxoglutarate Dehydrogenase Complex (OGDHC): A key regulatory enzyme in the citric acid cycle. Studies have shown that OGDHC activity in rat adrenals is resistant to oxythiamine administration, suggesting a degree of selectivity in OT-DP's action.[8] However, other reports indicate that OGDHC is effectively inhibited by OT-DP.[1]
-
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): Involved in the metabolism of branched-chain amino acids. While a target for ThDP, specific inhibitory data for OT-DP is less readily available.
Off-Target Effects:
The primary mechanism of OT-DP is the competitive inhibition of ThDP-dependent enzymes. However, high concentrations of oxythiamine may have broader metabolic consequences due to the central role of its targets. For instance, inhibition of the PPP can impact nucleotide synthesis and the cellular redox state.[10] Some studies suggest that oxythiamine's effects might be linked to the activation of cAMP-dependent processes.[10] Furthermore, oxythiamine has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its influence on cellular signaling pathways beyond direct enzyme inhibition.[11]
Comparison with Alternative Inhibitors
3-Deazathiamine Pyrophosphate (DATPP):
DATPP is a significantly more potent inhibitor of the pyruvate dehydrogenase complex than OT-DP, with a Ki value approximately 10 times lower.[4][5][6][7] This suggests that DATPP may be a more selective and powerful tool for studying PDHC function. Studies on E. coli have also shown it to be a potent inhibitor of the 2-oxoglutarate dehydrogenase complex.[4]
N3-Pyridyl Thiamine (N3PT):
N3PT is a potent and selective inhibitor of transketolase.[9] After conversion to its pyrophosphate form, it binds to transketolase with high affinity.[9] In vivo studies have shown that N3PT can almost completely suppress transketolase activity without significantly affecting the activity of other thiamine-utilizing enzymes like α-ketoglutarate dehydrogenase.[2] This highlights its potential as a highly specific inhibitor for studying the pentose phosphate pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor specificity. Below are generalized protocols for key experiments.
Enzyme Inhibition Assay (General Protocol for Determining Ki)
This protocol outlines the general steps to determine the inhibition constant (Ki) for a competitive inhibitor.
-
Enzyme and Substrate Preparation: Prepare purified or partially purified enzyme and a stock solution of its specific substrate.
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor (e.g., OT-DP, DATPP, or N3PT).
-
Assay Setup: In a multi-well plate or individual reaction tubes, set up reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate. For each substrate concentration, include a control (no inhibitor) and several different concentrations of the inhibitor.
-
Reaction Initiation and Monitoring: Initiate the reaction by adding the substrate. Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate using a spectrophotometer, fluorometer, or other appropriate detection method.
-
Data Analysis:
-
Calculate the initial reaction velocities (V) for each condition.
-
Plot the data using a Lineweaver-Burk or Dixon plot.
-
For competitive inhibition, a Lineweaver-Burk plot will show lines with different slopes intersecting on the y-axis. A Dixon plot (1/V vs. [I]) will show intersecting lines.
-
The Ki can be determined from the intersection point of the lines on the Dixon plot (-Ki) or from the change in the apparent Km in the presence of the inhibitor using the formula: Apparent Km = Km * (1 + [I]/Ki).[12]
-
Pyruvate Dehydrogenase (PDH) Activity Assay
This assay measures the activity of the PDH complex.
-
Sample Preparation: Prepare cell or tissue lysates, or isolated mitochondria, in an appropriate buffer.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, cofactors (CoA, NAD+, ThDP, Mg2+), and the substrate (pyruvate).[13]
-
Assay: Add the sample to the reaction mixture. The activity of PDH is measured by monitoring the reduction of NAD+ to NADH, which can be followed by the increase in absorbance at 340 nm.[13] Alternatively, a colorimetric assay using a probe that reacts with the product can be employed.[14][15][16]
-
Inhibition Study: To assess inhibition, pre-incubate the enzyme with the inhibitor for a specific period before adding the substrate to initiate the reaction.
Transketolase (TKT) Activity Assay
This assay measures the activity of transketolase.
-
Sample Preparation: Prepare cell or tissue lysates in an appropriate assay buffer.
-
Reaction Mixture: The assay typically involves a coupled enzyme reaction where the product of the transketolase reaction is used as a substrate for a second enzyme that produces a detectable signal (e.g., NADPH).
-
Assay: The reaction is initiated by adding the substrates for transketolase (e.g., xylulose-5-phosphate and ribose-5-phosphate). The rate of NADPH production is monitored by the increase in absorbance at 340 nm or by using a fluorescent probe.
-
Inhibition Study: Similar to the PDH assay, pre-incubation with the inhibitor is performed before initiating the reaction.
Visualizing the Impact of OT-DP
To better understand the metabolic consequences of OT-DP inhibition, the following diagrams illustrate the affected pathways and the experimental workflow for inhibitor evaluation.
Caption: Mechanism of Oxythiamine Diphosphate (OT-DP) activation and inhibition of key ThDP-dependent enzymes.
Caption: Overview of the metabolic impact of OT-DP on the Pentose Phosphate Pathway and Citric Acid Cycle.
Caption: A logical workflow for the comprehensive evaluation of an inhibitor's specificity against a panel of target enzymes.
Conclusion
Oxythiamine diphosphate ammonium is a potent competitive inhibitor of several key thiamine diphosphate-dependent enzymes, most notably transketolase and the pyruvate dehydrogenase complex. Its specificity is primarily directed towards this class of enzymes. However, for researchers requiring higher potency or greater selectivity for a specific enzyme, alternatives such as 3-deazathiamine pyrophosphate for PDHC and N3-pyridyl thiamine for transketolase may be more suitable. The choice of inhibitor will ultimately depend on the specific research question and the desired level of target engagement. The provided experimental protocols and workflows offer a framework for conducting rigorous comparative studies to determine the most appropriate inhibitor for a given application.
References
- 1. Oxythiamine - Wikipedia [en.wikipedia.org]
- 2. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Effect of oxythiamine on adrenal thiamine pyrophosphate-dependent enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. [Specific and metabolic effect of oxythiamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.graphpad.com [cdn.graphpad.com]
- 13. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 14. benchchem.com [benchchem.com]
- 15. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Oxythiamine Diphosphate Ammonium
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle Oxythiamine Diphosphate Ammonium (B1175870) with appropriate safety measures. Oxythiamine is a thiamine (B1217682) antagonist and has been studied for its cytotoxic effects on cancer cells[1][2][3][4]. The ammonium and phosphate (B84403) components are generally of low toxicity in small laboratory quantities but can pose an environmental hazard in larger amounts[5][6][7].
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use nitrile or other chemical-resistant gloves.
-
Body Protection: A standard laboratory coat is recommended.
Quantitative Data Summary
For context, the following table summarizes key information about components related to Oxythiamine Diphosphate Ammonium.
| Property | Information |
| Chemical Name | This compound Salt |
| Appearance | White to off-white solid |
| Known Hazards | Oxythiamine is a thiamine antagonist and can inhibit cell proliferation[3][4]. Ammonium compounds may be harmful to aquatic life in high concentrations[5]. |
| Solubility | The ammonium salt form generally boasts enhanced water solubility and stability[8]. |
| Storage | Store in a cool, dry place, protected from light. |
Disposal Procedures
The appropriate disposal method for this compound depends on its form (solid or aqueous solution) and the presence of other hazardous materials.
Solid this compound and Contaminated Materials
Solid waste, including expired or unused product and contaminated labware (e.g., weigh boats, pipette tips, gloves), should be treated as chemical waste.
Experimental Protocol for Solid Waste Disposal:
-
Segregation: Collect all solid this compound waste in a designated, properly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Aqueous Solutions of this compound
For dilute aqueous solutions containing only this compound, the disposal method may vary based on local regulations and institutional policies.
Experimental Protocol for Aqueous Waste Disposal:
-
Hazard Assessment: If the solution contains other hazardous chemicals (e.g., solvents, heavy metals), it must be treated as hazardous chemical waste and disposed of according to the protocol for solid waste.
-
Neutralization (if necessary): Check the pH of the solution. If it is outside the neutral range (typically 6-8), neutralize it with a suitable acid or base.
-
Consult Local Regulations: Before any drain disposal, consult your institution's EHS department and local wastewater regulations. Many institutions have specific guidelines for the disposal of non-hazardous, water-soluble chemicals[9][10].
-
Drain Disposal (with approval): If permitted, flush the dilute, neutralized solution down the drain with copious amounts of water (at least 20 times the volume of the solution). This is generally only acceptable for very small quantities.
-
Chemical Waste: If drain disposal is not permitted, collect the aqueous waste in a labeled hazardous waste container and arrange for EHS pickup.
Decontamination of Glassware
Glassware that has come into contact with this compound should be decontaminated before being returned to general use.
Experimental Protocol for Glassware Decontamination:
-
Initial Rinse: Rinse the glassware three times with a suitable solvent (e.g., deionized water).
-
Collect Rinsate: The first rinse should be collected as hazardous chemical waste. Subsequent rinses may be permissible for drain disposal, pending institutional guidelines.
-
Washing: Wash the triple-rinsed glassware with laboratory detergent and water as usual.
Diagrams
Logical Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This guide is intended for informational purposes and should be used as a supplement to, not a replacement for, the specific guidelines provided by your institution's Environmental Health and Safety department and local regulatory authorities. Always prioritize institutional and local regulations.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cropnutrition.com [cropnutrition.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. aise.eu [aise.eu]
Essential Safety and Operational Guide for Handling Oxythiamine Diphosphate Ammonium
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of Oxythiamine diphosphate (B83284) ammonium (B1175870). The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.
Disclaimer: A specific Safety Data Sheet (SDS) for Oxythiamine diphosphate ammonium was not located. Therefore, the following guidance is based on the available information for this compound and general safety protocols for analogous compounds, such as other organophosphates and ammonium salts. It is imperative to consult the supplier-specific SDS upon receipt of the material for comprehensive and definitive safety information.
Personal Protective Equipment (PPE)
The minimum required personal protective equipment for handling this compound is outlined below. A hazard assessment should be conducted for specific procedures to determine if additional PPE is required.[1]
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Required for protection against splashes and dust. A face shield may be necessary for tasks with a higher splash risk.[1][2] |
| Hand Protection | Disposable nitrile gloves | Provides protection against incidental contact. Double gloving may be appropriate for extended handling.[1] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from spills.[2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Recommended to minimize inhalation of dust when handling the solid form.[3] |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect against spills and falling objects.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Pre-Handling Preparations:
-
Consult SDS: Always review the supplier-specific Safety Data Sheet (SDS) before use.
-
Designate Work Area: Conduct all handling of solid this compound within a chemical fume hood to control dust.
-
Assemble PPE: Don the appropriate PPE as specified in the table above.[3]
-
Emergency Equipment: Ensure an eyewash station and safety shower are accessible.[4]
2. Handling the Solid Compound:
-
Weighing: Use a spatula for transferring the powder to a weighing vessel to minimize dust generation.
-
Container Management: Keep the stock container tightly sealed when not in use.
3. Solution Preparation:
-
Dissolving: Slowly add the weighed solid to the solvent with stirring to prevent splashing and aid dissolution. The ammonium salt form generally has enhanced water solubility.[2]
4. Post-Handling Procedures:
-
Decontamination: Clean the work area thoroughly after handling is complete.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]
Disposal Plan
The disposal of this compound and its associated waste must be managed responsibly to prevent environmental contamination.
1. Waste Segregation and Collection:
-
Hazardous Waste: All materials contaminated with this compound, including unused product, solutions, and disposable PPE, must be considered hazardous waste.
-
Waste Containers: Collect waste in clearly labeled, sealed, and chemically compatible containers.
2. Storage:
-
Satellite Accumulation Area: Store waste containers in a designated and controlled satellite accumulation area within the laboratory.
3. Final Disposal:
-
Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[5]
-
Prohibited Disposal: Do not dispose of this compound down the drain or in regular trash.[5]
Visual Workflow Guide
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
